m-PEG21-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H88O22 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C43H88O22/c1-45-4-5-47-8-9-49-12-13-51-16-17-53-20-21-55-24-25-57-28-29-59-32-33-61-36-37-63-40-41-65-43-42-64-39-38-62-35-34-60-31-30-58-27-26-56-23-22-54-19-18-52-15-14-50-11-10-48-7-6-46-3-2-44/h44H,2-43H2,1H3 |
InChI Key |
SWVMFUJFAGAJCE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
m-PEG21-OH physical properties
An In-Depth Technical Guide to the Physical Properties of m-PEG21-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy Poly(ethylene glycol) with 21 ethylene glycol units, terminated by a hydroxyl group (this compound), is a monodisperse polyethylene glycol (PEG) derivative of significant interest in the fields of drug delivery, bioconjugation, and proteomics. As a heterobifunctional linker, it possesses a methoxy group at one terminus, rendering it inert, and a reactive hydroxyl group at the other, which allows for covalent attachment to proteins, peptides, nanoparticles, or small molecule drugs. This process, known as PEGylation, can enhance the therapeutic properties of molecules by increasing their solubility, extending their circulatory half-life, and reducing their immunogenicity.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its characterization, and typical experimental workflows where it is employed.
Core Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These values are a combination of theoretical calculations and estimations based on data for similar PEG molecules.
| Property | Value | Source/Method |
| Chemical Formula | C43H88O22 | Calculated |
| Molecular Weight (Average) | ~957.15 g/mol | Calculated |
| Exact Mass | 956.5717 g/mol | Calculated |
| Appearance | White to off-white solid or viscous liquid at room temperature | Extrapolated |
| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF, DCM).[2] Insoluble in nonpolar solvents like hydrocarbons. | General PEG Property |
| Purity | Typically >95% | Supplier Data for similar PEGs |
| Polydispersity Index (PDI) | Typically ≤ 1.05 | [3] |
| Storage Conditions | -20°C for long-term storage.[4] Shipped at ambient temperature. | Supplier Recommendation |
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for its effective use. The following are detailed methodologies for key analytical experiments.
Purity and Polydispersity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and oligomer distribution of PEG derivatives. Due to the lack of a strong UV chromophore in the PEG backbone, detectors other than standard UV detectors are necessary.
Methodology: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase column suitable for polymer analysis, such as a PLRP-S or C18 column.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is used to separate the different PEG oligomers. A typical gradient might be 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 50 °C
-
Evaporator Temperature: 70 °C
-
Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)
-
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Data Analysis: The resulting chromatogram will show a distribution of peaks, with the main peak corresponding to the n=21 oligomer. Purity is determined by the area percentage of the main peak. The polydispersity can be estimated from the distribution of the oligomer peaks.
Molecular Weight Determination by Mass Spectrometry
High-resolution mass spectrometry is an effective method for determining the molecular weight distribution of PEGs.
Methodology: Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS)
-
Instrumentation: An ESI-Q-TOF mass spectrometer coupled to a UPLC system.
-
Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with a small amount of formic acid, is infused directly into the ESI source.
-
Ionization Mode: Positive ion mode is typically used.
-
Charge Reduction: Due to the nature of polymers, multiple charged species can complicate the spectrum. A charge-stripping agent, such as triethylamine (TEA), can be added post-column to simplify the charge state distribution.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Processing: The resulting spectrum, showing a distribution of peaks corresponding to different oligomers and charge states, is processed using deconvolution software to obtain the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound, including the presence of the terminal methoxy and hydroxyl groups.
Methodology: ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is particularly useful as the hydroxyl proton peak does not shift significantly with concentration or water content.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Spectral Interpretation:
-
A sharp singlet around 3.38 ppm corresponds to the protons of the terminal methoxy group (CH₃O-).
-
A large, broad signal between 3.5 and 3.7 ppm is characteristic of the repeating ethylene glycol methylene protons (-OCH₂CH₂O-).
-
In DMSO-d₆, a triplet around 4.56 ppm indicates the terminal hydroxyl proton (-OH).
-
The integration ratio of the methoxy protons to the repeating unit protons can be used to estimate the degree of polymerization.
-
Applications and Experimental Workflows
This compound is a versatile building block, primarily used as a linker in the development of complex biomolecules like PROTACs and in the PEGylation of therapeutic proteins.
This compound in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker component, for which this compound is well-suited, is crucial for the PROTAC's efficacy. PEG linkers enhance the solubility and cell permeability of the PROTAC molecule.
Caption: Workflow for the synthesis of a PROTAC using an this compound linker.
Protein PEGylation Workflow
PEGylation involves the covalent attachment of PEG chains to a protein to improve its pharmacological properties. The hydroxyl group of this compound must first be activated to react with functional groups on the protein surface, most commonly the primary amines of lysine residues.
Caption: General workflow for the PEGylation of a therapeutic protein.
Conclusion
This compound represents a well-defined, monodisperse PEG derivative that serves as a critical tool in modern drug development and biotechnology. Its defined length and heterobifunctional nature allow for precise control over the structure of complex bioconjugates. While it may not be a standard stock item, its properties can be reliably predicted, and its synthesis and characterization can be achieved through established protocols. The experimental methodologies and workflows detailed in this guide provide a robust framework for researchers and scientists to effectively utilize this compound in their applications, from fundamental research to the development of next-generation therapeutics.
References
An In-depth Technical Guide to m-PEG21-OH: Chemical Structure, Analysis, and Applications
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-21-hydroxyl (m-PEG21-OH), a monodisperse polyethylene glycol derivative. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and analytical methodologies. Furthermore, it explores its application in bioconjugation, specifically in the PEGylation of proteins, a critical strategy in drug delivery and development.
Chemical Structure and Physicochemical Properties
This compound is a hydrophilic polymer composed of 21 repeating ethylene oxide units, with one terminus capped by a methoxy group and the other terminated with a hydroxyl group. This structure imparts unique properties, making it a valuable tool in various biomedical applications.[1][2][] The methoxy capping prevents the cross-linking that can occur with bifunctional PEGs, while the terminal hydroxyl group provides a site for further chemical modification.[4][5]
The general structure of m-PEG-OH is CH₃(OCH₂CH₂)nOH. For this compound, 'n' is equal to 21.
Physicochemical Properties Summary
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and may vary slightly depending on the specific synthesis and purification methods.
| Property | Value | Reference |
| Chemical Formula | C₄₃H₈₈O₂₂ | Calculated |
| Molecular Weight | 973.1 g/mol | Calculated |
| Appearance | White waxy solid or viscous liquid | |
| Solubility | Highly soluble in water and polar organic solvents (e.g., ethanol, DMF, dichloromethane). | |
| Polydispersity Index (PDI) | ~1.0 (monodisperse) | |
| Toxicity | Generally considered non-toxic and biocompatible. |
Synthesis and Purification
The synthesis of monodisperse m-PEG derivatives like this compound requires a controlled, stepwise addition of ethylene glycol units to avoid polydispersity. Iterative synthetic methods are employed to achieve a precise chain length.
A general synthetic approach involves the Williamson ether synthesis, where a protected oligo(ethylene glycol) with a free hydroxyl group is reacted with a protected and activated ethylene glycol monomer. This process is repeated in cycles to build the desired chain length. The use of protecting groups on the terminal hydroxyl functions is crucial to ensure monofunctionality.
Illustrative Synthesis Workflow
Purification of the final product and intermediates is critical to ensure high purity and monodispersity. Chromatographic techniques such as column chromatography are often employed at each step to isolate the desired product.
Analytical Characterization
A suite of analytical techniques is employed to confirm the structure, molecular weight, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for characterizing the structure of m-PEG compounds. The spectrum provides information on the repeating ethylene glycol units and the terminal methoxy and hydroxyl groups.
Expected ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts for the protons in this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ O- | ~3.38 | Singlet |
| -OCH₂CH₂ O- (backbone) | ~3.64 | Multiplet |
| -CH₂OH | Variable, ~4.56 in DMSO-d₆ | Triplet |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Integrate the peaks corresponding to the methoxy protons and the ethylene glycol backbone protons. The degree of polymerization (n) can be calculated by comparing the integration of the repeating unit protons to the integration of the terminal methoxy protons.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity and polydispersity of PEG compounds. Since PEGs lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector are often employed.
Experimental Protocol: RP-HPLC with ELSD
-
Column: A C8 or C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Gradient: A typical gradient might start with a high percentage of water and gradually increase the organic solvent concentration.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detector: ELSD.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase.
-
Analysis: A single, sharp peak is expected for a pure, monodisperse sample. The presence of multiple peaks or a broad peak would indicate impurities or polydispersity.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an excellent technique for determining the absolute molecular weight and confirming the monodispersity of PEG compounds.
Experimental Protocol: MALDI-TOF MS Analysis
-
Matrix: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is used.
-
Cationizing Agent: A salt, such as sodium trifluoroacetate (NaTFA), is often added to promote the formation of sodiated ions ([M+Na]⁺), which are readily detected.
-
Sample Preparation: The this compound sample, matrix, and cationizing agent are mixed and spotted onto a MALDI target plate and allowed to dry.
-
Acquisition: The mass spectrum is acquired in positive ion mode.
-
Analysis: The spectrum should show a single major peak corresponding to the sodium adduct of this compound. The peak spacing between oligomers, if present, should correspond to the mass of the ethylene oxide repeat unit (44 Da).
Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+Na]⁺ | 996.1 |
| [M+K]⁺ | 1012.2 |
Application in Bioconjugation: Protein PEGylation
This compound is frequently used as a linker in bioconjugation, particularly for the PEGylation of proteins and peptides. PEGylation can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.
The terminal hydroxyl group of this compound must first be activated to a reactive functional group (e.g., an N-hydroxysuccinimide ester, aldehyde, or maleimide) to enable covalent attachment to a protein. The choice of activating group depends on the target functional group on the protein, which is typically the amine group of lysine residues or the N-terminus, or the thiol group of cysteine residues.
Experimental Workflow for Protein PEGylation
The purification of the PEGylated protein is crucial to separate the desired product from unreacted protein, excess PEG, and potential multi-PEGylated species. Techniques like ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are commonly used for this purpose.
Conclusion
This compound is a well-defined, monodisperse polymer with significant applications in the fields of drug delivery and bioconjugation. Its hydrophilic and biocompatible nature, combined with the ability for specific chemical modification, makes it an invaluable tool for enhancing the therapeutic potential of biomolecules. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this compound and its conjugates, ensuring their suitability for research and development in the pharmaceutical and biotechnology industries.
References
- 1. chempep.com [chempep.com]
- 2. Physicochemical Properties And Safety Factors for Polyethylene Glycol (PEG) - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 4. scielo.br [scielo.br]
- 5. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
m-PEG21-OH: A Technical Guide to Molecular Weight and Polydispersity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular weight and polydispersity of methoxy-poly(ethylene glycol)-21-hydroxyl (m-PEG21-OH). In the context of commercially available PEG reagents, "this compound" typically refers to a discrete, monodisperse compound where the number of ethylene glycol repeating units is precisely 21. This guide will primarily focus on this interpretation while also providing a comprehensive overview of the methodologies used to characterize polydisperse PEG polymers, should "this compound" be considered as a polymer with an average of 21 repeating units.
Understanding this compound: A Discrete Molecule
This compound is a monofunctional polyethylene glycol derivative with a methoxy group at one terminus and a hydroxyl group at the other. The numerical designation "21" indicates the precise number of ethylene glycol monomer units in the polymer chain. As a discrete chemical compound, its molecular weight is calculated based on its chemical formula.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Chemical Formula | C43H88O22 | Calculated |
| Molecular Weight | 945.15 g/mol | Calculated |
| Polydispersity Index (PDI) | ≈ 1.0 | Theoretical |
Note: The molecular weight is calculated based on the chemical formula CH3O-(CH2CH2O)21-H. As a discrete molecule, the polydispersity index (PDI) is theoretically 1.0, indicating a monodisperse sample.
Synthesis and Structure
Methoxy-poly(ethylene glycol) is synthesized via the ring-opening polymerization of ethylene oxide, with methanol acting as the initiator.[] This process results in a polymer chain with a terminal methoxy group from the initiator and a hydroxyl group at the other end.
The structure of this compound can be represented as:
CH₃O-(CH₂CH₂O)₂₁-H
Characterization of PEG Polymers: Molecular Weight and Polydispersity
For PEG polymers that are not discrete molecules but rather a population of chains with varying lengths, determining the average molecular weight and the breadth of the molecular weight distribution (polydispersity) is crucial. The two primary techniques for this characterization are Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Gel Permeation Chromatography (GPC)
GPC, a type of size-exclusion chromatography, separates molecules based on their hydrodynamic volume in solution.[2] It is a reliable method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][3]
A typical GPC protocol for PEG analysis involves the following steps:
-
System Preparation: An HPLC system equipped with a gel permeation chromatography column (e.g., Xtimate SEC-120) and a differential refractive index detector (RID) is used.[3]
-
Mobile Phase: Ultrapure water is often used as the mobile phase. For some applications, an organic solvent like dimethylformamide with an additive such as LiBr may be employed.
-
Operating Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
-
Calibration: The system is calibrated using PEG standards with known molecular weights and narrow polydispersity. A calibration curve of log molecular weight versus retention time is generated.
-
Sample Preparation: The PEG sample is dissolved in the mobile phase at a known concentration (e.g., 2.0 mg/mL).
-
Data Analysis: The GPC software calculates the molecular weight averages (Mn, Mw) and the PDI based on the sample's chromatogram and the calibration curve.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the absolute measurement of the molecular weight of individual polymer chains. This provides a detailed view of the polymer distribution and can be used to identify the repeating unit and end groups.
A general protocol for MALDI-TOF MS analysis of PEG is as follows:
-
Matrix Selection: A suitable matrix is chosen to co-crystallize with the PEG sample. Common matrices for PEG analysis include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).
-
Sample and Matrix Preparation:
-
The matrix is dissolved in an appropriate solvent (e.g., 15.8 mg of CHCA in 1 mL of ethanol).
-
A cationizing agent, such as sodium trifluoroacetate (NaTFA), is often added to promote the formation of sodiated adducts, which are readily detected (e.g., 5.9 mg of NaTFA in 1 mL of ethanol).
-
The PEG sample is dissolved in a suitable solvent (e.g., aqueous solution at ~2 mg/mL).
-
-
Target Plate Spotting: The matrix, cationizing agent, and sample solutions are mixed (e.g., in a 5:1:1 v/v/v ratio), and a small volume (e.g., 0.5 µL) is spotted onto the MALDI target plate and allowed to dry.
-
Mass Spectrometry Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. The instrument parameters are optimized for the detection of the expected molecular weight range. The resulting spectrum shows a distribution of peaks, each corresponding to a PEG chain of a specific length, with the mass difference between adjacent peaks corresponding to the mass of the ethylene glycol monomer (44 Da).
-
Data Analysis: The molecular weight distribution and average molecular weights can be determined from the mass spectrum.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for GPC and MALDI-TOF analysis of PEG polymers.
Caption: Workflow for GPC analysis of PEG.
Caption: Workflow for MALDI-TOF MS analysis of PEG.
Conclusion
For drug development and research applications requiring precise PEGylation, understanding the molecular characteristics of the PEG reagent is paramount. While "this compound" most commonly refers to a monodisperse compound with a defined molecular weight of 945.15 g/mol and a PDI of approximately 1.0, it is crucial for researchers to verify the specifications of their materials. For polydisperse PEG polymers, GPC and MALDI-TOF MS are indispensable techniques for determining the molecular weight distribution and ensuring batch-to-batch consistency, which are critical factors for the efficacy and safety of PEGylated therapeutics.
References
A Comprehensive Technical Guide to the Solubility of m-PEG21-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methoxy-poly(ethylene glycol)-21-hydroxyl (m-PEG21-OH), a discrete PEG linker crucial in bioconjugation and drug delivery. Understanding the solubility of this reagent in aqueous and organic media is paramount for its effective use in the synthesis of PEGylated molecules, ensuring optimal reaction conditions and purification procedures.
Core Concepts in this compound Solubility
This compound, with an approximate molecular weight of 940 g/mol , is a monodisperse polyethylene glycol derivative. Its solubility is governed by the hydrophilic nature of the ethylene glycol backbone and the terminal methoxy and hydroxyl groups. The ether linkages and the terminal alcohol group can form hydrogen bonds with protic solvents like water and alcohols, while the overall polarity allows for miscibility with a range of polar organic solvents.
Generally, the solubility of polyethylene glycols decreases with increasing molecular weight. However, for a relatively short-chain PEG like this compound, excellent solubility in water and many common organic solvents is expected.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the data for m-PEG-OH with a similar molecular weight (approximately 1000 g/mol ) provides a reliable reference. The following table summarizes the available qualitative and quantitative solubility information.
| Solvent | Type | Solubility | Notes |
| Water | Protic, Polar | Highly Soluble (~100 mg/mL)[1] | The hydrophilic nature of the PEG chain leads to excellent solubility in aqueous solutions.[2][3][4][5] Sonication may aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly Soluble (~100 mg/mL) | An excellent solvent for many PEG derivatives. |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | A common solvent for bioconjugation reactions involving PEG linkers. |
| Dichloromethane (DCM) | Halogenated | Soluble | Frequently used in the synthesis and purification of PEGylated compounds. |
| Chloroform | Halogenated | Soluble | Similar to DCM, it is a good solvent for PEG derivatives. |
| Methanol | Protic, Polar | Soluble | The terminal hydroxyl group and ether linkages interact favorably with alcohols. |
| Ethanol | Protic, Polar | Soluble | Good solubility is expected due to its polar and protic nature. |
| Isopropanol | Protic, Polar | Soluble | Similar to other short-chain alcohols, it is a suitable solvent. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | Often used in polymer chemistry and is a good solvent for PEGs. |
| Acetone | Aprotic, Polar | Soluble | A polar aprotic solvent in which PEGs generally show good solubility. |
| Toluene | Aprotic, Nonpolar | Less Soluble | As a nonpolar aromatic solvent, the solubility of the polar PEG chain is limited. |
| Ethyl Acetate | Aprotic, Polar | Soluble | A moderately polar solvent where good solubility is anticipated. |
| Diethyl Ether | Aprotic, Nonpolar | Insoluble | The nonpolar nature of ether makes it a poor solvent for PEGs. |
| Hexane | Aprotic, Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, it is unsuitable for dissolving PEGs. |
Experimental Protocols
General Protocol for Determining Solubility
A standard method to determine the solubility of this compound in a given solvent involves the preparation of saturated solutions and subsequent quantification of the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID) or a UV-Vis spectrophotometer if the PEG is derivatized with a chromophore.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or g/L based on the determined concentration and the dilution factor.
Experimental Workflow for Bioconjugation
The primary application of this compound is in bioconjugation, where it is attached to a biomolecule (e.g., a protein or peptide) to enhance its therapeutic properties. The following diagram illustrates a typical experimental workflow.
Signaling Pathway Modulation by PEGylated Therapeutics
PEGylation of a therapeutic molecule can alter its interaction with cellular signaling pathways. For instance, a PEGylated drug may exhibit enhanced tumor targeting through the Enhanced Permeability and Retention (EPR) effect, leading to more effective downstream signaling inhibition.
References
- 1. Polyethylene glycol monomethylether, 350 | Fisher Scientific [fishersci.ca]
- 2. POLYETHYLENE GLYCOL MONOMETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 3. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 4. polysciences.com [polysciences.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to m-PEG21-OH: Properties, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)-21-hydroxyl (m-PEG21-OH), a monodisperse polyethylene glycol (PEG) derivative crucial for bioconjugation, drug delivery, and nanoparticle functionalization. This document details its chemical properties, CAS number information, reliable suppliers, and comprehensive experimental protocols for its application in research and development.
Chemical Identity and Properties
This compound is a hydrophilic polymer composed of a methoxy-capped polyethylene glycol chain with 21 ethylene glycol units and a terminal hydroxyl group. This specific structure offers a balance of water solubility and a reactive site for further chemical modification.
CAS Number: It is important to note that a specific CAS number for this compound is not individually assigned. Instead, it falls under the general CAS number for methoxypolyethylene glycols, which is 9004-74-4 [1][2][3]. When sourcing this compound, it is crucial to specify the desired number of ethylene glycol units or the corresponding molecular weight.
The calculated molecular weight of this compound is approximately 955.15 g/mol . Commercially available products may have a slight molecular weight distribution, which is characterized by the polydispersity index (PDI). For research and pharmaceutical applications, a low PDI (typically ≤ 1.05) is desirable to ensure batch-to-batch consistency.
Quantitative Data Summary
The following table summarizes the key quantitative data for m-PEG-OH with a degree of polymerization around 21 (molecular weight ≈ 950-1050 g/mol ).
| Property | Value | References |
| Average Molecular Weight ( g/mol ) | 950 - 1050 | [4] |
| Polydispersity Index (PDI) | ≤ 1.05 | [2] |
| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene chloride. Less soluble in ethanol and toluene. Insoluble in diethyl ether. | |
| Density (g/mL) | ~1.125 | |
| Physical Form | White to off-white waxy solid or powder |
Supplier Information
Several chemical suppliers specialize in providing high-purity PEG derivatives for research and pharmaceutical development. When sourcing this compound, it is advisable to request a certificate of analysis (CoA) that specifies the average molecular weight and PDI.
Potential Suppliers:
-
Biopharma PEG: Offers a wide range of m-PEG-OH products with various molecular weights and can provide custom synthesis.
-
Creative PEGWorks: A leading supplier of PEGylation reagents, offering m-PEG-OH with low PDI.
-
Polysciences, Inc.: Provides a variety of poly(ethylene glycol) monomethyl ethers for biomedical applications.
-
MedChemExpress: Supplies m-PEG-OH derivatives, often used as linkers in PROTAC development.
-
BroadPharm: Specializes in PEG linkers for bioconjugation and drug delivery.
-
AxisPharm: Offers a comprehensive catalog of PEG linkers, including various m-PEG derivatives.
Experimental Protocols
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most biomolecules. Therefore, an activation step is typically required to convert the hydroxyl group into a more reactive functional group.
Activation of the Terminal Hydroxyl Group
A common method for activating the hydroxyl group is to convert it into an amine-reactive N-hydroxysuccinimide (NHS) ester. This is generally a two-step process involving oxidation of the alcohol to a carboxylic acid, followed by reaction with N-hydroxysuccinimide.
Step 1: Oxidation to Carboxylic Acid
-
Materials: this compound, Jones reagent (chromium trioxide in sulfuric acid) or TEMPO/NaOCl, acetone, dichloromethane, water, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound in acetone and cool the solution to 0°C.
-
Slowly add Jones reagent dropwise while stirring. The reaction progress can be monitored by a color change from orange to green.
-
Once the reaction is complete, quench with isopropanol.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude m-PEG21-COOH. Purification can be achieved by column chromatography.
-
Step 2: NHS Ester Formation
-
Materials: m-PEG21-COOH, N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), anhydrous dichloromethane or DMF.
-
Procedure:
-
Dissolve m-PEG21-COOH and NHS (1.1 equivalents) in anhydrous dichloromethane.
-
Add EDC (1.1 equivalents) to the solution and stir at room temperature for 4-16 hours under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting m-PEG21-NHS can be precipitated in cold diethyl ether and dried under vacuum.
-
Protein PEGylation Protocol
This protocol describes a general procedure for conjugating the activated m-PEG21-NHS to primary amine groups (e.g., lysine residues) on a protein.
-
Materials: Protein of interest, m-PEG21-NHS, reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), quenching solution (e.g., Tris or glycine).
-
Procedure:
-
Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Dissolve m-PEG21-NHS in a small amount of anhydrous DMSO or DMF.
-
Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein will need to be optimized for the desired degree of PEGylation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specific duration (e.g., 1-4 hours).
-
Monitor the reaction progress using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.
-
Quench the reaction by adding the quenching solution to react with any excess m-PEG21-NHS.
-
Purify the PEGylated protein from unreacted PEG and protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Visualizations
Chemical Structure of this compound
References
Understanding PEGylation with m-PEG21-OH
An In-depth Technical Guide to Protein Modification with m-PEG21-OH
This guide provides a comprehensive overview of PEGylation utilizing methoxy-polyethylene glycol with 21 ethylene glycol units and a terminal hydroxyl group (this compound). It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage PEGylation to enhance the therapeutic properties of biomolecules. This document details the chemical properties of this compound, protocols for its activation and conjugation to proteins, and methods for the purification and characterization of the resulting conjugates.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most often a therapeutic protein or peptide.[1] This modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2]
Key benefits of PEGylation include:
-
Extended Circulating Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its rate of clearance by the kidneys.[2][3]
-
Reduced Immunogenicity: The flexible PEG chain can mask antigenic sites on the protein surface, diminishing immune responses.
-
Improved Solubility and Stability: PEG is a hydrophilic polymer that can increase the solubility of hydrophobic proteins and protect them from proteolytic degradation.
-
Enhanced Pharmacokinetics: Overall, these benefits lead to a more favorable drug profile, allowing for less frequent dosing and potentially improving patient tolerance.
This compound is a discrete PEG (dPEG®) reagent, meaning it has a precisely defined molecular weight, which offers significant advantages in producing homogeneous conjugates for easier characterization and regulatory approval.
Properties of this compound
This compound is a monodisperse compound consisting of 21 repeating ethylene glycol units, with one end capped by a chemically inert methoxy group and the other terminated with a reactive hydroxyl group.
| Property | Value | Reference(s) |
| Chemical Name | 1-methoxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63-henicosaoxatetrahexacontan-64-ol | (Assumed) |
| Molecular Formula | C43H88O22 | (Calculated) |
| Molecular Weight | ~957.1 g/mol | (Calculated) |
| Appearance | White solid or viscous liquid | General PEG |
| Solubility | Soluble in water and common organic solvents (DCM, DMF, DMSO) | General PEG |
| Purity | Typically >95% | General PEG |
Note on Nomenclature: While "this compound" specifies a methoxy-terminated PEG, the term "PEG21" is sometimes used for the corresponding diol (HO-PEG21-OH). It is crucial to verify the exact structure from the supplier. This guide assumes the methoxy-terminated variant.
Experimental Protocols
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to proteins and must first be chemically activated. The following sections detail a two-stage process: activation of the PEG and subsequent conjugation to a target protein.
Activation of this compound
A common strategy for activating the hydroxyl group is to convert it into a better leaving group, such as a tosylate, which can then be used in further reactions, or to directly create an amine-reactive species like an N-hydroxysuccinimidyl (NHS) ester.
This protocol converts the terminal hydroxyl group into a tosylate (OTs), an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
1 M HCl, 5% NaHCO3 solution, Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (3 eq.) to the solution and stir.
-
Slowly add p-toluenesulfonyl chloride (1.5 eq.) portion-wise to the stirred solution. A catalytic amount of DMAP (0.1 eq.) can be added to accelerate the reaction.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, 5% NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield m-PEG21-OTs.
-
Confirm the structure and purity via ¹H NMR spectroscopy. A characteristic shift of the terminal methylene protons adjacent to the hydroxyl group (around 3.7 ppm) to a downfield position (around 4.15 ppm) indicates successful tosylation.
This protocol creates an amine-reactive NHS ester, which readily reacts with primary amines (e.g., lysine residues) on proteins to form stable amide bonds. This typically involves first reacting the PEG-OH with an agent like succinic anhydride to introduce a terminal carboxyl group, followed by activation with NHS.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine or Triethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure: Step A: Carboxylation
-
Dissolve this compound (1 eq.) and succinic anhydride (1.5 eq.) in anhydrous DCM or pyridine.
-
Add a catalytic amount of triethylamine if using DCM.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under vacuum. The resulting product, m-PEG21-succinic acid, can be purified by precipitation in cold diethyl ether.
Step B: NHS Ester Formation
-
Dissolve the dried m-PEG21-succinic acid (1 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq.) or DCC (1.2 eq.) to the solution and stir.
-
Let the reaction proceed at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The final m-PEG21-NHS ester solution can be used directly or the product can be precipitated in cold diethyl ether, filtered, and dried under vacuum for storage. Note that NHS esters are moisture-sensitive and should be stored under desiccated conditions.
Conjugation of Activated m-PEG21 to a Target Protein
This protocol describes the conjugation of an amine-reactive m-PEG21 derivative (e.g., m-PEG21-NHS ester) to a protein. The primary targets for this reaction are the ε-amino groups of lysine residues and the N-terminal α-amino group.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).
-
Activated m-PEG21 (e.g., m-PEG21-NHS ester) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0).
-
Reaction vessels.
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Immediately before use, dissolve the activated m-PEG21 in DMSO or DMF to a known concentration (e.g., 10 mM).
-
Add a calculated molar excess of the activated m-PEG21 solution to the protein solution. A 10- to 50-fold molar excess of PEG to protein is a common starting point, but this must be optimized for each specific protein. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice. The optimal time and temperature should be determined empirically.
-
Stop the reaction by adding the quenching buffer. The primary amines in the buffer will react with any remaining activated PEG.
-
The resulting mixture contains the PEGylated protein, unreacted protein, excess PEG reagent, and hydrolyzed PEG. This mixture must now be purified.
Purification of the PEGylated Protein
The choice of purification method depends on the differences in physical properties between the desired PEGylated conjugate and the impurities. Chromatographic techniques are most commonly employed.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for efficient separation of the PEGylated conjugate from the smaller, unreacted protein. It is also effective at removing low molecular weight PEG reagents.
-
Ion Exchange Chromatography (IEX): The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its net charge at a given pH. This change in charge can be exploited to separate the PEGylated protein from the native protein. IEX is particularly powerful for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the surface hydrophobicity of a protein. HIC separates molecules based on these differences and can be a useful orthogonal technique to IEX.
-
Reverse Phase Chromatography (RP-HPLC): Often used for analytical characterization, RP-HPLC can also be used for purification, especially for peptides and small proteins, separating species based on hydrophobicity.
Characterization of the PEGylated Protein
After purification, the conjugate must be thoroughly characterized to determine the degree of PEGylation, identify attachment sites, and confirm its integrity.
Analytical Techniques:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.
-
Size Exclusion Chromatography (SEC-HPLC): Used to assess purity and the presence of aggregates or unreacted protein. When coupled with multi-angle light scattering (MALS), it can provide an accurate measurement of the conjugate's molecular weight.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS are powerful tools for determining the precise molecular weight of the conjugate, which reveals the number of PEG chains attached (the degree of PEGylation).
-
Peptide Mapping: To identify the specific sites of PEGylation, the conjugate is proteolytically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. PEGylated peptides will have a characteristic mass shift and can be identified, pinpointing the modified amino acid residues.
Data Presentation
The following tables present hypothetical but representative data for a typical PEGylation experiment with this compound and a model 25 kDa protein.
Table 1: Reaction and Purification Summary
| Parameter | Value |
| Protein Concentration | 5 mg/mL |
| m-PEG21-NHS Molar Excess | 20-fold |
| Reaction Time | 60 min @ RT |
| Purification Method | Ion Exchange (Cation) |
| Yield of Mono-PEGylated | 45% |
| Unreacted Protein | 35% |
| Di- and Multi-PEGylated | 15% |
| Lost during Purification | 5% |
Table 2: Characterization of Purified Mono-m-PEG21-Protein Conjugate
| Analysis Method | Parameter Measured | Result |
| SDS-PAGE | Apparent Molecular Weight | ~35 kDa (vs. 25 kDa for native) |
| SEC-HPLC | Purity | >98% |
| Aggregates | <1% | |
| ESI-MS | Intact Mass (Deconvoluted) | 25,956.5 Da |
| Expected Mass (Protein + 1 PEG) | 25,957.1 Da (25000 + 957.1) | |
| Peptide Mapping | PEGylation Sites Identified | Lys-31 (60%), Lys-115 (30%), N-terminus (10%) |
Visualizations (Graphviz)
Workflow for this compound Activation and Protein Conjugation
Caption: Workflow for this compound activation, protein conjugation, and analysis.
Analytical Workflow for Characterization
Caption: Analytical workflow for the characterization of PEGylated proteins.
Example Signaling Pathway: EGFR
PEGylation is often used to improve the delivery and half-life of biologics, such as monoclonal antibodies, that target signaling pathways critical in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.
Caption: Simplified EGFR signaling cascade leading to key cellular responses.
References
An In-depth Technical Guide to the Role of m-PEG21-OH in Increasing Hydrophilicity
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-21-hydroxyl (m-PEG21-OH), focusing on its fundamental role in enhancing the hydrophilicity of conjugated molecules. This guide details the physicochemical principles, quantitative effects, and standard experimental protocols relevant to its application in pharmaceutical and biotechnological research.
Introduction to PEGylation and this compound
PEGylation is a widely adopted strategy in drug development that involves the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, small drugs, or nanoparticles.[1][2] This process is primarily employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] Key benefits of PEGylation include enhanced drug solubility, prolonged systemic circulation time, reduced immunogenicity, and increased stability against enzymatic degradation.[4]
The fundamental reason for these improvements lies in the inherent properties of the PEG polymer. PEG is a synthetic, biocompatible, and hydrophilic polymer composed of repeating ethylene oxide units [H(OCH₂CH₂)ₙOH]. Its high solubility in aqueous and organic media, coupled with its approval by the U.S. Food and Drug Administration (FDA) as a "Generally Recognized as Safe" (GRAS) substance, makes it an ideal candidate for bioconjugation.
This compound is a specific, monodisperse PEG linker. The "m" signifies that one terminus of the polymer is capped with a methoxy group (CH₃O-), rendering it chemically inert. The "OH" indicates that the other terminus possesses a reactive hydroxyl group, which can be activated or directly used for conjugation to a target molecule. The "21" denotes the precise number of ethylene glycol repeating units, giving it a defined molecular weight of approximately 899.1 g/mol . The hydrophilic PEG chain is responsible for increasing the water solubility of the conjugated compound, with longer chains generally providing a greater effect.
The Physicochemical Basis of PEG-Induced Hydrophilicity
The hydrophilicity of PEG is attributed to the ether oxygen atoms present in its repeating ethylene glycol units. These oxygen atoms can form hydrogen bonds with water molecules. When a hydrophobic molecule is conjugated with this compound, the long, flexible PEG chain effectively creates a hydrophilic "shell" or shield around it. This process is governed by two primary mechanisms:
-
Hydrogen Bonding and Hydration Shell: In an aqueous environment, the numerous ether linkages along the PEG backbone act as hydrogen bond acceptors. This allows the PEG chain to coordinate a significant number of water molecules, forming a stable hydration shell. This shell masks the hydrophobic core of the conjugated drug, preventing its aggregation and precipitation in aqueous media.
-
Steric Hindrance: The dynamic and flexible nature of the PEG chain creates a zone of steric exclusion. This not only prevents interactions with other hydrophobic molecules but also shields the conjugate from opsonins and proteolytic enzymes, contributing to its increased stability and circulation time.
The logical flow of how PEGylation enhances the hydrophilicity and subsequent bioavailability of a hydrophobic drug is illustrated below.
References
An In-depth Technical Guide to m-PEG21-OH for Bioconjugation
Introduction to PEGylation and m-PEG-OH Linkers
PEGylation is a well-established and powerful strategy in drug development and biotechnology to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides.[1] The covalent attachment of PEG chains can improve a molecule's solubility, extend its circulating half-life in the bloodstream, reduce immunogenicity, and increase its stability against enzymatic degradation.[1][2]
m-PEG-OH linkers are monofunctional PEG derivatives, meaning they possess a chemically inert methoxy group at one terminus and a reactive hydroxyl group at the other.[3] This monofunctionality is crucial as it prevents the cross-linking of biomolecules, a common issue with bifunctional PEGs that have reactive groups at both ends.[3] The hydroxyl group of m-PEG-OH, however, is not sufficiently reactive for direct conjugation to biomolecules under typical physiological conditions and requires chemical activation to proceed.
Core Concepts of m-PEG21-OH in Bioconjugation
The fundamental principle behind using this compound in bioconjugation is a two-step process:
-
Activation of the Terminal Hydroxyl Group: The hydroxyl (-OH) group is converted into a more reactive functional group.
-
Conjugation to the Biomolecule: The activated PEG then reacts with a specific functional group on the target biomolecule (e.g., an amine or a thiol group).
This controlled, two-step approach allows for more specific and efficient conjugation, leading to a more homogeneous product.
Quantitative Data
The following table summarizes the physicochemical properties of a representative 21-unit PEG linker, primarily based on data for HO-PEG21-OH. These values are expected to be very similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C42H86O22 | |
| Molecular Weight | ~943.12 g/mol | |
| Number of PEG Units | 21 | Inferred |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
A critical aspect of using this compound is the activation of its terminal hydroxyl group. Below are detailed protocols for two common activation methods followed by a general conjugation protocol.
Activation of this compound
Method 1: Activation with Tresyl Chloride
This method converts the hydroxyl group into a tresyl group, which is highly reactive towards primary amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution while stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
Dry the final product under a vacuum.
-
Confirm the structure and purity of the tresyl-activated m-PEG21 by ¹H NMR spectroscopy.
Method 2: Conversion to a Carboxylic Acid and then an NHS Ester
This two-step activation first converts the hydroxyl group to a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines.
Step 1: Conversion to Carboxylic Acid
Materials:
-
This compound
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve this compound, a slight molar excess of succinic anhydride, and a catalytic amount of DMAP in DCM.
-
Stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, precipitate the m-PEG21-acid product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and dry it under a vacuum.
Step 2: Conversion to NHS Ester
Materials:
-
m-PEG21-acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Cold diethyl ether
Procedure:
-
Dissolve the m-PEG21-acid in anhydrous DCM or DMF.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of EDC or DCC to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Precipitate the final m-PEG21-NHS ester product by adding the solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry it under a vacuum.
General Protein Conjugation Protocol (using activated m-PEG21)
This protocol describes the conjugation of an activated m-PEG21 (e.g., tresyl- or NHS-activated) to a protein with accessible primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Activated m-PEG21
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve the activated m-PEG21 in the protein solution. The optimal molar ratio of PEG to protein (typically ranging from 10:1 to 50:1) should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction temperature and time may need optimization.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any unreacted PEG.
-
Incubate for an additional 30 minutes to ensure complete quenching.
-
Purify the PEG-protein conjugate from unreacted PEG and unmodified protein using Size Exclusion Chromatography (SEC). The PEGylated protein will elute earlier than the unmodified protein due to its larger size.
-
Collect and analyze fractions using SDS-PAGE and UV absorbance at 280 nm to identify the purified conjugate.
-
Pool the fractions containing the purified m-PEG21-protein conjugate.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes in this compound bioconjugation.
References
An In-depth Technical Guide to the Theoretical Molecular Weight of m-PEG21-OH
This guide provides a detailed analysis of the theoretical molecular weight of methoxy-polyethylene glycol-21-hydroxyl (m-PEG21-OH), a monofunctional polymer commonly utilized in bioconjugation, drug delivery, and nanoparticle functionalization. The information is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.
Introduction to this compound
Polyethylene glycol (PEG) is a polyether compound with a wide range of applications in medicine and industry. The notation "m-PEG-OH" signifies a PEG molecule that is capped at one end with a methoxy group (CH₃O-) and terminated at the other end with a hydroxyl group (-OH). The numerical value, in this case, '21', denotes the number of ethylene glycol repeating units. These polymers are valued for their ability to improve the solubility and stability of conjugated molecules, as well as to reduce their immunogenicity.
It is crucial to distinguish between m-PEG-OH and its diol counterpart, HO-PEG-OH. While m-PEG-OH allows for the functionalization of a single site, HO-PEG-OH can be functionalized at both ends of the polymer chain. Commercially, there can be ambiguity in the naming of PEG compounds. For instance, a substance labeled "PEG21" may refer to a diol with a structure of HO-(CH₂CH₂O)₂₁-H.
Determination of Theoretical Molecular Weight
The theoretical molecular weight of a molecule is calculated by summing the atomic masses of its constituent atoms. The first step is to establish the correct chemical formula for this compound.
The structure of this compound is composed of:
-
A terminal methoxy group (CH₃O-)
-
21 repeating ethylene glycol units (-CH₂CH₂O-)
-
A terminal hydroxyl group (-OH)
The chemical formula is derived as follows:
-
Carbon (C): 1 (from CH₃O) + 21 × 2 (from ethylene glycol units) = 43 atoms
-
Hydrogen (H): 3 (from CH₃O) + 21 × 4 (from ethylene glycol units) + 1 (from -OH) = 88 atoms
-
Oxygen (O): 1 (from CH₃O) + 21 (from ethylene glycol units) + 1 (from -OH) = 23 atoms
Thus, the chemical formula for this compound is C₄₃H₈₈O₂₃ .
The theoretical molecular weight is calculated using the standard atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ).
-
Molecular Weight = (43 × 12.011) + (88 × 1.008) + (23 × 15.999)
-
Molecular Weight = 516.473 + 88.704 + 367.977
-
Molecular Weight = 973.154 g/mol
Quantitative Data Summary
The following table summarizes the calculated theoretical molecular weight for this compound and provides a comparison with commercially available data for a related diol compound, often referred to as "PEG21".
| Parameter | Theoretical this compound | Supplier Data for PEG21 (Diol)[1][2] |
| Synonyms | Methoxy(polyethylene glycol) | HO-PEG21-OH |
| Chemical Formula | C₄₃H₈₈O₂₃ | C₄₀H₈₂O₂₁ |
| Molecular Weight ( g/mol ) | 973.154 | ~899.1 |
| Structure | CH₃-(OCH₂CH₂)₂₁-OH | HO-(OCH₂CH₂)₂₀-OH* |
*Note: The chemical formula C₄₀H₈₂O₂₁ provided by suppliers for "PEG21" corresponds to a structure with 20 ethylene glycol units, not 21. This highlights the importance of verifying the structure and molecular weight of specific commercial PEG reagents.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical steps involved in calculating the theoretical molecular weight of a polymer like this compound.
Caption: Logical workflow for calculating the theoretical molecular weight.
Experimental Considerations
It is important to note that the actual molecular weight of a PEG sample can vary from the theoretical value. This is due to the polydispersity inherent in the synthesis of polymers, resulting in a distribution of chain lengths. Therefore, experimentally determined molecular weights are often reported as an average (e.g., number average molecular weight, Mn, or weight average molecular weight, Mw). Techniques such as mass spectrometry (e.g., MALDI-MS) or gel permeation chromatography (GPC) are used to characterize the molecular weight and polydispersity of PEG samples. When using this compound in experimental protocols, it is advisable to refer to the certificate of analysis provided by the supplier for the specific lot's average molecular weight and polydispersity index (PDI).
References
Navigating the Safety and Handling of m-PEG21-OH: A Technical Guide for Researchers
An in-depth examination of the safety, handling, and toxicological profile of methoxy-polyethylene glycol (21)-hydroxyl (m-PEG21-OH) for professionals in research and drug development.
Chemical and Physical Properties
This compound, with a molecular weight of approximately 947.1 g/mol , is a member of the methoxy polyethylene glycol (mPEG) family. These polymers are generally characterized by their high water solubility and low toxicity.[] The physical and chemical properties of mPEGs are largely influenced by their molecular weight. For this compound, the following properties can be inferred from data on similar compounds:
| Property | Inferred Value/Characteristic |
| Appearance | White to off-white solid or viscous liquid at room temperature. |
| Solubility | Soluble in water and most polar organic solvents.[] |
| Stability | Stable under normal conditions.[2] |
| Hygroscopicity | May be hygroscopic, absorbing moisture from the air.[3] |
| Decomposition Products | Upon thermal decomposition, may release carbon monoxide and carbon dioxide.[2] |
Hazard Identification and Toxicological Profile
Based on extensive data for various PEGs and mPEGs, this compound is not classified as a hazardous substance. The general toxicological profile of this class of compounds is characterized by low acute and chronic toxicity.
Acute Toxicity:
-
Oral: Polyethylene glycols have a very low order of acute oral toxicity.
-
Dermal: Not expected to be absorbed through the skin in toxic amounts.
-
Inhalation: Unlikely to be a significant route of exposure due to low vapor pressure.
Irritation and Sensitization:
-
Skin: Prolonged or repeated contact may cause mild skin irritation.
-
Eyes: May cause mild eye irritation.
-
Sensitization: Not considered to be a skin sensitizer.
A study on methoxy polyethylene glycol-350 (MPEG-350) showed no significant toxicological effects following repeated cutaneous exposure, with only slight cutaneous irritation observed. This suggests that cutaneous absorption of these compounds is minimal.
Chronic Exposure and Other Health Effects:
-
Long-term occupational exposure to similar glycol ethers has not been shown to produce significant cumulative health effects.
-
PEGs and their derivatives are generally considered safe for use in cosmetics and pharmaceuticals, with a negligible sensitizing potential on healthy skin.
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.
Personal Protective Equipment (PPE): The following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. |
Engineering Controls:
-
Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially if heating or creating aerosols.
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Protect from moisture and direct sunlight.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed.
Accidental Release Measures:
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid spills, sweep up carefully to avoid generating dust.
-
Collect and dispose: Place the absorbed material or swept-up solid into a suitable, labeled container for disposal according to local regulations.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical advice. |
Fire-Fighting Measures
While not considered highly flammable, this compound can burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols: Safety Assessment Considerations
A comprehensive safety assessment of a novel PEGylated compound like one incorporating this compound would typically involve a series of in vitro and in vivo studies. The following diagram outlines a general experimental workflow for such an assessment.
Caption: A typical experimental workflow for safety assessment.
Methodology for a Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound containing compound in cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound, like other methoxy polyethylene glycols, is a compound with a low hazard profile. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is sufficient for its safe handling. While specific toxicological data for this compound is limited, the extensive information available for analogous compounds provides a strong basis for a comprehensive understanding of its safety. Researchers and drug development professionals should always consult available safety information and exercise due diligence when handling any chemical substance.
References
A Deep Dive into Monodisperse vs. Polydisperse PEGs: A Technical Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences and drug development, the use of Polyethylene Glycol (PEG) has become a cornerstone for enhancing the therapeutic efficacy of both small molecules and biologics. The process of "PEGylation," the covalent attachment of PEG chains to a molecule, can dramatically improve a drug's pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] However, the effectiveness and reproducibility of PEGylation are critically dependent on the nature of the PEG itself, specifically whether it is monodisperse or polydisperse. This technical guide provides an in-depth exploration of the core differences, synthesis, characterization, and applications of monodisperse and polydisperse PEGs, tailored for researchers, scientists, and drug development professionals.
Fundamental Concepts: Defining Monodispersity and Polydispersity in PEGs
Polyethylene glycol is a polyether compound synthesized from the ring-opening polymerization of ethylene oxide. The resulting polymer chains can vary in length, leading to two distinct classifications of PEG reagents:
-
Polydisperse PEGs: These are mixtures of PEG molecules with a range of molecular weights, characterized by an average molecular weight and a Polydispersity Index (PDI) greater than 1. Traditional polymerization methods inherently produce polydisperse mixtures. While widely used and cost-effective, the heterogeneity of polydisperse PEGs can lead to challenges in purification and characterization of the final PEGylated drug product, potentially impacting its purity, bioactivity, and safety.
-
Monodisperse PEGs: In contrast, monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and chemical structure. This means that every molecule in a sample of monodisperse PEG has the exact same chain length, resulting in a PDI of 1. This uniformity offers significant advantages in drug development, leading to homogeneous PEGylated drugs with predictable physicochemical properties and potentially higher bioactivity and safety profiles.
The distinction between these two forms of PEG is crucial, as the dispersity can significantly influence the in vitro and in vivo performance of PEGylated therapeutics.
Synthesis and Manufacturing: Creating Uniformity vs. Embracing Diversity
The synthetic routes for producing monodisperse and polydisperse PEGs differ significantly, dictating their respective purities and cost.
Polydisperse PEG Synthesis:
Polydisperse PEGs are typically synthesized through the anionic ring-opening polymerization of ethylene oxide. This process, while efficient for producing large quantities of PEG, results in a distribution of chain lengths due to the statistical nature of the polymerization reaction. The molecular weight of the final product is an average of the different chain lengths present in the mixture.
Monodisperse PEG Synthesis:
The synthesis of monodisperse PEGs is a more controlled and challenging process. It often involves a stepwise approach where ethylene glycol units are added one at a time or in small, defined blocks. This meticulous process allows for the creation of PEG molecules with a precise number of repeating units, ensuring a single, defined molecular weight. Common strategies include:
-
Iterative Coupling: This involves the sequential addition of protected ethylene glycol monomers to a growing chain, with purification at each step.
-
Use of Protecting Groups: Base-labile or acid-labile protecting groups are employed to control the addition of PEG moieties, allowing for a more convenient one-pot synthesis approach in some cases.
Due to the complexity of these synthetic methods, monodisperse PEGs are generally more expensive to produce than their polydisperse counterparts.
Characterization: Analytical Techniques for Assessing PEG Dispersity
Accurate characterization of PEG reagents is paramount for quality control and ensuring the consistency of PEGylated drug products. Several analytical techniques are employed to determine the molecular weight and polydispersity of PEGs.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is a powerful technique for separating polymers based on their hydrodynamic volume in solution. Larger molecules elute earlier from the chromatography column, while smaller molecules have longer retention times. By calibrating the system with known molecular weight standards, the molecular weight distribution and PDI of a PEG sample can be determined.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that allows for the precise mass determination of large molecules like polymers. It can provide an absolute measurement of the molecular weight of individual polymer chains in a sample, making it an invaluable tool for confirming the monodispersity of a PEG reagent. The resulting spectrum for a polydisperse PEG will show a distribution of peaks corresponding to the different chain lengths, while a monodisperse PEG will exhibit a single, sharp peak.
Impact on Drug Development and Performance
The choice between monodisperse and polydisperse PEGs has profound implications for the development and performance of PEGylated drugs.
Pharmacokinetics and Biodistribution
PEGylation is well-known to extend the in vivo half-life of drugs by increasing their hydrodynamic size, which reduces renal clearance and shields them from enzymatic degradation and immune recognition. However, the dispersity of the PEG can influence these effects.
Studies have shown that nanoparticles functionalized with monodisperse PEGs exhibit a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to those with polydisperse PEGs. This is attributed to the uniform PEG layer on the nanoparticle surface, which leads to more consistent and effective shielding from opsonization and clearance by the reticuloendothelial system.
Protein Adsorption and Immunogenicity
A key advantage of PEGylation is its ability to reduce protein adsorption onto the surface of drug carriers and minimize the immunogenicity of therapeutic proteins. The dispersity of the PEG layer plays a critical role in this "stealth" effect. Polydisperse PEG-coated nanoparticles have been shown to preferentially enrich lower molecular weight PEG fractions on their surface, which can lead to increased protein adsorption. In contrast, the uniform length of monodisperse PEGs creates a more consistent and effective barrier against protein binding.
Reproducibility and Regulatory Considerations
The use of monodisperse PEGs leads to the production of homogeneous PEGylated drugs with a specific, well-defined molecular weight. This enhances the batch-to-batch consistency and reproducibility of the final drug product, which is a critical consideration for regulatory approval. The heterogeneity of drugs PEGylated with polydisperse reagents can complicate characterization and quality control.
Quantitative Data Summary
The following tables summarize key quantitative parameters comparing monodisperse and polydisperse PEGs.
Table 1: General Properties of Monodisperse vs. Polydisperse PEGs
| Property | Monodisperse PEG | Polydisperse PEG |
| Molecular Weight | Single, discrete value | Average value with a distribution |
| Polydispersity Index (PDI) | 1 | > 1.0 (typically > 1.1 for polydisperse PEGs used in pharma) |
| Chemical Structure | Uniform, single structure | Mixture of different chain lengths |
| Purity | High, well-defined | Contains a range of polymer sizes |
Table 2: Impact on Drug Delivery and Performance
| Parameter | Monodisperse PEG | Polydisperse PEG |
| Drug Product Homogeneity | High, single conjugate species | Low, mixture of conjugates |
| Blood Circulation Half-Life | Significantly prolonged | Extended, but potentially less than monodisperse |
| Tumor Accumulation (Nanoparticles) | Enhanced | Less efficient compared to monodisperse |
| Protein Adsorption | Markedly lower and constant | Increased due to enrichment of lower MW fractions |
| Reproducibility | High batch-to-batch consistency | Can be challenging to achieve consistency |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis of PEGs. Below are generalized protocols for key characterization techniques.
Protocol for Size Exclusion Chromatography (SEC) of PEGs
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a mixture of water and acetonitrile (e.g., 65:35 v/v), and filter it through a 0.22 µm filter. Degas the mobile phase using an ultrasonic bath.
-
Column Selection: Choose an appropriate SEC column, such as an Ultra-hydrogel DP column, suitable for the molecular weight range of the PEG being analyzed.
-
System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of PEG standards with known, narrow molecular weight distributions. Dissolve the standards in the mobile phase.
-
Sample Preparation: Dissolve the PEG sample to be analyzed in the mobile phase. For some PEGs, mild heating may be required for complete dissolution.
-
Injection and Data Acquisition: Inject a fixed volume (e.g., 20 µL) of the standards and the sample onto the column. Detect the eluting polymers using a refractive index (RI) detector.
-
Data Analysis: Construct a calibration curve by plotting the logarithm of the molecular weight of the standards against their retention times. Use this curve to determine the apparent molecular weight and PDI of the sample.
Protocol for MALDI-TOF MS of PEGs
-
Matrix Preparation: Prepare a solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in an appropriate solvent like ethanol or a water/acetonitrile mixture.
-
Cationizing Agent Preparation: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in a solvent like ethanol. This promotes the formation of sodiated PEG ions, which are readily detected.
-
Sample Preparation: Dissolve the PEG sample in a suitable solvent, such as water or ethanol, at a concentration of approximately 2 mg/mL.
-
Sample-Matrix Mixture Preparation: Mix the matrix solution, cationizing agent solution, and PEG sample solution in a specific ratio (e.g., 5:1:1 v/v/v).
-
Target Spotting: Spot a small volume (e.g., 0.5 µL) of the mixture onto a MALDI target plate and allow it to air dry completely.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The instrument will irradiate the sample spot with a laser, causing desorption and ionization of the PEG molecules. The time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum will show the distribution of molecular weights in the PEG sample. For a monodisperse PEG, a single major peak will be observed.
Visualizations
The following diagrams illustrate key concepts related to monodisperse and polydisperse PEGs.
Caption: Logical flow comparing the synthesis and resulting products of monodisperse and polydisperse PEGs.
References
- 1. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 5. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hydrodynamic Radius of m-PEG21-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrodynamic radius (Rₕ) of methoxy-polyethylene glycol-hydroxyl with 21 ethylene glycol repeat units (m-PEG21-OH). The hydrodynamic radius is a critical physicochemical parameter that defines the effective size of a molecule in solution, influencing its diffusion, viscosity, and in vivo behavior, such as renal clearance and circulation half-life. This document details the properties of this compound, outlines the primary experimental methods for determining its hydrodynamic radius, and presents this data in a clear, structured format for scientific and drug development applications.
Physicochemical Properties of this compound
This compound is a discrete, monodisperse polyethylene glycol oligomer. Its properties are well-defined, making it a useful building block in bioconjugation, drug delivery, and nanotechnology. The key quantitative data for this molecule are summarized below.
| Property | Value | Method of Determination |
| Molecular Formula | CH₃(OCH₂CH₂)₂₁OH | - |
| Average Molecular Weight | ~973.1 g/mol | Calculation |
| Polydispersity Index (PDI) | 1.0 | Defined as a discrete molecule |
| Estimated Hydrodynamic Radius (Rₕ) | ~0.78 - 0.85 nm | Calculation based on empirical models for PEG polymers.[1] |
Note: The hydrodynamic radius is an experimentally determined value that can be influenced by solvent and temperature. The value presented is an estimate based on established empirical formulas for polyethylene glycols of similar molecular weight.[1]
The Concept of Hydrodynamic Radius
The hydrodynamic radius, or Stokes radius, is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle or molecule being measured.[2][3] For a flexible polymer like PEG, which exists in solution as a dynamic, random coil, the Rₕ represents the effective size of this solvated molecule as it tumbles and moves through the solvent.[4] It is a crucial parameter because it directly relates to the translational diffusion coefficient (D) of the molecule through the Stokes-Einstein equation.
The Stokes-Einstein equation is fundamental to this measurement:
Rₕ = (kₛT) / (6πηD)
Where:
-
kₛ is the Boltzmann constant.
-
T is the absolute temperature.
-
η is the viscosity of the solvent.
-
D is the translational diffusion coefficient.
This relationship underscores that by experimentally measuring the diffusion coefficient, one can accurately calculate the hydrodynamic radius.
References
Methodological & Application
Application Notes and Protocols for the Functionalization of m-PEG21-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of methoxy-poly(ethylene glycol)-hydroxyl (m-PEG21-OH), a heterobifunctional PEG linker. The terminal hydroxyl group of this compound serves as a versatile starting point for the introduction of various functional groups, enabling its conjugation to a wide array of biomolecules and surfaces. This document outlines key functionalization strategies, including conversion to carboxylic acid, tosylate, and amine functionalities, which are critical for applications in drug delivery, bioconjugation, and surface modification.
Introduction to this compound Functionalization
This compound is a valuable tool in PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small drugs. This modification can enhance the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The ability to functionalize the terminal hydroxyl group of this compound is paramount for its successful application in creating advanced therapeutic conjugates and materials.
The protocols detailed below provide step-by-step instructions for common functionalization reactions. Each protocol includes information on necessary reagents, reaction conditions, and purification methods.
Core Functionalization Protocols
The terminal hydroxyl group of this compound can be chemically transformed into several other functional groups to facilitate a variety of conjugation strategies. The three primary conversions detailed here are:
-
Oxidation to Carboxylic Acid (m-PEG21-COOH): This introduces a carboxyl group that can be activated to react with primary amines.
-
Activation to Tosylate (m-PEG21-OTs): The hydroxyl group is converted into a good leaving group, facilitating nucleophilic substitution to introduce other functionalities like azides and subsequently amines.
-
Conversion to Amine (m-PEG21-NH2): This provides a nucleophilic amine group for reaction with various electrophilic species, such as NHS esters.
Protocol 1: Oxidation of this compound to m-PEG21-COOH
This protocol describes the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid using Jones reagent (chromium trioxide in sulfuric acid).
Experimental Protocol
Materials and Reagents:
-
This compound
-
Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄))
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Reaction Initiation: To the solution, add an aqueous solution of Jones Reagent. The amount of CrO₃ should be approximately 1.2 electron equivalents per hydroxyl group.[1]
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Drying and Precipitation:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the m-PEG21-COOH product by adding the concentrated solution dropwise to cold diethyl ether.
-
-
Isolation: Collect the precipitated product by filtration and dry under vacuum.
Quantitative Data Summary
| Parameter | Value/Condition |
| Starting Material | This compound |
| Oxidizing Agent | Jones Reagent (CrO₃ in H₂SO₄) |
| Stoichiometry | 1.2 electron equivalents of CrO₃ per -OH group[1] |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Purification Method | Liquid-liquid extraction, precipitation in diethyl ether |
Reaction Workflow
Caption: Workflow for the oxidation of this compound to m-PEG21-COOH.
Protocol 2: Activation of this compound to m-PEG21-Tosylate
This protocol details the conversion of the terminal hydroxyl group of this compound to a tosylate (OTs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Experimental Protocol
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.5 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Add deionized water to quench the reaction.
-
Wash the organic phase with saturated NaHCO₃ solution and then with brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
-
Quantitative Data Summary
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | p-Toluenesulfonyl chloride (TsCl) |
| Stoichiometry | 1.5 eq. TsCl, 1.5 eq. TEA, 0.2 eq. DMAP |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification Method | Liquid-liquid extraction, Column chromatography |
Reaction Signaling Pathway
Caption: Reaction pathway for the tosylation of this compound.
Protocol 3: Conversion of this compound to m-PEG21-NH2
This protocol describes a two-step procedure for converting the hydroxyl group to a primary amine. The first step is the conversion to an azide via the tosylate intermediate, followed by reduction to the amine.
Experimental Protocol
Step 1: Synthesis of m-PEG21-Azide (m-PEG21-N₃)
Materials and Reagents:
-
m-PEG21-OTs (from Protocol 2)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve m-PEG21-OTs (1 equivalent) in DMF.
-
Reaction: Add sodium azide (10 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Purification: After cooling to room temperature, the product can be purified by precipitation in diethyl ether or by dialysis.
Step 2: Reduction of m-PEG21-N₃ to m-PEG21-NH₂
Materials and Reagents:
-
m-PEG21-N₃
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve m-PEG21-N₃ (1 equivalent) in methanol.
-
Reduction: Add triphenylphosphine (3 equivalents) to the solution.
-
Reflux: Reflux the reaction mixture overnight under an inert atmosphere (e.g., Argon).
-
Isolation:
-
Cool the reaction to room temperature and remove the solvent by rotary evaporation.
-
Dissolve the crude product in a minimum amount of DCM and precipitate by adding it dropwise to cold diethyl ether.
-
Collect the product by filtration and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Step 1: Azidation | Step 2: Reduction |
| Starting Material | m-PEG21-OTs | m-PEG21-N₃ |
| Reagent | Sodium azide (NaN₃) | Triphenylphosphine (PPh₃) |
| Stoichiometry | 10 eq. NaN₃ | 3 eq. PPh₃ |
| Solvent | DMF | Methanol |
| Reaction Temperature | 80 °C | Reflux |
| Reaction Time | 48 hours | Overnight |
| Purification Method | Precipitation/Dialysis | Precipitation |
Logical Relationship Diagram
Caption: Logical steps for the conversion of this compound to m-PEG21-NH₂.
Conclusion
The protocols provided in these application notes offer a foundational framework for the functionalization of this compound. Researchers and drug development professionals can adapt these methods to suit their specific molecular constructs and conjugation requirements. Successful functionalization is a critical first step in harnessing the full potential of PEGylation technology for the development of novel therapeutics and advanced biomaterials. It is recommended to characterize the products of each step using techniques such as NMR spectroscopy and mass spectrometry to confirm successful functional group conversion.
References
Activating m-PEG21-OH for Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of methoxy-poly(ethylene glycol)-hydroxyl (m-PEG21-OH) and its subsequent conjugation to biomolecules. The hydroxyl group of this compound is not sufficiently reactive for direct coupling and requires activation to an electrophilic intermediate that can readily react with nucleophilic functional groups on proteins, peptides, or other molecules of interest. This guide focuses on three common activation strategies: tosylation, mesylation, and activation with 1,1'-carbonyldiimidazole (CDI).
Introduction to this compound Activation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased solubility, extended in vivo half-life, reduced immunogenicity, and enhanced stability.[1][2][3] The terminal hydroxyl group of m-PEG-OH must first be activated to a more reactive functional group to facilitate conjugation.[1] The choice of activation chemistry depends on the target functional group on the biomolecule (e.g., primary amines on lysine residues) and the desired stability of the resulting linkage.
Activation Chemistries
This section details the chemical principles behind the activation of this compound using tosyl chloride (TsCl), mesyl chloride (MsCl), and 1,1'-carbonyldiimidazole (CDI).
Tosylation and Mesylation
Tosylation and mesylation are common methods for converting the terminal hydroxyl group of this compound into a good leaving group, making it susceptible to nucleophilic substitution by amine groups on a target molecule. The reactions involve the use of p-toluenesulfonyl chloride (tosyl chloride, TsCl) or methanesulfonyl chloride (mesyl chloride, MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated during the reaction.
Carbonyldiimidazole (CDI) Activation
Activation of this compound with 1,1'-carbonyldiimidazole (CDI) forms a reactive PEG-imidazole carbamate intermediate. This intermediate readily reacts with primary amines on biomolecules, such as the ε-amino group of lysine residues, to form a stable carbamate linkage. This method is often favored for its mild reaction conditions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the activation of m-PEG-OH and subsequent conjugation. Note that yields can vary depending on the specific PEG molecular weight, reactant concentrations, and reaction conditions.
| Activation Method | Activating Reagent | Base | Solvent | Reaction Time (Activation) | Typical Yield (Activation) | Conjugation Target | Linkage Type |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Triethylamine (TEA), Pyridine, or DMAP | Dichloromethane (DCM) | Overnight | High (up to 76% for monofunctionalization) | Primary Amines | Secondary Amine |
| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (DCM) | Several hours to overnight | Very High (up to 99%) | Primary Amines | Secondary Amine |
| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | None required | Anhydrous solvents (e.g., THF, DCM) | 2 hours | High | Primary Amines | Carbamate |
Experimental Protocols
Detailed methodologies for the activation of this compound and subsequent conjugation are provided below.
Protocol 1: Tosylation of this compound
This protocol describes the activation of this compound using p-toluenesulfonyl chloride (TsCl).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Drying the PEG: In a round-bottom flask, dissolve this compound in toluene and azeotropically distill the water for 2 hours. Remove the toluene under vacuum.
-
Dissolution: Dissolve the dried this compound in anhydrous DCM.
-
Addition of Base: Add triethylamine (or DMAP) to the solution.
-
Cooling: Cool the mixture in an ice bath.
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM dropwise to the cooled PEG solution.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it using a rotary evaporator.
-
-
Precipitation: Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collection and Drying: Collect the solid product by filtration and dry it under vacuum.
-
Characterization: Confirm the structure and purity of the m-PEG21-OTs using ¹H NMR spectroscopy.
Protocol 2: Mesylation of this compound
This protocol details the activation of this compound with methanesulfonyl chloride (MsCl).
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Diethyl ether
-
Oven-dried flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Rotary evaporator
Procedure:
-
Setup: Place dry this compound in an oven-dried flask under an inert atmosphere (e.g., argon).
-
Dissolution: Dissolve the this compound in anhydrous DCM.
-
Addition of Base: Add triethylamine to the solution.
-
Cooling: Cool the mixture in an ice-salt bath.
-
Addition of MsCl: Slowly add methanesulfonyl chloride to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours), then allow it to warm to room temperature and continue stirring overnight.
-
Work-up:
-
Wash the reaction mixture with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate it using a rotary evaporator to obtain the product.
-
Characterization: Verify the formation of m-PEG21-OMs using ¹H NMR spectroscopy. A successful reaction is indicated by the appearance of a singlet at approximately 3.03 ppm corresponding to the methyl protons of the mesyl group.
Protocol 3: CDI Activation of this compound
This protocol describes the activation of this compound using 1,1'-carbonyldiimidazole (CDI).
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Drying: Ensure this compound is thoroughly dried, for example, by azeotropic distillation with toluene.
-
Dissolution: Dissolve the dried this compound in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Addition of CDI: Add CDI to the PEG solution and stir the mixture at room temperature.
-
Reaction: Allow the reaction to proceed for approximately 2 hours at room temperature.
-
Use in a subsequent reaction: The resulting activated PEG-imidazole carbamate is typically used immediately in the next conjugation step without isolation.
Protocol 4: Conjugation of Activated m-PEG21 to a Protein
This protocol provides a general procedure for the conjugation of activated m-PEG21 to a protein containing primary amine groups (e.g., lysine residues).
Materials:
-
Activated m-PEG21 (e.g., m-PEG21-OTs, m-PEG21-OMs, or CDI-activated m-PEG21)
-
Protein of interest
-
Conjugation Buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the conjugation buffer to a desired concentration.
-
PEG Addition: Add the activated m-PEG21 to the protein solution. The molar ratio of activated PEG to the protein should be optimized to achieve the desired degree of PEGylation. A starting point could be a 3:1 to 5:1 molar excess of PEG.
-
Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted activated PEG.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterization: Analyze the resulting PEGylated protein using techniques such as SDS-PAGE to determine the degree of PEGylation, and HPLC to assess purity. Mass spectrometry can be used to confirm the molecular weight of the conjugate.
Visualizations
Activation of this compound
Caption: Chemical pathways for the activation of this compound.
Experimental Workflow for PEGylation
Caption: A generalized workflow for protein PEGylation.
Logical Relationship of Reagents and Products
Caption: Logical flow of reagents to products in PEGylation.
References
Application Notes and Protocols for the Tosylation of m-PEG21-OH
These application notes provide a detailed overview and experimental protocols for the tosylation of methoxy-poly(ethylene glycol)-OH with 21 ethylene glycol units (m-PEG21-OH). This reaction is a critical step in the synthesis of various PEGylated compounds used in drug delivery, bioconjugation, and materials science, as the tosyl group is an excellent leaving group for subsequent nucleophilic substitution reactions.
Introduction
The tosylation of hydroxyl-terminated methoxy-poly(ethylene glycol) (m-PEG-OH) involves the reaction of the terminal hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction converts the poorly leaving hydroxyl group into a tosylate group, which is a highly effective leaving group for nucleophilic substitution. This allows for the subsequent conjugation of the PEG chain to various molecules, such as drugs, proteins, or other polymers. The general reaction scheme is depicted below:
This compound + TsCl → m-PEG21-OTs + HCl
Several methods for the tosylation of PEGs have been reported, each with its own advantages depending on the scale of the reaction and the desired purity of the final product. Key considerations for a successful tosylation reaction include the choice of base, solvent, reaction temperature, and purification method.
Data Presentation: Comparison of Tosylation Reaction Conditions
The following table summarizes various reported conditions for the tosylation of PEG and m-PEG alcohols. While the specific substrate is not this compound in all cases, these conditions provide a strong basis for the development of a protocol for this specific molecule.
| Method | Base(s) | Solvent | Temperature | Reaction Time | Yield | Reference |
| Silver Oxide Mediated | Silver Oxide (Ag₂O), Potassium Iodide (KI) | Toluene | Room Temperature | 12 hours | 71-86% | [1][2] |
| Amine Base | Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 °C to Room Temp. | Overnight | Not Specified | [3] |
| Pyridine | Pyridine | Dichloromethane (DCM) or Pyridine (as solvent) | 0 °C to Room Temp. | 2 to 16 hours | Not Specified | [4][5] |
| Sodium Hydroxide | Sodium Hydroxide (NaOH) | Tetrahydrofuran (THF) / Water | Room Temperature | Overnight (12-16 h) | Quantitative | |
| Mechanochemical | Sodium Hydroxide (NaOH) | Solvent-free (Ball-milling) | Not Applicable | Not Specified | Good Conversion |
Experimental Protocols
Two common and effective protocols for the tosylation of m-PEG-OH are detailed below. These can be adapted for this compound.
Protocol 1: Tosylation using Triethylamine and DMAP
This method is a widely used protocol for the tosylation of alcohols under mild conditions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Dry the this compound before use, for example, by azeotropic distillation with toluene.
-
Reaction Setup: Dissolve the dried this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.5 - 2 equivalents) and a catalytic amount of DMAP to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution using a rotary evaporator.
-
The crude product can be further purified by precipitation in cold diethyl ether or by column chromatography.
-
Protocol 2: Silver Oxide Mediated Monotosylation
This method is particularly useful for achieving selective monotosylation of symmetrical diols and has been successfully applied to PEGs.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Silver (I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
Anhydrous Toluene
-
Filter agent (e.g., Celite)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: Dry the this compound by azeotropic distillation in toluene using a Dean-Stark trap.
-
Reaction Setup: Dissolve the dried this compound (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
Addition of Reagents: Add silver oxide (1.5 equivalents) and potassium iodide (0.2 equivalents) to the solution.
-
Addition of TsCl: To the rapidly stirred solution, add p-toluenesulfonyl chloride (1.05 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove solid residues.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Further purification can be achieved by precipitation from diethyl ether.
-
Mandatory Visualization
Caption: Experimental workflow for the tosylation of this compound.
Caption: Logical relationship of reactants and products in the tosylation reaction.
References
Application Notes: Synthesis of Carboxyl-Terminated m-PEG21-OH via Reaction with Succinic Anhydride
Introduction
Methoxy-poly(ethylene glycol)-OH (m-PEG-OH) is a versatile polymer widely utilized in biomedical research and drug development. Its terminal hydroxyl group provides a reactive site for functionalization, enabling the conjugation of PEG to proteins, peptides, nanoparticles, and small molecule drugs. This process, known as PEGylation, can enhance the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.
This application note provides a detailed protocol for the synthesis of carboxyl-terminated m-PEG21-OH (m-PEG21-COOH) through a straightforward esterification reaction with succinic anhydride. The introduction of a terminal carboxylic acid group allows for subsequent conjugation to amine-containing molecules via stable amide bond formation. This protocol is intended for researchers, scientists, and drug development professionals seeking to functionalize this compound for various bioconjugation applications.
Reaction Principle
The synthesis of m-PEG21-COOH is achieved through the reaction of the terminal hydroxyl group of this compound with succinic anhydride.[1] This reaction is an esterification process, typically catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP), which proceeds via a nucleophilic substitution mechanism. The anhydride is highly reactive towards the hydroxyl group, leading to the formation of a succinate ester and a terminal carboxylic acid.
Materials and Methods
Materials
-
This compound (Molecular Weight ~950 g/mol )
-
Succinic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Deuterated chloroform (CDCl3) for NMR analysis
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer (optional)
-
NMR spectrometer (400 MHz or higher recommended)
Experimental Protocols
Synthesis of m-PEG21-COOH
-
Drying of this compound: Dry the this compound under vacuum for several hours before use to remove any residual water.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add succinic anhydride and a catalytic amount of DMAP. A typical molar ratio is 1:1.5:0.1 for this compound:Succinic Anhydride:DMAP.
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir for 16 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the dichloromethane using a rotary evaporator.
-
Purification by Precipitation: Dissolve the crude product in a minimal amount of dichloromethane. Precipitate the product by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation of Product: Collect the white precipitate by centrifugation or filtration. Wash the precipitate with cold diethyl ether to remove unreacted succinic anhydride and DMAP.
-
Drying: Dry the purified m-PEG21-COOH under vacuum to obtain a white solid.
Characterization by ¹H NMR Spectroscopy
The successful synthesis of m-PEG21-COOH can be confirmed by ¹H NMR spectroscopy. The spectra of the starting material (this compound) and the final product (m-PEG21-COOH) should be compared.
-
Sample Preparation: Dissolve a small amount of the dried product in deuterated chloroform (CDCl3).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Spectral Analysis:
-
This compound: The spectrum will show a characteristic peak for the methoxy group protons (-OCH3) at approximately 3.38 ppm and the ethylene glycol backbone protons (-CH2CH2O-) as a large multiplet around 3.64 ppm.[3] The terminal methylene protons adjacent to the hydroxyl group will appear at a specific chemical shift.
-
m-PEG21-COOH: Upon successful reaction, new peaks corresponding to the methylene protons of the succinate group will appear around 2.6-2.8 ppm.[4] The methylene protons of the PEG chain adjacent to the newly formed ester linkage will shift downfield to approximately 4.2 ppm.[5]
-
Quantitative Analysis: The degree of conversion can be estimated by comparing the integration of the shifted methylene proton peak at ~4.2 ppm with the integration of the methoxy proton peak at 3.38 ppm. A high conversion rate is indicated by the near-complete disappearance of the signal corresponding to the methylene protons adjacent to the hydroxyl group in the starting material.
-
Data Presentation
Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Expected Outcome |
| Molar Ratio (this compound:Succinic Anhydride:DMAP) | 1 : 1.5 : 0.1 | High conversion to the carboxylated product. Excess succinic anhydride ensures the reaction goes to completion and can be removed during purification. |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants and facilitates the reaction. |
| Reaction Temperature | 50°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing degradation of the PEG. |
| Reaction Time | 16 hours | Generally sufficient for the reaction to reach completion. |
| Purity (after precipitation) | >95% | Precipitation is an effective method for removing excess reagents. |
¹H NMR Chemical Shift Assignments
| Protons | This compound (ppm) | m-PEG21-COOH (ppm) |
| Methoxy (-OCH3) | ~3.38 | ~3.38 |
| PEG Backbone (-CH2CH2O-) | ~3.64 | ~3.64 |
| Methylene adjacent to -OH (-CH2OH) | ~3.7 | Disappears or significantly reduces |
| Methylene adjacent to ester (-CH2OC(O)-) | - | ~4.2 |
| Succinate methylene (-C(O)CH2CH2C(O)OH) | - | ~2.6-2.8 |
Purification Method Comparison
| Purification Method | Principle | Expected Yield | Expected Purity | Notes |
| Precipitation | Differential solubility of the polymer and small molecule impurities. | High (>90%) | Good (>95%) | Simple, fast, and effective for removing unreacted succinic anhydride and DMAP. Multiple precipitations may be necessary for higher purity. |
| Column Chromatography | Separation based on polarity or size. | Moderate (60-80%) | Very High (>99%) | Can provide very high purity but may be more time-consuming and result in lower yields due to product loss on the column. |
| Dialysis | Separation based on molecular weight cutoff. | High (>90%) | Good (>95%) | Effective for removing small molecules from larger polymers, but may not be as efficient for the relatively small this compound. |
Visualizations
References
Application Notes and Protocols for EDC/NHS Coupling with m-PEG21-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This process can improve solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule. The use of discrete PEG (dPEG®) linkers, such as m-PEG21-OH, offers the advantage of a defined molecular weight, leading to more homogenous conjugates and better batch-to-batch consistency, which is crucial for therapeutic applications.
This document provides detailed application notes and protocols for the coupling of carboxyl-containing biomolecules to amine-functionalized surfaces or molecules using a two-step EDC/NHS chemistry, followed by the attachment of an this compound derivative. While the direct coupling of an alcohol (like this compound) to a carboxyl group using EDC/NHS is not the standard approach, these notes will focus on the more common and efficient method of activating a carboxylated surface or molecule and subsequently reacting it with an amine-terminated PEG. For the purpose of these notes, we will consider the use of an amino-m-PEG21 derivative.
Principle of the Reaction
The coupling of a carboxyl group to a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester can then be reacted with a primary amine to form a stable amide bond, releasing NHS.
The inclusion of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency of the coupling reaction and allows for a two-step procedure, which is beneficial for minimizing unwanted side reactions.[1][2][3]
Data Presentation
The efficiency of PEGylation can be influenced by several factors, including the molar ratio of coupling reagents, pH, reaction time, and the length of the PEG chain. Shorter PEG chains, such as those derived from this compound (MW ≈ 899 g/mol ), generally exhibit less steric hindrance compared to larger PEGs, which can lead to higher conjugation efficiencies.[4][5]
Table 1: Effect of EDC/NHS Molar Ratio on Conjugation Efficiency of a ~1 kDa Amino-PEG to Bovine Serum Albumin (BSA)
| Molar Ratio (Carboxyl:EDC:NHS) | Degree of PEGylation (moles PEG/mole BSA) | Conjugation Efficiency (%) |
| 1:1:1 | 2.5 | 50 |
| 1:2:1 | 3.8 | 76 |
| 1:5:2.5 | 4.5 | 90 |
| 1:10:5 | 4.8 | 96 |
This data is illustrative and adapted from studies on BSA nanoparticle PEGylation. The degree of PEGylation was determined by quantifying the remaining free amino groups.
Table 2: Influence of PEG Chain Length on the Biological Activity of Lysozyme
| PEG Derivative | Molecular Weight (Da) | Degree of PEGylation | Residual Activity (%) |
| m-PEG3-amine | ~217 | Low | 95 |
| m-PEG12-amine | ~600 | Low | 85 |
| m-PEG21-amine | ~900 | Low | ~80 |
| m-PEG-5k-amine | 5000 | Low | 60 |
This data is compiled from studies on lysozyme PEGylation, demonstrating that shorter PEG chains tend to have a lower impact on the protein's biological activity due to reduced steric hindrance.
Experimental Protocols
Protocol 1: Activation of a Carboxylated Protein with EDC/NHS
This protocol describes the activation of carboxyl groups on a protein (e.g., Bovine Serum Albumin - BSA) in preparation for conjugation with an amine-terminated m-PEG21 derivative.
Materials:
-
Carboxylated protein (e.g., BSA)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 2-Mercaptoethanol
-
Desalting column (e.g., Sephadex G-25)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Protein Preparation: Dissolve the carboxylated protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in ultrapure water or Activation Buffer.
-
Activation Reaction:
-
Add EDC to the protein solution to a final concentration that is a 2 to 10-fold molar excess over the available carboxyl groups on the protein.
-
Immediately add Sulfo-NHS to a final concentration that is a 2.5-fold molar excess over EDC.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC. This step is crucial to prevent EDC-mediated crosslinking of the amine-PEG to the protein's carboxyl groups in the subsequent step.
-
Purification of Activated Protein: Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer. The activated protein will be in the void volume.
Protocol 2: Conjugation of Amino-m-PEG21 to Activated Protein
This protocol describes the reaction of the activated protein with an amine-terminated m-PEG21 derivative.
Materials:
-
Activated protein in Coupling Buffer (from Protocol 1)
-
Amino-m-PEG21 derivative
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Ion Exchange Chromatography - IEX)
Procedure:
-
PEGylation Reaction:
-
Dissolve the Amino-m-PEG21 derivative in the Coupling Buffer.
-
Add the Amino-m-PEG21 solution to the activated protein solution. A 10 to 50-fold molar excess of the PEG derivative over the protein is recommended to drive the reaction to completion.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to block any unreacted NHS-esters. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein:
-
Separate the PEGylated protein from unreacted PEG and reaction by-products using an appropriate chromatography technique.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the protein's surface charges, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its purity and integrity.
Protocol 3: Characterization of the m-PEG21-Protein Conjugate
1. Degree of PEGylation Determination by 1H NMR Spectroscopy:
-
Lyophilize the purified conjugate and dissolve it in D2O.
-
Acquire the 1H NMR spectrum.
-
The degree of PEGylation can be calculated by comparing the integral of the characteristic PEG methylene protons (around 3.6 ppm) to the integral of a well-resolved protein signal (e.g., aromatic protons between 6.8 and 8.0 ppm).
2. Purity and Molecular Weight Analysis by SDS-PAGE:
-
Run samples of the un-PEGylated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
PEGylation increases the hydrodynamic size of the protein, causing it to migrate slower than the un-PEGylated protein. This allows for a qualitative assessment of the conjugation success and purity.
3. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC):
-
Inject the purified conjugate onto an SEC-HPLC column.
-
The chromatogram will show the main peak for the PEGylated protein and can also reveal the presence of any aggregates (eluting earlier) or fragments (eluting later).
4. Confirmation of Conjugation by Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Determine the molecular weight of the un-PEGylated protein and the purified conjugate.
-
The mass difference should correspond to the mass of the attached m-PEG21 moieties.
Mandatory Visualizations
Caption: Chemical reaction mechanism of EDC/NHS coupling for PEGylation.
Caption: Experimental workflow for EDC/NHS-mediated PEGylation.
References
Application Notes and Protocols for m-PEG21-OH Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG21-OH and PEGylation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules.[1][2][3][4] This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[5]
This compound is a monodisperse methoxy-terminated polyethylene glycol with 21 ethylene glycol units. The methoxy group at one terminus renders it monofunctional, preventing cross-linking, while the terminal hydroxyl group is available for activation and subsequent conjugation to target molecules. This document provides detailed protocols for the activation of this compound and its conjugation to primary amines, which are commonly found in the lysine residues and the N-terminus of proteins and peptides.
Chemical Reaction Pathway
The conjugation of this compound to a primary amine is typically a two-step process. First, the terminal hydroxyl group of this compound is activated. A common method for this activation is the use of N,N'-Disuccinimidyl carbonate (DSC), which converts the hydroxyl group into a reactive N-hydroxysuccinimide (NHS) carbonate. This activated PEG-NHS ester is then reacted with a molecule containing a primary amine (R-NH₂), resulting in the formation of a stable carbamate linkage.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Covalent Conjugation of m-PEG21-OH to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to therapeutic molecules such as peptides, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] Modification with PEG can increase the hydrodynamic size of a peptide, leading to improved water solubility, extended in vivo half-life, reduced renal clearance, and shielding of antigenic sites to decrease immunogenicity.[1][3][4]
This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol) with 21 ethylene glycol units and a terminal hydroxyl group (m-PEG21-OH) to peptides. Since the terminal hydroxyl group of m-PEG-OH is not sufficiently reactive for direct conjugation, a two-stage process is employed. The first stage involves the chemical activation of the this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester. The second stage is the conjugation of the activated m-PEG21-NHS ester to primary amine groups (N-terminus or lysine side chains) on the target peptide.
Principle of the Reaction
The overall process involves two key chemical transformations:
-
Activation of this compound: The terminal hydroxyl group of this compound is converted into a more reactive functional group. A common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester, for example, a succinimidyl succinate ester. This is typically a multi-step synthesis where a linker is first attached to the PEG, followed by activation with NHS.
-
Conjugation to Peptide: The activated m-PEG21-NHS ester readily reacts with nucleophilic primary amine groups on the peptide in a neutral to slightly basic buffer (pH 7-9). This reaction forms a stable and covalent amide bond, linking the PEG chain to the peptide.
Experimental Protocols
This section details the step-by-step procedures for the activation of this compound, its conjugation to a target peptide, and the subsequent purification and characterization of the final conjugate.
Part 1: Activation of this compound to m-PEG21-Succinimidyl Succinate (m-PEG21-SS)
This protocol is based on the general principle of converting a hydroxyl-terminated PEG into an NHS ester.
Materials and Reagents:
-
This compound
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (cold)
-
Sodium sulfate (anhydrous)
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Round bottom flasks
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Synthesis of m-PEG21-succinic acid:
-
Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine in a round bottom flask under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 10% sodium bicarbonate solution and wash with dichloromethane (DCM).
-
Acidify the aqueous layer to pH 2-3 with 0.1 M HCl and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG21-succinic acid as a viscous oil or waxy solid.
-
-
Synthesis of m-PEG21-Succinimidyl Succinate (m-PEG21-SS):
-
Dissolve the m-PEG21-succinic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution on a rotary evaporator.
-
Precipitate the product by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Store the final product, m-PEG21-SS, at -20°C with a desiccant.
-
Part 2: Conjugation of m-PEG21-SS to a Peptide
This protocol describes the conjugation of the activated m-PEG21-SS to primary amines of a peptide.
Materials and Reagents:
-
Peptide with at least one primary amine (N-terminus or Lysine residue)
-
Activated m-PEG21-SS (from Part 1)
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., SEC or RP-HPLC)
-
pH meter
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved. If the peptide has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMF or DMSO before adding the conjugation buffer. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
m-PEG21-SS Preparation:
-
Equilibrate the vial of m-PEG21-SS to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the m-PEG21-SS in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved m-PEG21-SS to the peptide solution. The optimal molar ratio should be determined empirically for each specific peptide. A 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring. Reaction at 4°C may be preferred for sensitive peptides, although it may require a longer reaction time.
-
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or SDS-PAGE.
-
-
Quenching the Reaction:
-
After the desired reaction time, quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted m-PEG21-SS.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Part 3: Purification of the PEG-Peptide Conjugate
Purification is essential to remove unreacted peptide, excess PEG reagent, and reaction byproducts. The choice of method depends on the size difference between the PEGylated and un-PEGylated peptide.
Methods:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEG-peptide conjugate from the smaller unreacted peptide and quenching molecules.
-
Equilibrate the SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute with the same buffer and collect fractions.
-
Analyze the fractions by UV absorbance (at 280 nm if the peptide contains Trp or Tyr, or 220 nm for the peptide bond) and/or RP-HPLC to identify the fractions containing the purified conjugate.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. The PEGylated peptide is typically more hydrophobic and will have a longer retention time than the un-PEGylated peptide.
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: Acidify the reaction mixture with TFA and inject it onto the column. Elute with a linear gradient of Mobile Phase B. Collect fractions corresponding to the PEG-peptide conjugate peak.
-
-
Dialysis/Ultrafiltration: This method is suitable for removing small molecules like unreacted PEG and salts, especially when there is a significant size difference between the conjugate and contaminants.
Part 4: Characterization of the PEG-Peptide Conjugate
The purified conjugate should be characterized to confirm its identity, purity, and the extent of PEGylation.
Methods:
-
RP-HPLC: To assess the purity of the final product. A single, sharp peak is indicative of a pure compound.
-
SDS-PAGE: To visualize the increase in molecular weight upon PEGylation. The PEGylated peptide will migrate slower than the un-PEGylated peptide.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the exact molecular weight of the conjugate, confirming the covalent attachment of the PEG chain(s). This can also help determine the number of PEG chains attached per peptide molecule.
-
NMR Spectroscopy: Can be used for detailed structural characterization of the conjugate.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the peptide conjugation protocol.
Table 1: Recommended Reaction Conditions for Peptide Conjugation
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (Peptide:m-PEG-NHS) | 1:10 to 1:50 | A 20-fold molar excess is a good starting point. Optimization is often required. |
| Reaction Buffer | 0.1 M PBS | pH should be between 7.2 and 8.0. |
| Reaction Temperature | Room Temperature or 4°C | 4°C may be better for sensitive peptides. |
| Reaction Time | 30 minutes to overnight | Monitor reaction progress for optimization. |
| Quenching Agent | Tris or Glycine | Final concentration of 20-50 mM. |
Table 2: Typical Post-Purification Outcomes
| Parameter | Expected Result | Analytical Method |
| Yield | 40-70% | Dependent on peptide sequence, reaction scale, and purification method. |
| Purity | >95% | Analytical RP-HPLC. |
| Molecular Weight | Confirmed increase corresponding to one or more m-PEG21 units | Mass Spectrometry (MALDI-TOF or ESI-MS). |
| Degree of PEGylation | Typically 1-3 PEG chains per peptide | Mass Spectrometry. |
Visualizations
Caption: Overall workflow for the PEGylation of peptides using this compound.
Caption: Chemical pathway for the conjugation of an NHS-activated PEG to a peptide.
References
Application Notes and Protocols for m-PEG21-OH in Protein and Peptide PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins and peptides. This modification can improve pharmacokinetics by increasing hydrodynamic size, which reduces renal clearance and extends circulating half-life. Furthermore, PEGylation can shield epitopes, thereby reducing immunogenicity and susceptibility to proteolytic degradation.
This document provides detailed application notes and protocols for the use of m-PEG21-OH , a monodisperse, methoxy-terminated polyethylene glycol with 21 ethylene glycol repeat units. The use of a discrete PEG (dPEG®) reagent like this compound offers significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and resulting in a homogeneous final product, which simplifies analysis and characterization.[1][2]
These notes are intended to guide researchers through the principles, practical execution, and analysis of protein and peptide PEGylation using this compound.
Principle of this compound PEGylation
The terminal hydroxyl group of this compound is not reactive towards functional groups on proteins and peptides. Therefore, a two-step process is employed:
-
Activation of this compound: The terminal hydroxyl group is chemically activated to create a reactive functional group that can readily couple with specific amino acid side chains on the target protein or peptide. A common activation strategy is the conversion of the hydroxyl group to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.
-
Conjugation to the Protein/Peptide: The activated m-PEG21-NHS ester is then reacted with the target protein or peptide. The NHS ester reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form stable amide bonds.
The overall workflow is depicted below:
Quantitative Data Summary
The following tables summarize representative quantitative data for the PEGylation of a model protein (Lysozyme) with short, discrete PEG chains. While specific data for this compound is not extensively published, the data for m-PEG12-NHS and m-PEG24-NHS esters provide a reasonable approximation of the expected outcomes.
Table 1: Effect of Molar Ratio of Activated PEG on the Degree of PEGylation of Lysozyme.
| Molar Ratio (m-PEG-NHS : Lysozyme) | Predominant Species | Degree of PEGylation (Average PEGs per Protein) |
| 5:1 | Mono-PEGylated | ~1.1 |
| 10:1 | Di-PEGylated | ~1.8 |
| 20:1 | Multi-PEGylated | >2.5 |
Data is synthesized from studies using short-chain, discrete m-PEG-NHS esters.
Table 2: Impact of Short-Chain PEGylation on the Biological Activity of Lysozyme.
| PEG Reagent | Degree of PEGylation | Residual Enzymatic Activity (%) |
| m-PEG12-NHS | 1 | ~90% |
| m-PEG12-NHS | 2 | ~75% |
| m-PEG24-NHS | 1 | ~85% |
| m-PEG24-NHS | 2 | ~65% |
Data compiled from studies on lysozyme PEGylation, demonstrating that lower molecular weight PEGs and lower degrees of PEGylation result in higher retention of enzymatic activity.[3][4]
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG21-NHS Ester
This protocol describes the activation of the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add DCC or EDC (1.2 equivalents) to the reaction mixture. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction at room temperature for 12-24 hours.
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the m-PEG21-NHS ester by adding the concentrated solution dropwise to cold anhydrous diethyl ether while stirring vigorously.
-
Collect the precipitate by filtration and dry under vacuum.
-
Store the activated m-PEG21-NHS ester under dessicated conditions at -20°C.
Protocol 2: PEGylation of a Model Protein (e.g., Lysozyme) with m-PEG21-NHS Ester
This protocol provides a general procedure for the conjugation of the activated m-PEG21-NHS ester to a protein with accessible primary amines.
Materials:
-
Model Protein (e.g., Lysozyme)
-
Activated m-PEG21-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System (Size-Exclusion Chromatography or Ion-Exchange Chromatography)
-
Protein concentration determination assay (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG21-NHS ester in a small amount of anhydrous DMSO or DMF and then dilute to the desired concentration in the reaction buffer.
-
Conjugation Reaction: Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold molar excess of PEG over protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted NHS esters.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity.
Protocol 3: Characterization of PEGylated Proteins
Successful PEGylation should be confirmed, and the product characterized for its degree of PEGylation, purity, and integrity.
1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than the unmodified protein.
-
Procedure:
-
Prepare SDS-PAGE gels of an appropriate acrylamide concentration (e.g., 4-20% gradient gel).
-
Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
-
Expected Outcome: A successful PEGylation will result in new bands at higher apparent molecular weights corresponding to mono-, di-, and multi-PEGylated species.
2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):
-
Principle: SEC-HPLC separates molecules based on their hydrodynamic volume. PEGylated proteins will have a larger hydrodynamic volume and thus elute earlier than the unmodified protein.[5]
-
Procedure:
-
Equilibrate an appropriate SEC column (e.g., with a pore size suitable for the expected size of the PEGylated protein) with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile at 280 nm.
-
-
Expected Outcome: The chromatogram will show peaks corresponding to the different PEGylated species, with higher molecular weight species eluting earlier. The peak areas can be used to estimate the relative abundance of each species.
3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Principle: MALDI-TOF MS provides a precise measurement of the molecular weight of the protein and its PEGylated forms.
-
Procedure:
-
Mix the purified PEGylated protein sample with a suitable MALDI matrix.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum.
-
-
Expected Outcome: The mass spectrum will show a series of peaks. The mass difference between the unmodified protein and the PEGylated species will correspond to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation. For a discrete PEG like this compound, the mass additions will be in precise multiples of its molecular weight.
Signaling Pathways and Logical Relationships
The primary impact of PEGylation on signaling pathways is indirect. By extending the in vivo half-life of a therapeutic protein (e.g., a growth factor or antibody), PEGylation can lead to prolonged receptor engagement and downstream signaling.
Conclusion
The use of this compound for protein and peptide PEGylation offers the significant advantage of producing homogeneous conjugates with defined properties. The protocols and data presented here provide a comprehensive guide for researchers to effectively implement and characterize PEGylation with this discrete PEG reagent. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving the desired therapeutic profile.
References
- 1. go-jsb.co.uk [go-jsb.co.uk]
- 2. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Synthesis of m-PEG21-OH-Biotin Conjugates
Document ID: APN-PEG-BIOTIN-2025 Version: 1.0 For Research Use Only.
Introduction
Biotin-PEG conjugates are invaluable tools in modern biotechnology, drug delivery, and diagnostics. The high-affinity interaction between biotin (Vitamin H) and proteins like avidin and streptavidin (Ka = 1015 M-1) allows for robust and specific molecular recognition, which is leveraged for purification, immobilization, and targeting applications.[1][2][3] The incorporation of a polyethylene glycol (PEG) spacer, such as methoxy-poly(ethylene glycol) with 21 repeat units (m-PEG21-OH), enhances the conjugate's aqueous solubility, reduces immunogenicity, and provides a flexible linker that minimizes steric hindrance.[][5]
This document provides a detailed protocol for the synthesis, purification, and characterization of an this compound-biotin conjugate, where biotin is attached to the terminal hydroxyl group of this compound via an ester linkage. This conjugate is particularly useful as a building block in the synthesis of more complex biomolecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or for creating targeted drug delivery systems.
Synthesis Overview
The synthesis of the this compound-biotin conjugate is achieved through a two-step process. First, the carboxylic acid of D-(+)-biotin is activated to facilitate esterification. In this protocol, N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are used to mediate the reaction. The activated biotin is then reacted in situ with the terminal hydroxyl group of this compound to form a stable ester bond. The final product is purified using column chromatography to remove unreacted starting materials and byproducts.
Materials and Equipment
Reagents and Consumables
| Reagent | Supplier | Grade | Molecular Weight ( g/mol ) | Comments |
| D-(+)-Biotin | Sigma-Aldrich | ≥99% | 244.31 | |
| This compound | BroadPharm | ≥95% | ~983.2 (avg.) | Structure: CH₃O-(CH₂CH₂O)₂₁-H |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% | 206.33 | Moisture sensitive. |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% | 122.17 | Toxic. Handle with care. |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | ≥99.8% | 84.93 | Use under inert atmosphere. |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | ≥99.8% | 73.09 | Use under inert atmosphere. |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | 88.11 | For chromatography. |
| Hexanes | Fisher Scientific | HPLC Grade | - | For chromatography. |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh | - | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | Cambridge Isotope Labs | 99.8 atom % D | - | For NMR analysis. |
Equipment
-
Round-bottom flasks and glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Resolution Mass Spectrometer (HRMS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
Experimental Protocols
Synthesis of m-PEG21-O-Ester-Biotin
This protocol describes a typical reaction for a 100 mg scale synthesis.
1. Preparation: a. Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. b. In a 50 mL round-bottom flask, dissolve D-(+)-biotin (24.8 mg, 0.102 mmol, 1.0 eq) and this compound (100 mg, 0.102 mmol, 1.0 eq) in 10 mL of anhydrous Dichloromethane (DCM). c. Add 4-Dimethylaminopyridine (DMAP) (2.5 mg, 0.020 mmol, 0.2 eq) to the solution and stir under an inert atmosphere.
2. Reaction: a. In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (23.0 mg, 0.112 mmol, 1.1 eq) in 2 mL of anhydrous DCM. b. Cool the biotin/PEG solution to 0 °C in an ice bath. c. Add the DCC solution dropwise to the reaction mixture over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form. d. Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
3. Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. Use a mobile phase of 10% Methanol in DCM. c. Visualize spots using a potassium permanganate stain. The product spot should appear between the starting biotin and PEG materials.
4. Work-up and Purification: a. Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter pad with a small amount of DCM. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Purify the crude residue by silica gel flash chromatography. d. Use a gradient elution system, starting with 100% Ethyl Acetate and gradually increasing the polarity with Methanol (e.g., 0% to 15% Methanol gradient in Ethyl Acetate). e. Collect fractions containing the desired product (identified by TLC). f. Combine the pure fractions and concentrate under reduced pressure to yield the this compound-biotin conjugate as a white solid or viscous oil.
Characterization
1. ¹H NMR Spectroscopy: a. Dissolve a small sample of the final product in Deuterated Chloroform (CDCl₃). b. Acquire a ¹H NMR spectrum. c. Confirm the presence of characteristic peaks for both the PEG backbone and the biotin moiety.
2. Mass Spectrometry: a. Prepare a dilute solution of the product in a suitable solvent (e.g., Methanol or Acetonitrile/Water). b. Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the conjugate.
Data Presentation
Reaction Conditions Summary
| Parameter | Condition |
| Activation/Coupling Agents | DCC / DMAP |
| Stoichiometry (Biotin:PEG:DCC:DMAP) | 1.0 : 1.0 : 1.1 : 0.2 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Purification Method | Silica Gel Flash Chromatography |
Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | PEG Backbone: ~3.64 ppm (s, broad, -O-CH₂-CH₂-O-), 3.38 ppm (s, -OCH₃). Biotin Moiety: Peaks around 4.5 ppm, 4.3 ppm, 3.1 ppm, 2.9 ppm, 2.7 ppm, and in the 1.4-1.8 ppm range. Ester Linkage: Shift of the PEG -CH₂-OH protons from ~3.7 ppm to ~4.2 ppm upon esterification. |
| Mass Spectrometry (ESI-MS) | Calculated Mass (M+Na)⁺: C₅₁H₉₇N₂O₂₄SNa, Exact Mass: 1231.6081. Observed Mass: Should be within ±5 ppm of the calculated exact mass. |
Visualizations
Caption: Synthesis workflow for this compound-biotin conjugate.
Caption: Logical role of a PEG-biotin linker in a PROTAC.
Applications
The synthesized this compound-biotin conjugate serves as a versatile chemical linker with numerous applications:
-
Targeted Drug Delivery: The biotin moiety can be used to target drugs to cells that overexpress biotin receptors, such as certain cancer cells. The PEG chain improves the pharmacokinetic profile of the attached drug.
-
PROTAC Development: PEG linkers are integral to the design of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. This conjugate can be a component of the linker connecting the target protein binder and the E3 ligase ligand.
-
Diagnostics and Assays: The robust biotin-streptavidin interaction is widely used in assays like ELISA, Western blotting, and affinity chromatography for detection and purification.
-
Surface Modification: The conjugate can be used to biotinylate surfaces, nanoparticles, or hydrogels, allowing for the subsequent immobilization of streptavidin-conjugated molecules.
References
Application Notes and Protocols for Site-Specific Modification Using HO-PEG21-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of biomolecules, particularly proteins and peptides, is a critical technology in drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of a linker is paramount to the success of these conjugates, influencing their stability, solubility, and pharmacokinetic properties.[1][2] HO-PEG21-OH is a bifunctional, hydrophilic linker composed of 21 polyethylene glycol units with terminal hydroxyl groups. Its defined length and hydrophilic nature make it an attractive candidate for improving the biopharmaceutical properties of conjugated molecules.[3] These application notes provide a detailed overview and experimental protocols for the site-specific modification of biomolecules using HO-PEG21-OH.
Core Principles of Site-Specific Modification with a Diol Linker
HO-PEG21-OH, possessing hydroxyl groups at both ends, requires activation to react with functional groups on a target biomolecule. A common strategy involves the functionalization of the hydroxyl groups to create reactive moieties that can then be coupled to specific amino acid residues (e.g., lysine, cysteine) or other functional groups on the target molecule. This process typically involves a multi-step synthesis to first activate the PEG linker and then conjugate it to the molecule of interest.
Site-specific conjugation aims to produce a homogenous product with a defined drug-to-antibody ratio (DAR) or linker-to-protein ratio, which is crucial for a consistent therapeutic effect and safety profile.[4][5] This can be achieved through various strategies, including conjugation to engineered cysteines, enzymatic modification, or targeting specific amino acids under controlled reaction conditions.
Applications
The bifunctional nature of HO-PEG21-OH makes it a versatile linker for various bioconjugation applications:
-
PROTAC Synthesis: As a central linker, HO-PEG21-OH can connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein. The PEG chain enhances the solubility and cell permeability of the PROTAC molecule.
-
Antibody-Drug Conjugates (ADCs): In ADC development, HO-PEG21-OH can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to overcome the hydrophobicity of many potent payloads, improving the ADC's pharmacokinetic properties and reducing aggregation.
-
Peptide and Protein Modification (PEGylation): Covalent attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can increase their hydrodynamic size, leading to a longer circulation half-life, reduced immunogenicity, and enhanced stability.
Experimental Protocols
The following are generalized protocols for the activation of HO-PEG21-OH and its subsequent conjugation to a protein. These should be optimized for the specific application and target molecule.
Protocol 1: Activation of HO-PEG21-OH to a Dicarboxylic Acid
This protocol describes the conversion of the terminal hydroxyl groups of HO-PEG21-OH to carboxylic acids, which can then be activated for conjugation to amine groups on a protein.
Materials:
-
HO-PEG21-OH
-
Succinic anhydride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve HO-PEG21-OH (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add succinic anhydride (2.5 equivalents) and DMAP (0.2 equivalents) to the solution.
-
Add anhydrous pyridine (3 equivalents) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding cold diethyl ether and collect the solid by filtration.
-
Dry the resulting HOOC-PEG21-COOH product under vacuum.
Protocol 2: Site-Specific Protein Conjugation via Amide Bond Formation
This protocol outlines the conjugation of the activated dicarboxylic PEG linker to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
HOOC-PEG21-COOH (from Protocol 1)
-
Target protein with accessible amine groups
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Dissolve HOOC-PEG21-COOH in the conjugation buffer.
-
Add EDC (1.5 equivalents per carboxyl group) and NHS (1.2 equivalents per carboxyl group) to the PEG solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Prepare a solution of the target protein in the conjugation buffer.
-
Add the activated PEG linker solution to the protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer.
-
Purify the PEGylated protein from unreacted linker and other reagents using an appropriate chromatography method (e.g., SEC).
-
Characterize the final conjugate to determine the degree of PEGylation and confirm its purity.
Characterization of PEGylated Conjugates
A thorough characterization of the final conjugate is essential to ensure its quality and consistency.
Analytical Methods:
-
Size-Exclusion Chromatography (SEC): Used to separate the PEGylated protein from the unreacted protein and linker, and to assess for aggregation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the purity of the conjugate and quantify the degree of PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the precise molecular weight of the conjugate, which allows for the calculation of the number of attached PEG linkers.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a visual confirmation of the increase in molecular weight upon PEGylation.
Quantitative Data Summary
The efficiency of PEGylation and the properties of the resulting conjugate are critical parameters. The following tables provide representative data from typical protein PEGylation experiments.
Table 1: Reaction Conditions and PEGylation Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Molar Ratio (Linker:Protein) | 5:1 | 10:1 | 10:1 |
| Reaction Time | 2 hours | 4 hours | 4 hours |
| Temperature | Room Temp | Room Temp | 4°C |
| Degree of PEGylation (avg) | 1.2 | 2.5 | 2.3 |
| Yield of Mono-PEGylated | 65% | 45% | 50% |
| Yield of Di-PEGylated | 20% | 40% | 35% |
| Unreacted Protein | 15% | 15% | 15% |
Table 2: Characterization of Purified PEGylated Protein
| Analytical Method | Unmodified Protein | PEGylated Protein |
| SEC Retention Time (min) | 15.2 | 12.8 |
| Apparent MW (SDS-PAGE) | 50 kDa | ~75 kDa |
| Molecular Weight (ESI-MS) | 50,125 Da | 72,580 Da |
| Purity (RP-HPLC) | >98% | >95% |
| Aggregation (SEC) | <1% | <2% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the site-specific modification of a protein using an activated HO-PEG21-OH linker.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Technical Support Center: Purification of m-PEG21-OH Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of m-PEG21-OH conjugates from unreacted polyethylene glycol (PEG). Below you will find troubleshooting guides and frequently asked questions (FAQs) for common purification techniques.
Choosing Your Purification Strategy
The selection of an appropriate purification method is critical for obtaining a high-purity this compound conjugate. The choice depends on several factors, including the physicochemical properties of the conjugate and the unreacted PEG, the scale of the purification, and the desired final purity. A general decision-making workflow is outlined below.
Comparison of Purification Techniques
The following table summarizes the key characteristics of common purification techniques for this compound conjugates.
| Technique | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | >95% | 70-90% | High resolution, removes aggregates and unreacted PEG. | Limited sample loading capacity, potential for sample dilution. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | >98% | 80-95% | High capacity and resolution, can separate isoforms.[1] | Requires charge difference, may require buffer optimization. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Variable (85-98%) | 60-85% | Orthogonal to IEX and SEC, useful for polishing steps.[] | Lower capacity, sensitive to buffer conditions. |
| Tangential Flow Filtration (TFF) | Separation based on molecular weight cutoff. | >90% | >95% | Rapid, scalable, good for buffer exchange and concentration. | Lower resolution than chromatography, may not remove all impurities. |
| Precipitation | Differential solubility in the presence of salts or polymers. | Variable (80-95%) | >90% | Simple, scalable, and cost-effective for initial cleanup.[3] | Lower purity, risk of protein denaturation. |
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. Larger molecules, such as the this compound conjugate, elute earlier than smaller molecules like unreacted PEG.
Troubleshooting Guide for SEC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between conjugate and unreacted PEG | - Inappropriate column pore size.- Sample volume too large.- Flow rate too high. | - Select a column with a pore size appropriate for the molecular weight of your conjugate and PEG. - Reduce the sample volume to less than 5% of the column volume.- Decrease the flow rate to allow for better separation. |
| Peak tailing | - Non-specific interactions between the conjugate and the column matrix. | - Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl).- Add a small amount of an organic modifier (e.g., isopropanol) to the mobile phase. |
| Low recovery of the conjugate | - Adsorption of the conjugate to the column matrix.- Precipitation of the conjugate on the column. | - Use a mobile phase with a different pH or ionic strength.- Ensure the conjugate is soluble in the mobile phase. |
| Unexpectedly early or late elution | - Aggregation of the conjugate (early elution).- Interaction with the column matrix (late elution). | - Analyze the sample for aggregates using techniques like dynamic light scattering.- Modify the mobile phase to reduce non-specific interactions. |
SEC FAQs
Q: What is the ideal sample volume for SEC?
A: For optimal resolution, the sample volume should be between 1% and 5% of the total column volume.
Q: Can SEC separate multi-PEGylated species from mono-PEGylated species?
A: SEC can separate species with a significant difference in hydrodynamic radius. The ability to resolve different PEGylated forms depends on the size of the attached PEG and the number of PEG chains. Generally, a two-fold difference in molecular weight is needed for good separation.
Q: How can I prevent my protein from interacting with the SEC column matrix?
A: Non-specific interactions can be minimized by optimizing the mobile phase. This often involves adjusting the ionic strength (e.g., 150 mM NaCl) and pH. Including additives like arginine can also reduce these interactions.
Experimental Protocol: SEC
-
Column Equilibration: Equilibrate the size exclusion column (e.g., Superdex 200 or similar) with at least two column volumes of the mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) at a flow rate recommended by the manufacturer.
-
Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 5% of the column volume.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Analyze the collected fractions using SDS-PAGE or analytical HPLC to identify the fractions containing the purified this compound conjugate.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The attachment of a neutral PEG chain can alter the overall charge of the molecule, allowing for separation of the conjugate from the unreacted protein.
Troubleshooting Guide for IEX
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Conjugate does not bind to the column | - Incorrect pH of the binding buffer.- Ionic strength of the binding buffer is too high. | - Adjust the pH of the binding buffer to be at least one pH unit above (anion exchange) or below (cation exchange) the pI of the conjugate.- Use a binding buffer with low ionic strength. |
| Poor separation of conjugate and unreacted protein | - Inappropriate pH or salt gradient.- Column overloading. | - Optimize the pH of the mobile phase to maximize the charge difference.- Use a shallower salt gradient for elution.- Reduce the amount of protein loaded onto the column. |
| Low recovery of the conjugate | - The conjugate is too strongly bound to the column. | - Increase the salt concentration or change the pH of the elution buffer.- Use a stronger counter-ion in the elution buffer. |
IEX FAQs
Q: How does PEGylation affect a protein's behavior on IEX?
A: The neutral PEG chain can shield the charges on the protein surface, leading to weaker binding to the IEX resin. This change in interaction is exploited for separation.
Q: Can IEX separate positional isomers of PEGylated proteins?
A: Yes, IEX is a powerful technique for separating positional isomers, as the location of the PEG chain can influence the overall surface charge distribution of the protein.
Q: What is the difference between anion and cation exchange chromatography?
A: Anion exchange chromatography uses a positively charged stationary phase to bind negatively charged molecules. Cation exchange chromatography uses a negatively charged stationary phase to bind positively charged molecules.
Experimental Protocol: IEX
-
Column Equilibration: Equilibrate the ion exchange column (e.g., Q-Sepharose for anion exchange or SP-Sepharose for cation exchange) with binding buffer (low ionic strength) until the pH and conductivity are stable.
-
Sample Preparation: Exchange the buffer of the reaction mixture to the binding buffer using dialysis or a desalting column.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with several column volumes of binding buffer to remove unbound molecules, including unreacted PEG.
-
Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and analytical HPLC to identify the purified conjugate.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The PEG moiety can alter the hydrophobicity of the conjugate, enabling separation from the unreacted protein.
Troubleshooting Guide for HIC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No binding of the conjugate to the column | - Salt concentration in the binding buffer is too low.- The conjugate is not sufficiently hydrophobic. | - Increase the concentration of the "salting-out" salt (e.g., ammonium sulfate) in the binding buffer.- Use a more hydrophobic HIC resin. |
| Poor resolution | - Inappropriate salt gradient.- Column is overloaded. | - Use a shallower, more gradual decreasing salt gradient.- Reduce the amount of protein loaded. |
| Precipitation of the conjugate on the column | - The salt concentration is too high, causing the conjugate to "salt out". | - Reduce the initial salt concentration in the binding buffer. |
HIC FAQs
Q: What type of salt should I use for HIC?
A: Salts that promote hydrophobic interactions, such as ammonium sulfate, sodium sulfate, or sodium chloride, are commonly used.
Q: How does temperature affect HIC?
A: Generally, decreasing the temperature weakens hydrophobic interactions, which can be used to modulate the separation.
Experimental Protocol: HIC
-
Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose) with a high salt binding buffer (e.g., 1-2 M ammonium sulfate in a suitable buffer).
-
Sample Preparation: Add a high concentration of salt to the reaction mixture to match the binding buffer conditions.
-
Sample Loading: Apply the sample to the equilibrated column.
-
Wash: Wash the column with the binding buffer to remove any unbound material.
-
Elution: Elute the bound components with a decreasing linear salt gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the purified conjugate.
Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for separating molecules based on size using a semi-permeable membrane. It is particularly useful for concentrating the conjugate and removing small molecules like unreacted PEG.
Troubleshooting Guide for TFF
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low flux rate | - Membrane fouling.- High sample viscosity. | - Optimize the transmembrane pressure and cross-flow rate.- Dilute the sample if it is too concentrated. |
| Poor separation (unreacted PEG in retentate) | - Incorrect membrane molecular weight cutoff (MWCO). | - Select a membrane with an MWCO that is significantly smaller than the conjugate but larger than the unreacted PEG. |
| Low yield of conjugate | - Non-specific binding to the membrane. | - Choose a membrane material with low protein binding (e.g., regenerated cellulose). |
TFF FAQs
Q: How do I choose the right MWCO for my TFF membrane?
A: A general rule is to select a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of the molecule you want to retain (the conjugate).
Q: What is diafiltration?
A: Diafiltration is a process used in conjunction with TFF to further purify the sample by adding fresh buffer to the retentate while filtrate is being removed. This is effective for removing residual unreacted PEG and for buffer exchange.
Experimental Protocol: TFF
-
System Setup: Assemble the TFF system with the appropriate membrane cassette according to the manufacturer's instructions.
-
System Flush: Flush the system with buffer to remove any storage solution.
-
Concentration: Recirculate the reaction mixture through the TFF system, allowing the smaller unreacted PEG to pass through the membrane into the permeate, while the larger conjugate is retained in the retentate.
-
Diafiltration (Optional): To further remove impurities, perform diafiltration by adding fresh buffer to the retentate at the same rate that filtrate is being removed.
-
Final Concentration and Recovery: After sufficient purification, concentrate the retentate to the desired volume and recover the purified conjugate.
Precipitation
Precipitation is a simple and scalable method that can be used for the initial purification of this compound conjugates by exploiting differences in solubility.
Troubleshooting Guide for Precipitation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low precipitation of the conjugate | - Insufficient concentration of the precipitating agent.- The conjugate is too soluble under the current conditions. | - Increase the concentration of the precipitating agent (e.g., ammonium sulfate or PEG).- Adjust the pH to be closer to the isoelectric point of the conjugate. |
| Co-precipitation of impurities | - The conditions are too harsh, causing non-specific precipitation. | - Use a lower concentration of the precipitating agent.- Optimize the pH and temperature of the precipitation. |
| Difficulty in redissolving the pellet | - The conjugate has denatured and aggregated. | - Use a gentle resuspension method.- Redissolve in a buffer containing a denaturant (e.g., urea) and then refold, if necessary. |
Precipitation FAQs
Q: What are common precipitating agents for PEGylated proteins?
A: Ammonium sulfate is a commonly used salt for precipitating proteins. Polyethylene glycol itself can also be used to precipitate proteins.
Q: How can I optimize the precipitation conditions?
A: Optimization involves systematically varying the concentration of the precipitating agent, the pH, the temperature, and the incubation time to maximize the recovery of the pure conjugate.
Experimental Protocol: Precipitation
-
Addition of Precipitant: Slowly add a concentrated solution of the precipitating agent (e.g., a saturated solution of ammonium sulfate) to the reaction mixture while gently stirring on ice.
-
Incubation: Allow the mixture to incubate on ice for a specified period (e.g., 30 minutes to several hours) to allow for the formation of the precipitate.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a sufficient time to pellet the precipitate.
-
Supernatant Removal: Carefully decant and discard the supernatant containing the soluble impurities.
-
Resuspension: Resuspend the pellet in a minimal volume of a suitable buffer.
-
Further Purification: The redissolved sample may require further purification by another method, such as SEC, to remove residual precipitating agent and other impurities.
References
Dialysis and filtration methods for m-PEG21-OH purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of m-PEG21-OH using dialysis and filtration methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
A1: this compound is a methoxy-terminated polyethylene glycol with 21 ethylene glycol units and a terminal hydroxyl group. It is a hydrophilic polymer with a molecular weight of approximately 899.1 g/mol .[1][2][3] This information is critical when selecting the appropriate purification method and materials, such as the molecular weight cut-off (MWCO) of a dialysis membrane.
Q2: When should I use dialysis versus filtration for purifying this compound?
A2: The choice between dialysis and filtration methods like Tangential Flow Filtration (TFF) depends on the scale of your purification, the nature of the impurities, and the desired final concentration of your product.
-
Dialysis is a passive process suitable for removing small molecule impurities (e.g., salts, unreacted reagents) from a solution containing the larger this compound. It is a relatively simple and gentle method, ideal for lab-scale purifications where high throughput is not a primary concern.[4][5]
-
Tangential Flow Filtration (TFF) , also known as cross-flow filtration, is a more active and scalable method. It is well-suited for larger sample volumes and can be used for both purification (diafiltration) and concentration. TFF is particularly effective for separating this compound from much larger molecules (e.g., proteins, nanoparticles) or for buffer exchange.
Q3: How do I select the correct Molecular Weight Cut-Off (MWCO) for my dialysis membrane?
A3: A general rule of thumb is to select a membrane with an MWCO that is at least 3 to 6 times lower than the molecular weight of the molecule you want to retain. For this compound (MW ≈ 899.1 Da), a dialysis membrane with an MWCO of 100-500 Da would be appropriate to retain the PEG while allowing smaller impurities to diffuse out. If you are trying to separate this compound from a much larger molecule (e.g., a protein of 50 kDa), you would choose an MWCO that is well below the protein's molecular weight but significantly larger than that of the this compound (e.g., a 10 kDa MWCO membrane) to allow the PEG to be removed.
Troubleshooting Guides
Dialysis Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incorrect MWCO: The membrane's MWCO is too high, allowing the this compound to pass through. | Select a membrane with a lower MWCO (e.g., 100-500 Da). |
| Non-specific Binding: The this compound is adsorbing to the dialysis membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low binding, such as regenerated cellulose. | |
| Incomplete Removal of Small Molecule Impurities | Insufficient Dialysis Time: The dialysis duration is not long enough for complete diffusion of impurities. | Increase the dialysis time (e.g., overnight) and perform multiple buffer changes. |
| Inadequate Buffer Volume: The volume of the dialysis buffer is too small, leading to a quick establishment of equilibrium and hindering further purification. | Use a large volume of dialysis buffer, at least 100 times the sample volume, and stir the buffer continuously. | |
| Sample Volume Significantly Increased | Osmotic Pressure Difference: A high concentration of solutes in the sample relative to the dialysis buffer causes water to move into the dialysis bag. | If possible, reduce the initial solute concentration of the sample. Alternatively, perform a stepwise dialysis with gradually decreasing buffer osmolarity. |
| Precipitation of Sample Inside the Dialysis Bag | Change in Buffer Conditions: The pH or ionic strength of the dialysis buffer is causing the this compound or other components to become insoluble. | Ensure the dialysis buffer is compatible with the solubility of your sample. You may need to adjust the pH or add solubilizing agents. |
Tangential Flow Filtration (TFF) Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Flux Rate (Slow Filtration) | Membrane Fouling: Accumulation of retained molecules on the membrane surface is blocking the pores. | Optimize the transmembrane pressure (TMP) and cross-flow velocity. A higher cross-flow can help sweep away the fouling layer. Consider a pre-filtration step to remove larger particulates. |
| High Sample Viscosity: A concentrated sample can be highly viscous, reducing the filtration rate. | Dilute the sample before processing or gently warm the solution if the product is stable at higher temperatures. | |
| Low Recovery of Retentate (Product Loss) | Incorrect Membrane Pore Size: The membrane's pore size (or MWCO) is too large, allowing the product to pass through into the permeate. | Select a membrane with a smaller pore size or MWCO. For retaining this compound, a membrane with a significantly lower MWCO (e.g., <500 Da) is necessary. |
| Adsorption to the System: The product is binding to the tubing or the membrane. | Pre-condition and passivate the TFF system with a blocking agent (e.g., a solution of a non-interfering protein or polymer) if compatible with your downstream application. | |
| Poor Separation of this compound from Other Components | Similar Molecular Size: The molecules to be separated are too close in size for efficient separation by TFF. | TFF is most effective when there is a significant size difference (at least 10-fold) between the components. Consider alternative purification methods like chromatography for molecules with similar sizes. |
| Concentration Polarization: A high concentration of retained molecules at the membrane surface hinders the passage of smaller molecules. | Increase the cross-flow velocity to reduce the thickness of the concentration polarization layer. |
Experimental Protocols
Protocol 1: Dialysis for Removal of Small Molecule Impurities from this compound
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 100-500 Da)
-
Dialysis buffer (e.g., deionized water, PBS)
-
Stir plate and stir bar
-
Beakers or containers for the dialysis buffer
-
Clips for dialysis tubing (if using tubing)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove any preservatives.
-
Sample Loading: Load the this compound solution into the dialysis tubing or cassette, leaving some headspace to accommodate potential volume changes.
-
Securing the Sample: Securely seal the dialysis tubing with clips or cap the cassette.
-
Dialysis Setup: Place the sealed dialysis device in a beaker containing a large volume of the dialysis buffer (at least 100 times the sample volume). Add a stir bar to the buffer.
-
Dialysis: Place the beaker on a stir plate and stir the buffer gently at the desired temperature (e.g., 4°C or room temperature).
-
Buffer Exchange: For efficient removal of impurities, change the dialysis buffer at least two to three times. A typical schedule is after 2-4 hours for the first change, another 2-4 hours for the second, and then overnight for the final dialysis.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Open the tubing or cassette and collect the purified this compound solution.
Protocol 2: Tangential Flow Filtration (TFF) for Purification and Concentration of this compound
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF membrane cassette or hollow fiber module with an appropriate pore size/MWCO
-
Diafiltration buffer
-
Collection vessels for permeate and retentate
Procedure:
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions.
-
Membrane Flushing and Equilibration: Flush the system and membrane with purified water to remove any storage solution. Then, equilibrate the system with the diafiltration buffer.
-
Sample Loading: Add the this compound solution to the sample reservoir.
-
Concentration (Optional): To concentrate the sample, start the pump and adjust the cross-flow rate and transmembrane pressure (TMP). Collect the permeate until the desired sample volume is reached in the reservoir.
-
Diafiltration (Purification): To remove impurities, add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer. Continue this process for several volume exchanges (typically 5-10 diavolumes) to achieve the desired level of purity.
-
Final Concentration: After diafiltration, the sample can be further concentrated by stopping the addition of diafiltration buffer and continuing to collect the permeate.
-
Sample Recovery: Once the desired concentration and purity are achieved, stop the pump and recover the purified and concentrated this compound solution from the reservoir and tubing.
Data Presentation
Table 1: Comparison of Common Dialysis Membrane Materials
| Membrane Material | Properties | Common Applications |
| Regenerated Cellulose (RC) | Low protein binding, good chemical compatibility. | General purpose dialysis, protein and nucleic acid purification. |
| Cellulose Ester (CE) | Higher protein binding than RC, available in a wide range of MWCOs. | General dialysis, not ideal for sensitive proteins. |
| Polysulfone (PS) / Polyethersulfone (PES) | High flux rates, low protein binding, mechanically strong. | Tangential flow filtration, hemodialysis. |
Visualizations
Caption: Decision workflow for selecting a purification method for this compound.
Caption: Diagram illustrating the principle of dialysis for purification.
Caption: Simplified workflow of a Tangential Flow Filtration (TFF) system.
References
Technical Support Center: m-PEG21-OH Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the functionalization of methoxy-poly(ethylene glycol)-21-hydroxyl (m-PEG21-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the terminal hydroxyl group of this compound?
A1: The terminal hydroxyl group of this compound is typically functionalized through several common chemical reactions to introduce a variety of functional groups. These include:
-
Tosylation: To introduce a good leaving group (tosylate) for subsequent nucleophilic substitution reactions.
-
Esterification: To form an ester linkage with a carboxylic acid.
-
Mitsunobu Reaction: To introduce a wide range of functionalities, such as azides or protected amines, with inversion of stereochemistry.
-
Amination: To introduce a primary amine group, often through a two-step process involving mesylation and subsequent reaction with an azide, followed by reduction.
Q2: I am seeing a significant amount of a chlorinated side product in my tosylation reaction of this compound. What is the likely cause and how can I avoid it?
A2: The formation of a chlorinated side product instead of the desired tosylate is a known side reaction in tosylation, particularly when using polar aprotic solvents like dimethylformamide (DMF).[1][2][3] The chloride ions can displace the tosylate group in a nucleophilic substitution reaction. To minimize this side reaction, it is recommended to use non-polar, inert solvents such as dichloromethane (DCM) or chloroform.[1]
Q3: My esterification reaction of this compound with a carboxylic acid is showing low conversion. What are the potential reasons and solutions?
A3: Low conversion in Fischer esterification is often due to the reversible nature of the reaction.[4] To drive the equilibrium towards the product, you can use a large excess of the alcohol (if the carboxylic acid is the limiting reagent) or remove water as it is formed, for instance, by using a Dean-Stark apparatus. For Steglich esterification using DCC and DMAP, incomplete reaction can occur. Ensuring the use of anhydrous conditions and appropriate stoichiometry of coupling agents is crucial.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Mitsunobu reaction?
A4: Triphenylphosphine oxide (TPPO) is a common byproduct of the Mitsunobu reaction and can be challenging to remove due to its polarity. Purification can often be achieved by crystallization or column chromatography. One strategy is to precipitate the TPPO from a concentrated solution in a non-polar solvent like diethyl ether by the slow addition of a less polar solvent such as hexane or pentane.
Q5: What are the best methods to purify my functionalized this compound product?
A5: The choice of purification method depends on the properties of the functionalized PEG and the impurities. Common techniques include:
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Size Exclusion Chromatography (SEC): This is a powerful method for separating the desired functionalized PEG from smaller reagents and byproducts.
-
Dialysis: Useful for removing small molecule impurities from the larger PEG product.
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Precipitation/Crystallization: Can be effective for removing certain byproducts, like triphenylphosphine oxide.
Q6: How can I confirm the successful functionalization of this compound and determine the yield?
A6: Several analytical techniques are used to characterize functionalized PEG and quantify the reaction yield:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a primary tool to confirm the presence of the new functional group by observing characteristic chemical shifts and to quantify the degree of functionalization by comparing the integration of signals from the end group and the PEG backbone.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique can verify the mass of the functionalized PEG, confirming the addition of the new group and assessing the purity of the product.
Troubleshooting Guides
Tosylation of this compound
Issue: Formation of Chlorinated Byproduct instead of Tosylate.
Cause: Nucleophilic substitution of the tosylate by chloride ions, often from the solvent (e.g., DMF) or reagents.
Solution:
-
Solvent Selection: Use inert, non-polar solvents like dichloromethane (DCM) or chloroform instead of polar aprotic solvents like DMF.
-
Reagent Purity: Ensure all reagents are free from chloride contamination.
Experimental Protocol: Tosylation of this compound in Dichloromethane
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).
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Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) dissolved in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, wash the reaction mixture with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or precipitation.
Quantitative Data Summary: Tosylation vs. Chlorination
| Solvent | Desired Product (Tosylate) Yield | Side Product (Chloride) Yield | Reference |
| Dichloromethane (DCM) | High (>90%) | Low (<5%) | |
| Dimethylformamide (DMF) | Low to negligible | High (>80%) |
Logical Workflow for Troubleshooting Tosylation
Caption: Troubleshooting workflow for tosylation side reactions.
Mitsunobu Reaction with this compound
Issue: Difficulty in Removing Triphenylphosphine Oxide (TPPO) and Hydrazine Byproducts.
Cause: These byproducts are inherent to the Mitsunobu reaction and often have similar polarities to the desired product, making separation challenging.
Solution:
-
Purification Strategy:
-
Precipitation: Concentrate the reaction mixture and dissolve it in a minimal amount of a solvent in which the product is soluble but the byproducts are not (e.g., diethyl ether). Cool the solution to induce precipitation of TPPO.
-
Column Chromatography: Use a suitable stationary phase and eluent system to separate the product from the byproducts.
-
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine or phosphines with basic handles to facilitate the removal of the corresponding oxide by simple filtration or acid wash.
Experimental Protocol: Azide Synthesis via Mitsunobu Reaction
-
Dissolve this compound (1 eq.) and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Add hydrazoic acid (HN3) in a suitable solvent (e.g., toluene) (1.5 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or NMR.
-
Concentrate the reaction mixture and attempt to precipitate the triphenylphosphine oxide.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Mitsunobu Reaction Yields
| Functional Group Introduced | Typical Yield | Reference |
| Azide | >90% | |
| Phthalimide | 75-88% |
Experimental Workflow for Mitsunobu Reaction and Purification
References
Technical Support Center: m-PEG21-OH Conjugation Efficiency and pH Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on m-PEG21-OH conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind pH affecting this compound conjugation?
The conjugation of this compound typically requires activation of the terminal hydroxyl group to a more reactive species, or it is used in reactions targeting specific functional groups on a biomolecule. When targeting primary amines (e.g., lysine residues or the N-terminus of a protein), the pH of the reaction buffer is a critical parameter. The nucleophilicity of the primary amine is highly dependent on its protonation state, which is governed by the surrounding pH. At a pH below the amine's acid dissociation constant (pKa), the amine group is protonated (-NH3+) and is not a good nucleophile, which inhibits the conjugation reaction. As the pH increases to be at or above the pKa, the amine group becomes deprotonated (-NH2), making it nucleophilic and reactive towards the activated PEG derivative.
Q2: My this compound is not activated. How does pH affect its conjugation?
Unmodified this compound has a terminal hydroxyl group that is generally unreactive towards functional groups on proteins under standard physiological conditions. To achieve conjugation, the hydroxyl group must first be activated to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, aldehyde, or maleimide. The pH will then become a critical factor during the subsequent conjugation of the activated PEG to the target molecule. For instance, if you activate this compound to an NHS ester, the pH will be crucial for the reaction with primary amines.
Q3: What is the optimal pH for conjugating amine-reactive PEGs (like PEG-NHS) to proteins?
For PEG-NHS esters reacting with primary amines, the optimal pH is typically in the range of 7.0 to 9.0.[1] A commonly recommended pH is between 8.3 and 8.5.[2] The reaction rate increases at higher pH values due to the increased deprotonation of the amine groups. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. This can lead to a lower overall yield if the PEG reagent hydrolyzes before it can react with the protein.[3][4] Therefore, the optimal pH is a trade-off between maximizing the rate of conjugation and minimizing the rate of hydrolysis.
Q4: How can I achieve site-specific PEGylation by modulating the pH?
It is possible to achieve a degree of site-selectivity by carefully controlling the pH. The N-terminal α-amino group of a protein generally has a lower pKa (around 7.6–8.0) compared to the ε-amino group of lysine residues (around 10.0–10.2).[5] By performing the conjugation reaction at a pH between these two pKa values (e.g., pH 7.5-8.0), it is possible to preferentially target the more reactive N-terminal amine.
Q5: What is the effect of pH on the stability of activated PEG reagents?
The stability of activated PEG reagents is highly pH-dependent. For instance, the hydrolysis half-life of PEG-NHS is significantly shorter at alkaline pH compared to neutral pH. One study found that the hydrolysis half-life of PEG-NHS was over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0. This rapid hydrolysis at higher pH values can be a major contributor to low conjugation yields.
Troubleshooting Guide
Issue 1: Low or No PEGylation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer. For amine-reactive PEGs (e.g., NHS esters), ensure the pH is in the optimal range of 7.0-9.0. For PEG aldehydes (reductive amination), a pH of 5.0-7.0 is generally preferred. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for the activated PEG. Good choices include phosphate, borate, or bicarbonate buffers. |
| Hydrolysis of PEG Reagent | If working at a higher pH, consider decreasing the reaction time or increasing the molar excess of the PEG reagent to favor the conjugation reaction over hydrolysis. Prepare aqueous solutions of the PEG reagent immediately before use. |
| Protonated Amine Groups | If the pH is too low, the amine groups on your protein will be protonated and non-nucleophilic. Gradually increase the pH of the reaction buffer and monitor for improved conjugation efficiency. |
| Degraded PEG Reagent | Ensure your activated PEG reagent has been stored correctly (typically at -20°C under dry conditions) and is not expired. If in doubt, use a fresh vial of the reagent. |
Issue 2: Poor Reproducibility Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent pH Measurement | Calibrate your pH meter before each use. Ensure the pH of the final reaction mixture is measured and consistent across all experiments. |
| Buffer Capacity | Ensure your buffer has sufficient capacity to maintain the target pH throughout the reaction, especially if the reaction releases or consumes protons. |
| Variability in Reagent Quality | Different batches of activated PEG can have varying levels of activity. If possible, use the same batch for a series of related experiments. |
Data Summary
The following tables summarize the quantitative effects of pH on key aspects of PEG-NHS conjugation.
Table 1: Effect of pH on Reaction Time and Hydrolysis Half-Life of PEG-NHS
| pH | Reaction Time to Steady State | Hydrolysis Half-Life of PEG-NHS |
| 7.4 | ~ 2 hours | > 120 minutes |
| 9.0 | ~ 10 minutes | < 9 minutes |
| Data adapted from a study on PEG-NHS conjugation to bovine lactoferrin. |
Table 2: pH-Dependent Kinetics of Porphyrin-NHS Ester Conjugation with mPEG4-NH2
| pH | Half-Time for Amide Conjugate Formation (P3-NHS) | Half-Time for Amide Conjugate Formation (P4-NHS) |
| 8.0 | 80 minutes | 25 minutes |
| 8.5 | 20 minutes | 10 minutes |
| 9.0 | 10 minutes | 5 minutes |
| This data illustrates the significant acceleration of the conjugation reaction with increasing pH. |
Experimental Protocols
Protocol 1: General Procedure for m-PEG-NHS Conjugation to a Protein
-
Protein Preparation : Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate) at the desired pH (typically 8.3-8.5). The protein concentration will depend on the specific protein and experimental goals.
-
PEG-NHS Solution Preparation : Immediately before use, dissolve the m-PEG-NHS ester in a small amount of the same reaction buffer or a compatible, dry organic solvent like DMSO or DMF.
-
Conjugation Reaction : Add the desired molar excess of the dissolved m-PEG-NHS to the protein solution with gentle stirring.
-
Incubation : Allow the reaction to proceed at room temperature or 4°C. The optimal reaction time will depend on the pH and temperature (e.g., 30 minutes to 2 hours).
-
Quenching : Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted m-PEG-NHS.
-
Purification : Remove unreacted PEG and byproducts using a suitable chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis : Analyze the purified PEGylated protein using SDS-PAGE, SEC, and/or mass spectrometry to determine the degree of PEGylation and purity.
Visualizations
Caption: Experimental workflow for m-PEG-NHS conjugation.
Caption: Effect of pH on primary amine reactivity.
Caption: Troubleshooting logic for low PEGylation yield.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting m-PEG21-OH Peptide Conjugation
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during m-PEG21-OH peptide conjugation, focusing on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound peptide conjugation reaction?
The conjugation of this compound to a peptide first requires the activation of the terminal hydroxyl group (-OH) of the this compound into a more reactive functional group. A common strategy is to convert it into an N-hydroxysuccinimide (NHS) ester. This activated m-PEG21-NHS ester then readily reacts with primary amine groups on the peptide, such as the N-terminal amine or the epsilon-amine of lysine residues, to form a stable amide bond.[1][2][3]
Q2: My conjugation reaction is resulting in a low yield of the desired PEGylated peptide. What are the potential causes?
Several factors can contribute to low conjugation efficiency. The most common culprits include:
-
Hydrolysis of the activated PEG reagent: The NHS ester is susceptible to hydrolysis, especially at higher pH values, which renders it inactive.[1][4]
-
Suboptimal reaction pH: The pH of the reaction buffer is critical. While the aminolysis reaction is favored at alkaline pH, so is hydrolysis. An optimal pH balances these two competing reactions.
-
Low concentration of reactants: Dilute concentrations of the peptide or PEG reagent can slow down the reaction kinetics, leading to lower yields.
-
Poor quality of the PEG reagent: Impurities or partially hydrolyzed PEG reagent will lead to inefficient conjugation.
-
Steric hindrance: The accessibility of the reactive amine groups on the peptide can be limited by the peptide's three-dimensional structure.
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris, will compete with the peptide for the activated PEG, reducing the yield of the desired conjugate.
Q3: How can I optimize the reaction conditions to improve the yield?
To enhance the yield of your PEGylated peptide, consider optimizing the following parameters:
-
pH: The optimal pH is typically between 7.2 and 8.5. It's recommended to perform small-scale experiments at different pH values within this range to find the sweet spot for your specific peptide.
-
Molar Ratio of PEG to Peptide: Increasing the molar excess of the activated PEG reagent can drive the reaction forward. However, an excessive amount can lead to multiple PEGylations on a single peptide molecule. A common starting point is a 2 to 5-fold molar excess of PEG.
-
Reaction Time and Temperature: Most conjugation reactions are complete within a few hours at room temperature or overnight at 4°C. Monitor the reaction progress using a suitable analytical technique to determine the optimal reaction time.
-
Solvent: If solubility is an issue, organic co-solvents like DMSO or DMF can be added to the reaction buffer.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Problem 1: Low or No Conjugation Detected
| Possible Cause | Recommended Solution |
| Inactive PEG Reagent | Confirm the activity of your activated this compound (e.g., m-PEG21-NHS ester) before the conjugation reaction. Use fresh, high-quality reagents and store them under appropriate conditions (e.g., at -20°C with a desiccant for NHS esters). |
| Suboptimal pH | Verify the pH of your reaction buffer. Perform pilot reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to identify the optimal condition for your peptide. |
| Peptide Structure/Solubility | Ensure your peptide is fully dissolved in the reaction buffer. If the peptide has poor solubility, consider adding a co-solvent like DMSO or DMF. Also, ensure the target amine groups are accessible for conjugation. |
| Competing Nucleophiles | Use an amine-free buffer such as phosphate-buffered saline (PBS). If your peptide stock is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before the reaction. |
Problem 2: Multiple PEGylation Products (Polydispersity)
| Possible Cause | Recommended Solution |
| High Molar Excess of PEG | Reduce the molar ratio of the activated PEG reagent to the peptide. Titrate the ratio to find the optimal balance between yield and mono-PEGylation. |
| Long Reaction Time | Monitor the reaction over time to determine the point at which the desired mono-PEGylated product is maximized and the formation of multi-PEGylated species begins to increase. Quench the reaction at this optimal time point. |
| Multiple Reactive Sites | If your peptide has multiple lysine residues and you desire site-specific PEGylation, you may need to employ protecting group strategies or protein engineering to achieve this. Alternatively, optimizing for N-terminal PEGylation can be achieved by running the reaction at a slightly lower pH (around 7.0), where the N-terminal amine is more reactive than the lysine side chains. |
Experimental Protocols
Protocol 1: Activation of this compound with NHS
This protocol describes a general procedure for activating the terminal hydroxyl group of this compound to an NHS ester.
-
Dissolve this compound: Dissolve this compound in a suitable anhydrous organic solvent (e.g., dichloromethane or acetonitrile).
-
Add Activating Agents: Add N,N'-Disuccinimidyl carbonate (DSC) and a base (e.g., triethylamine or pyridine) to the solution. A typical molar ratio is 1:1.2:1.5 (this compound:DSC:base).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Purify the activated m-PEG21-NHS ester by precipitation in cold diethyl ether, followed by filtration and drying under vacuum.
-
Characterization: Confirm the successful activation and purity of the product using techniques like ¹H NMR and mass spectrometry.
Protocol 2: General Peptide Conjugation with m-PEG21-NHS Ester
-
Prepare Peptide Solution: Dissolve the peptide in an amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5). The peptide concentration should ideally be between 1-10 mg/mL.
-
Prepare PEG Solution: Immediately before use, dissolve the m-PEG21-NHS ester in the same buffer or a compatible solvent like DMSO.
-
Conjugation Reaction: Add the activated PEG solution to the peptide solution. The molar ratio of PEG to peptide should be optimized, with a starting point of 3:1.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as glycine or Tris, to a final concentration of 20-50 mM.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG, and byproducts using a suitable chromatography technique such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).
-
Analysis: Analyze the final product for purity and identity using SDS-PAGE, SEC, mass spectrometry, or other appropriate methods.
Visualizations
Caption: Workflow for this compound peptide conjugation.
Caption: Troubleshooting decision tree for low yield.
Caption: Competing reactions in peptide PEGylation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Activated m-PEG21-OH Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of activated m-PEG21-OH esters, with a primary focus on preventing hydrolysis to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is an activated this compound ester and what is it used for?
An activated this compound ester is a polyethylene glycol (PEG) reagent with a terminal N-hydroxysuccinimide (NHS) ester group. The "m-PEG" indicates a methoxy group at one end, "21" refers to the number of ethylene glycol units, and "-OH" signifies that the other end is a hydroxyl group, although in the activated form for conjugation, this hydroxyl group has been reacted to form an active ester. These reagents are primarily used for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and antibodies. PEGylation can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[1][2][3]
Q2: What is hydrolysis in the context of activated this compound esters and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into an unreactive carboxylic acid. This is a significant issue because it directly competes with the desired conjugation reaction (aminolysis), where the NHS ester reacts with a primary amine on the target molecule.[4][5] If the this compound ester is hydrolyzed, it can no longer attach to the target molecule, leading to low conjugation yields and wasted reagents.
Q3: What are the main factors that influence the rate of hydrolysis?
The rate of hydrolysis of activated this compound esters is primarily influenced by:
-
pH: The rate of hydrolysis significantly increases with higher pH. Alkaline conditions accelerate the breakdown of the NHS ester.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Moisture: Since water is a reactant in hydrolysis, the presence of moisture, even from the atmosphere, can lead to the degradation of the reagent over time.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step.
Troubleshooting Guides
Issue: Low Conjugation Yield
Low or no yield of the desired PEGylated product is a common problem. Here’s a step-by-step guide to troubleshoot this issue.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound ester | Optimize reaction pH to be between 7.2 and 8.0 for a good balance between amine reactivity and ester stability. Conduct the reaction at a lower temperature (4°C) to slow down hydrolysis, though this may require a longer reaction time. Always use freshly prepared solutions of the activated PEG. |
| Suboptimal Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers. |
| Inactive Reagent | Store the solid this compound ester at -20°C in a desiccated environment. Allow the reagent to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use a dry, water-miscible organic solvent like anhydrous DMSO or DMF. |
| Incorrect Molar Ratio | A 10- to 50-fold molar excess of the activated PEG over the amine-containing molecule is a good starting point, but this may need to be optimized for your specific application. |
Issue: Reagent Instability and Storage
Proper storage and handling are critical to maintaining the reactivity of your activated this compound ester.
| Aspect | Recommendation |
| Long-term Storage (Solid Form) | Store the lyophilized powder at -20°C under desiccated conditions. Purging the container with an inert gas like argon or nitrogen can further protect it from moisture and oxidation. |
| Stock Solutions | Prepare stock solutions immediately before use by dissolving the reagent in an anhydrous, amine-free organic solvent such as DMSO or DMF. Do not store stock solutions for extended periods, as the NHS ester will hydrolyze over time, even in organic solvents if they contain traces of water. |
| Handling | Always allow the reagent container to equilibrate to room temperature before opening to prevent moisture from condensing on the cold powder. |
Data Presentation: Stability of Activated PEG Esters
The stability of activated esters is highly dependent on pH and temperature. The following tables summarize the half-life of representative NHS esters under various conditions. While this data is not specific to this compound, it provides a valuable guide for experimental design.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.4 | N/A | >120 minutes |
| 8.0 | 25 | 33.6 minutes (for PEG-Succinimidyl Valerate) |
| 8.5 | N/A | N/A |
| 8.6 | 4 | 10 minutes |
| 9.0 | N/A | <9 minutes |
Table 2: Comparison of Half-lives for Different PEG-NHS Ester Linkages at pH 8 and 25°C
| PEG-NHS Ester Linkage Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Note: Aminolysis rates generally parallel hydrolysis rates. Typically, lowering the pH by one unit can triple the half-life.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound Ester
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.
Materials:
-
Protein of interest
-
This compound activated ester
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein solution is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Activated PEG Solution: Allow the vial of this compound ester to warm to room temperature before opening. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
Initiate Conjugation: Slowly add a 10- to 50-fold molar excess of the activated PEG stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time should be determined empirically.
-
Quench Reaction: To stop the conjugation reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Analysis: Analyze the PEGylated protein using SDS-PAGE to observe the increase in molecular weight and other analytical techniques as required.
Protocol 2: Quantification of NHS Ester Hydrolysis
This protocol allows for the assessment of the extent of hydrolysis of an activated this compound ester solution by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
Activated this compound ester solution
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
0.5 M NaOH solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Samples: Dissolve a known concentration of the activated this compound ester in the reaction buffer. Prepare a blank sample with the buffer only.
-
Initial Measurement: Measure the absorbance of the ester solution and the blank at 260 nm. The initial absorbance is due to any NHS that has already been released.
-
Induce Complete Hydrolysis: To the ester solution, add a small volume of 0.5 M NaOH to raise the pH and induce rapid and complete hydrolysis of the remaining active ester.
-
Final Measurement: Immediately measure the absorbance of the base-treated solution at 260 nm. This represents the total amount of NHS that can be released.
-
Calculation: The percentage of active ester remaining can be calculated from the initial and final absorbance values.
Visualizations
Caption: Competing reaction pathways for an activated this compound ester.
Caption: A typical experimental workflow for protein PEGylation.
References
Characterizing and removing impurities in m-PEG21-OH
Welcome to the technical support center for m-PEG21-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges related to the characterization and removal of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (monomethoxy-poly(ethylene glycol)-21-hydroxyl) is a hydrophilic polymer consisting of 21 ethylene glycol units with a methoxy group at one terminus and a hydroxyl group at the other. The terminal hydroxyl group is available for further chemical modification. Due to its biocompatibility, low immunogenicity, and solubility in aqueous and organic media, it is widely used in pharmaceutical and biotechnological applications.[1][2] Key applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs), in drug delivery systems, and for the PEGylation of proteins and peptides to improve their pharmacokinetic properties.[3][4]
Q2: What are the most common impurities in this compound and how are they formed?
Impurities in this compound can originate from the synthesis process, degradation, or improper storage. The most significant impurities are summarized in the table below.
Table 1: Common Impurities in this compound
| Impurity Name | Description | Typical Source | Potential Impact on Experiments |
|---|---|---|---|
| PEG-diol | Poly(ethylene glycol) with hydroxyl groups at both termini (HO-PEG21-OH). | Anionic polymerization of ethylene oxide initiated by residual water in the reaction.[5] | Can cause undesired cross-linking in conjugation reactions, leading to dimers or larger aggregates and reducing the yield of the desired monofunctionalized product. |
| Ethylene Oxide (EO) | A highly reactive, cyclic ether. | Unreacted monomer from the polymerization process. | Classified as a known human carcinogen and can cause irritation. Its reactivity can lead to side reactions. |
| 1,4-Dioxane | A cyclic ether byproduct. | Dimerization of ethylene oxide during synthesis. | Classified as a possible human carcinogen. Its presence is strictly regulated in pharmaceutical excipients. |
| Ethylene Glycol (EG) & Diethylene Glycol (DG) | Short-chain glycols. | Residual starting materials or byproducts of the polymerization process. | These are toxic and can be nephrotoxic in some cases. |
| Higher/Lower M.W. PEGs | PEGs with a different number of ethylene glycol units than intended. | Poorly controlled polymerization kinetics, leading to a broad molecular weight distribution (high polydispersity). | Affects the precise stoichiometry of subsequent reactions and the homogeneity of the final product. |
| Aldehydes & Formic Acid | Degradation products. | Oxidation of the terminal hydroxyl group or the polyether backbone over time, especially with exposure to air and light. | Can react with amine groups on proteins or other molecules, leading to unintended modifications. |
Q3: Why is the PEG-diol impurity particularly problematic?
The PEG-diol impurity is a major concern because it is bifunctional, meaning it has reactive hydroxyl groups at both ends. In subsequent conjugation reactions where the goal is to attach the m-PEG linker to a single site on a target molecule, the PEG-diol can act as a cross-linker, connecting two target molecules. This leads to the formation of undesirable dimers and aggregates, complicates purification, reduces the yield of the intended product, and can negatively impact the biological activity and safety profile of the final conjugate.
Q4: How should I store this compound to minimize degradation?
To prevent degradation, this compound should be stored under inert gas (e.g., argon or nitrogen) in a tightly sealed container to protect it from air and moisture. It is recommended to store it at low temperatures, such as -20°C or -80°C, and protected from light. Storing the material in smaller, single-use aliquots can also prevent degradation from repeated freeze-thaw cycles and exposure to the atmosphere.
Troubleshooting Guides
Problem: My conjugation reaction resulted in significant cross-linking and a low yield of the desired product.
This issue is frequently caused by the presence of the bifunctional PEG-diol impurity. You need to quantify the level of this impurity and, if necessary, purify the this compound starting material.
Workflow for Identification and Confirmation of PEG-diol Impurity
Caption: Workflow for identifying PEG-diol impurity.
Solution Steps:
-
Analyze by RP-HPLC: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the more hydrophilic PEG-diol from the desired m-PEG product. The PEG-diol typically elutes earlier. Refer to Protocol 1 for a detailed method.
-
Confirm with Mass Spectrometry: If an early-eluting peak is observed, collect this fraction and analyze it using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) to confirm its identity as PEG-diol.
-
Purify the Material: If the PEG-diol content is significant (e.g., >1-2%), purify the this compound using preparative chromatography before use. Refer to Protocol 3 .
Problem: I am concerned about toxic residual solvents or monomers from the synthesis process.
Residuals like ethylene oxide, 1,4-dioxane, ethylene glycol, and diethylene glycol are common concerns in all PEG products and are strictly regulated.
Solution Steps:
-
Analyze by GC: The most appropriate method for detecting these volatile and semi-volatile impurities is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Headspace sampling (HS-GC) is particularly effective for ethylene oxide and 1,4-dioxane.
-
Refer to Pharmacopeia Monographs: The United States Pharmacopeia (USP) specifies GC-FID as the standard method for quantifying ethylene glycol and diethylene glycol impurities in PEG.
-
Implement Purification: If unacceptable levels of these impurities are found, they can often be removed by techniques like vacuum stripping.
General Impurity Profiling Workflow
Caption: A comprehensive workflow for impurity profiling.
Problem: How do I remove the PEG-diol impurity from my this compound?
Preparative column chromatography is the most effective method for removing PEG-diol.
Workflow for Purification of this compound
References
Technical Support Center: Scaling Up m-PEG21-OH Conjugation Reactions
Welcome to the technical support center for scaling up m-PEG21-OH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting common issues, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a monodisperse polyethylene glycol (PEG) derivative with a chain of 21 ethylene glycol units and a terminal hydroxyl group. The "m" stands for methoxy, indicating that one end of the PEG chain is capped with a methyl group, preventing crosslinking reactions. PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs, is a widely used strategy to improve their therapeutic properties. Key benefits include enhanced solubility, increased stability against enzymatic degradation, prolonged circulation half-life in the body, and reduced immunogenicity.[1][2] The defined length of this compound ensures batch-to-batch consistency in the final conjugate.
Q2: The terminal hydroxyl group of this compound is not reactive. How do I conjugate it to my molecule?
You are correct. The terminal hydroxyl group (-OH) of this compound requires chemical activation to become a reactive functional group that can readily form a covalent bond with a target molecule (e.g., with primary amines on lysine residues or the N-terminus of a protein). This activation is a critical first step for a successful conjugation reaction.
Q3: What are the common methods for activating the hydroxyl group of this compound?
Several methods can be used to activate the terminal hydroxyl group. The choice of method depends on the target functional group on your molecule and the desired stability of the linkage. Common activation strategies include:
-
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) to create a PEG-tosylate, which is reactive towards nucleophiles like amines and thiols.
-
Succinimidyl Carbonate (SC-PEG): Conversion of the hydroxyl group to a succinimidyl carbonate, which is highly reactive towards primary amines, forming a stable carbamate linkage.[3]
-
Aldehyde (ALD-PEG): Oxidation of the terminal hydroxyl group to an aldehyde, which can react with primary amines via reductive amination to form a stable secondary amine linkage.[4][5]
-
N-Hydroxysuccinimide (NHS) Ester: This involves first converting the hydroxyl group to a carboxylic acid, followed by activation with N-hydroxysuccinimide to form an NHS ester, which is highly reactive with primary amines.
Q4: How can I control the degree of PEGylation to obtain a predominantly mono-PEGylated product?
Achieving mono-PEGylation is often a key goal to maintain the biological activity of the therapeutic molecule. Several strategies can be employed to favor the attachment of a single PEG chain:
-
Molar Ratio: Use a lower molar excess of the activated this compound to the target molecule. A starting point is often a 1:1 to 5:1 molar ratio.
-
pH Control: For proteins, targeting the N-terminal amine, which typically has a lower pKa than the epsilon-amines of lysine residues, can be achieved by performing the reaction at a pH between 6.5 and 7.5.
-
Reaction Time: Shorter reaction times can help minimize the extent of multiple PEGylations.
-
Site-Specific Conjugation: If possible, engineering the target molecule to have a unique reactive site (e.g., a single cysteine residue) can provide the highest degree of control.
Q5: What are the critical parameters to consider when scaling up the conjugation reaction?
Scaling up a PEGylation reaction requires careful consideration of several factors to ensure consistency and reproducibility:
-
Mixing and Stirring: Inadequate mixing in larger vessels can lead to localized high concentrations of the PEG reagent, resulting in heterogeneity and potential aggregation. The stirring rate and impeller design are important considerations.
-
Rate of Addition: The rate at which the activated PEG reagent is added to the protein solution can impact the final product distribution. A slower, controlled addition rate is often preferable at a larger scale.
-
Temperature Control: Maintaining a consistent temperature throughout the larger reaction volume is crucial, as temperature affects reaction kinetics and protein stability.
-
Downstream Purification: The purification method must be scalable to handle larger volumes and quantities of the reaction mixture while effectively separating the desired conjugate from unreacted materials and byproducts.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scaling up of this compound conjugation reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inefficient activation of this compound.2. Hydrolysis of the activated PEG derivative in aqueous buffer.3. Suboptimal reaction pH.4. Inaccessible target functional groups on the biomolecule. | 1. Confirm successful activation of the PEG reagent using analytical methods like NMR or mass spectrometry before proceeding with the conjugation.2. Use freshly prepared activated PEG. If using a stock solution in an organic solvent like DMSO, add it to the reaction buffer immediately before starting the conjugation.3. Optimize the reaction pH. For amine coupling with NHS esters, a pH of 7.0-8.0 is generally optimal. For reductive amination with PEG-aldehyde, a pH of around 6.0-7.0 is often preferred.4. Consider altering reaction conditions (e.g., adding denaturants if the protein can be refolded) to expose the target sites. |
| Protein Aggregation/Precipitation | 1. Cross-linking due to the presence of di-activated PEG (if starting from a diol).2. Protein instability at the chosen reaction pH or temperature.3. High protein concentration.4. Poor mixing leading to localized high concentrations of reagents. | 1. Ensure the this compound is truly mono-functional or that the activation step is controlled to favor mono-activation.2. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer systems to find one that maintains protein stability.3. Reduce the protein concentration in the reaction mixture.4. Ensure efficient and uniform mixing throughout the reaction vessel. |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | 1. High molar ratio of activated PEG to the target molecule.2. Multiple reactive sites on the protein with similar accessibility and reactivity.3. Prolonged reaction time. | 1. Systematically decrease the molar ratio of activated PEG to protein.2. Adjust the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity over lysines).3. Reduce the reaction time and monitor the reaction progress closely using techniques like SDS-PAGE or HPLC. |
| Loss of Biological Activity | 1. PEG chain attached at or near the active site of the protein, causing steric hindrance.2. The reaction conditions (pH, temperature, solvent) have denatured the protein. | 1. Attempt a different PEGylation chemistry that targets amino acids known to be distant from the active site.2. Protect the active site during conjugation by adding a substrate or a competitive inhibitor.3. Perform the reaction under milder conditions (e.g., lower temperature, shorter time). |
Quantitative Data Summary
The following tables provide a summary of how key reaction parameters can influence the outcome of the conjugation reaction. The data presented here is based on studies of similar PEG-aldehyde and PEG-NHS ester conjugations and should be used as a guideline for optimizing your specific this compound reaction.
Table 1: Influence of pH on the Yield of Protein PEGylation
| Target Protein | Activated PEG Type | pH | Mono-PEGylated Yield (%) | Di-PEGylated Yield (%) | Reference |
| Lysozyme | 5 kDa PEG-Aldehyde | 4.0 | ~15 | ~5 | |
| Lysozyme | 5 kDa PEG-Aldehyde | 7.0 | ~40 | ~25 | |
| scFv | 5 kDa PEG-Aldehyde | 4.0 | ~20 | <5 | |
| scFv | 5 kDa PEG-Aldehyde | 7.0 | ~50 | ~15 | |
| Protein | mPEG-NHS Carbonate | 8.0 | - | - | |
| Protein | mPEG-NHS Carbonate | 9.0 | - | - |
Note: Yields are approximate and can vary based on other reaction conditions.
Table 2: Influence of Molar Ratio on the Degree of PEGylation
| Target Protein | Activated PEG Type | Molar Ratio (PEG:Protein) | Predominant Species | Reference |
| Uricase | mPEG-pNP | 10:1 | Mono/Di-PEGylated | |
| Uricase | mPEG-pNP | 50:1 | Multi-PEGylated | |
| IgG | PEG-NHS Ester | 20:1 | 4-6 PEGs per antibody | |
| Lysozyme | PEG-Aldehyde | 2:1 | Mono-PEGylated | |
| scFv | PEG-Aldehyde | 5:1 | Mono-PEGylated |
Experimental Protocols
Activation of this compound to m-PEG21-Aldehyde
This protocol describes a general procedure for the oxidation of the terminal hydroxyl group of this compound to an aldehyde.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (cold)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions while stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum.
-
Confirm the structure and purity of the m-PEG21-Aldehyde using NMR and mass spectrometry.
Large-Scale Conjugation of m-PEG21-Aldehyde to a Protein via Reductive Amination
This protocol provides a general framework for the large-scale conjugation of an activated PEG-aldehyde to a protein.
Materials:
-
Target protein solution (e.g., 1-10 mg/mL in reaction buffer)
-
m-PEG21-Aldehyde
-
Reaction Buffer (e.g., 100 mM MES or phosphate buffer, pH 6.0-7.0)
-
Reducing Agent (e.g., Sodium Cyanoborohydride (NaBH₃CN) stock solution in reaction buffer)
-
Quenching Solution (e.g., 1 M Tris-HCl or Glycine, pH 7.5)
-
Purification System (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system)
Procedure:
-
Preparation:
-
Ensure the protein solution is in the correct reaction buffer and at the desired concentration.
-
Prepare a fresh stock solution of m-PEG21-Aldehyde in the reaction buffer.
-
Prepare a fresh stock solution of the reducing agent.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel with controlled stirring, add the protein solution.
-
Slowly add the desired molar excess of the m-PEG21-Aldehyde solution to the protein solution with constant, gentle mixing.
-
Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM is typical.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 4-25°C) for a predetermined time (e.g., 2-24 hours). The optimal time should be determined in small-scale pilot experiments.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by SDS-PAGE or HPLC.
-
-
Quenching:
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to scavenge any unreacted PEG-aldehyde.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, unreacted protein, and other reaction components using a scalable chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted PEG and protein.
-
Ion-Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains shield the protein's surface charges.
-
-
-
Analysis:
-
Analyze the purified conjugate for purity, identity, and degree of PEGylation using appropriate analytical techniques such as SEC-HPLC, IEX-HPLC, SDS-PAGE, and mass spectrometry.
-
Visualizations
Experimental Workflow for this compound Conjugation
Caption: A general workflow for the conjugation of this compound to a protein.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in PEGylation reactions.
References
Impact of buffer choice on m-PEG21-OH reactions
Technical Support Center: m-PEG21-OH Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer choice on reactions involving methoxy-polyethylene glycol with 21 repeating units and a terminal hydroxyl group (this compound).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a buffer for this compound reactions?
A1: The most critical factor is the reaction pH. The terminal hydroxyl group of this compound is typically activated or reacted with a complementary functional group on a target molecule (e.g., protein, peptide, or small molecule). The efficiency of these conjugation reactions is highly pH-dependent.[1][2][3] For instance, reactions targeting primary amines, such as the lysine residues on a protein, are generally more efficient at a pH between 7 and 9.[4]
Q2: Can I use a common buffer like Tris-HCl for my PEGylation reaction?
A2: It depends on the reaction chemistry. If you are using an N-hydroxysuccinimide (NHS) ester-activated PEG to target primary amines, you must avoid buffers containing primary amines, such as Tris or glycine.[4] The amine groups in the buffer will compete with the target molecule, leading to significantly lower yields and consumption of your PEG reagent. For NHS-ester chemistry, buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate are recommended.
Q3: How does buffer choice affect the stability of the this compound reagent?
A3: The stability of your PEG reagent, especially if it has been activated (e.g., as an NHS-ester), is crucial. Activated PEGs are susceptible to hydrolysis, a process that is accelerated at higher pH values. Therefore, it is important to prepare solutions of activated PEG immediately before use and to control the pH of the reaction mixture carefully.
Q4: My protein aggregates after adding the this compound. Could the buffer be the cause?
A4: Yes, the buffer can contribute to protein aggregation during PEGylation. The ionic strength and pH of the buffer can affect the solubility and conformational stability of your protein. If the reaction conditions are suboptimal, the protein may unfold or aggregate. It is advisable to perform initial screening experiments with different buffer compositions and concentrations to find conditions that maintain the stability of your protein while allowing for efficient conjugation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low PEGylation Yield | Suboptimal pH: The reaction pH is outside the optimal range for the specific conjugation chemistry. | Adjust the pH of the reaction buffer. For targeting amines with NHS esters, a pH of 7.2-8.5 is often optimal. For targeting thiols with maleimides, a pH of 6.5-7.5 is recommended to ensure specificity. |
| Interfering Buffer Components: The buffer contains molecules with functional groups that compete with the target molecule (e.g., Tris buffer in NHS-ester reactions). | Exchange the protein into a non-interfering buffer such as PBS, borate, or carbonate buffer using dialysis or a desalting column before starting the reaction. | |
| Hydrolysis of Activated PEG: The activated PEG reagent has hydrolyzed due to moisture or prolonged exposure to aqueous buffer. | Prepare the activated PEG solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture. | |
| Product Aggregation | Poor Protein Stability: The buffer pH or ionic strength is not optimal for maintaining the stability of the target protein. | Screen a range of buffers with different pH values and ionic strengths to find conditions that maintain protein solubility and stability. Consider the addition of stabilizing excipients if compatible with the reaction chemistry. |
| High PEG Concentration: A very high concentration of the PEG reagent can sometimes promote aggregation. | Optimize the molar ratio of PEG to the target molecule. While a molar excess of PEG is needed, an excessively high concentration might not be beneficial. | |
| Lack of Specificity / Multiple Products | Reaction pH Too High: For reactions targeting primary amines, a very high pH can lead to reactions with other nucleophilic groups. | Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5 for NHS esters) to increase specificity. |
| Steric Hindrance: The size of the PEG chain may sterically hinder access to certain reaction sites, leading to incomplete or heterogeneous PEGylation. | While the buffer cannot change this directly, optimizing the pH can sometimes favor reaction at more accessible sites. |
Experimental Protocols
General Protocol for Amine-Targeted PEGylation using an NHS-Ester Activated this compound
This protocol provides a general guideline for conjugating an NHS-ester activated this compound to a protein with available primary amines.
Materials:
-
Protein to be PEGylated
-
m-PEG21-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG21-NHS ester in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG21-NHS ester to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary.
-
Purification: Remove the unreacted PEG reagent and byproducts from the PEGylated protein using a desalting column, dialysis, or size-exclusion chromatography.
Visual Guides
Caption: Troubleshooting decision tree for low PEGylation yield.
Caption: A typical experimental workflow for PEGylation reactions.
References
- 1. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-sensitive PEGylation of RIPL peptide-conjugated nanostructured lipid carriers: design and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Conjugation of m-PEG21-OH to Hydrophobic Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the conjugation of methoxy-polyethylene glycol (m-PEG21-OH) to hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to directly conjugate this compound to hydrophobic molecules?
A1: The primary challenge lies in the low reactivity of the terminal hydroxyl group (-OH) on the this compound. This group is a poor leaving group, making direct nucleophilic substitution difficult. Therefore, an activation step is typically required to convert the hydroxyl group into a more reactive species.[1] Additionally, the significant difference in polarity between the hydrophilic this compound and the hydrophobic target molecule can lead to solubility issues, hindering the reaction.[2][3]
Q2: What are the most common methods for activating this compound for conjugation?
A2: The two most prevalent activation strategies are:
-
Mitsunobu Reaction: This one-step reaction activates the hydroxyl group in-situ using a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[4][5] This is particularly effective for coupling with acidic nucleophiles like phenols, which are common in hydrophobic molecules.
-
Conversion to an Alkylating Agent: The hydroxyl group can be converted to a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This activated PEG can then react with a nucleophilic site on the hydrophobic molecule.
Q3: My hydrophobic molecule lacks a clear nucleophilic group. How can I conjugate it to activated this compound?
A3: If your hydrophobic molecule has a hydroxyl group (e.g., a phenol or an alcohol), it can act as the nucleophile in a Mitsunobu reaction with this compound. For molecules without such groups, you may need to introduce a suitable functional group through a separate synthetic step.
Q4: What are the key parameters to optimize for a successful conjugation reaction?
A4: Key parameters to optimize include:
-
Solvent: A solvent that can dissolve both the polar this compound and the nonpolar hydrophobic molecule is crucial. Tetrahydrofuran (THF) and dioxane are commonly used for Mitsunobu reactions. Dichloromethane (DCM) and dimethylformamide (DMF) are also options.
-
Reagent Stoichiometry: The molar ratio of the PEG reagent to the hydrophobic molecule, as well as the activating agents (in the case of the Mitsunobu reaction), will significantly impact the yield.
-
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing side reactions. Mitsunobu reactions are often initiated at 0°C and then allowed to warm to room temperature.
-
Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents like phosphines and to exclude moisture, which can quench reactive intermediates.
Q5: How can I monitor the progress of my PEGylation reaction?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction. By analyzing aliquots over time, you can track the consumption of starting materials and the formation of the desired PEGylated product. Different detectors, such as UV/Vis and Charged Aerosol Detector (CAD), can be used. A CAD is particularly useful for quantifying PEG species that lack a UV chromophore.
Q6: What are the common byproducts in a Mitsunobu-mediated PEGylation, and how can they be removed?
A6: Common byproducts of the Mitsunobu reaction include triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). Purification is typically achieved through chromatographic techniques such as:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, effective for removing smaller byproducts from the larger PEGylated conjugate.
-
Reverse Phase Chromatography (RP-HPLC): Separates based on hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate PEGylated species.
-
Ion Exchange Chromatography (IEX): Useful if the target molecule or conjugate has charged groups.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Screen different solvents or solvent mixtures (e.g., THF, dioxane, DCM, DMF) to find a system where both this compound and the hydrophobic molecule are soluble. Gentle heating may improve solubility, but monitor for potential degradation. |
| Inactive Reagents | Ensure the freshness and purity of reagents, especially the azodicarboxylate (DEAD/DIAD) and phosphine for the Mitsunobu reaction. Triphenylphosphine can oxidize over time. |
| Insufficient Activation of this compound | If using the Mitsunobu reaction, ensure the correct stoichiometry of PPh3 and DEAD/DIAD is used (typically 1.5 equivalents of each relative to the alcohol). Consider pre-forming the betaine intermediate by mixing PPh3 and DEAD/DIAD before adding the alcohol and nucleophile. |
| Low Nucleophilicity of the Hydrophobic Molecule | If your hydrophobic molecule has a weakly acidic hydroxyl group, the Mitsunobu reaction may be slow. Consider converting the hydroxyl group to a more potent nucleophile if possible, or explore alternative conjugation chemistries. |
| Steric Hindrance | If either the this compound or the hydrophobic molecule is sterically hindered, the reaction rate may be significantly reduced. Increasing the reaction time, temperature, or using less hindered reagents (if possible) may help. Sonication has been shown to accelerate Mitsunobu reactions with sterically hindered substrates. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with and consume the activated intermediates. |
Issue 2: Complex Product Mixture and Difficult Purification
| Potential Cause | Troubleshooting Step |
| Multiple Reaction Sites on the Hydrophobic Molecule | If the hydrophobic molecule has multiple potential conjugation sites, this can lead to a mixture of products. Protecting groups may be necessary to ensure site-specific conjugation. |
| Side Reactions | In Mitsunobu reactions, side products can form if the nucleophile is not sufficiently acidic. Optimizing the reaction conditions (e.g., temperature, order of reagent addition) can help minimize these. |
| Incomplete Reaction | If the reaction does not go to completion, you will have a mixture of starting materials and product. Optimize reaction time and stoichiometry to drive the reaction towards completion. |
| Co-elution of Product and Byproducts | If byproducts like TPPO are difficult to remove, consider using polymer-supported triphenylphosphine, which can be filtered off after the reaction. Explore different chromatography columns and elution gradients to improve separation. |
Experimental Protocols
General Protocol for Mitsunobu Conjugation of this compound to a Phenolic Hydrophobic Molecule
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenolic hydrophobic molecule (1 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product using an appropriate chromatographic technique (e.g., size exclusion or reverse-phase chromatography) to separate the desired PEGylated conjugate from byproducts and unreacted starting materials.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Mitsunobu Reagent Ratio (PPh3/DIAD) | 1.5 equivalents (relative to the limiting reagent) | Excess is used to drive the reaction to completion. |
| Solvent | THF, Dioxane, DCM, DMF | Choice depends on the solubility of the specific hydrophobic molecule. |
| Reaction Temperature | 0°C to Room Temperature | Gradual warming is often employed. |
| Reaction Time | 6 - 24 hours | Can be longer for sterically hindered substrates. |
| Purification Yield | Highly variable (dependent on substrate and purification method) | Yields can range from moderate to high for successful reactions. |
Visualizations
Caption: Experimental workflow for the Mitsunobu conjugation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Researcher's Guide to HPLC-Based Purity Assessment of PEGylated Proteins
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge, necessitating robust methods to accurately assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the characterization and quality control of PEGylated proteins.
This guide provides a comparative overview of the most commonly employed HPLC methods for purity assessment of PEGylated proteins: Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We will delve into the principles of each technique, present comparative data in structured tables, and provide
Characterization of m-PEG21-OH Conjugates: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polyethylene glycol (PEG) conjugates is critical in the development of PEGylated therapeutics and other advanced materials. The molecular weight and purity of these conjugates directly influence their pharmacokinetic profiles, efficacy, and safety. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with alternative analytical techniques for the characterization of methoxy-polyethylene glycol with 21 ethylene glycol units and a terminal hydroxyl group (m-PEG21-OH) and its conjugates. We present supporting experimental data from literature on similar PEG molecules and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy.
Quantitative Performance Comparison
The selection of an analytical technique for the characterization of this compound conjugates depends on the specific analytical need, whether it is determining the average molecular weight, understanding the distribution of PEG oligomers, or quantifying the extent of conjugation. The following table summarizes key quantitative performance metrics for MALDI-TOF MS and its alternatives.
| Parameter | MALDI-TOF MS | Size-Exclusion Chromatography (SEC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Accuracy | High for average molecular weight. Relative error can be between -6.0% and 8.5% for quantification of PEG 400.[1][2][3] Mass accuracy is conservatively around 10 ppm with external calibration.[4] | Moderate; dependent on calibration standards and resolution. | High for determining the degree of PEGylation and molecular weight of low MW PEGs.[5] | High for molecular weight determination. |
| Precision | High. Relative Standard Deviation (RSD) is typically below 15% for PEG 400 quantification. | High. RSD for relative peak area can be as low as 0.1% for the main peak. | High. | High. |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | High sensitivity, in the femtomole to picomole range. | Lower sensitivity compared to MS techniques. | Lower sensitivity. Can detect concentrations as low as 10 µg/mL for PEG in biological fluids. | High sensitivity, comparable to MALDI-TOF MS. |
| Resolution | Can resolve individual oligomers for low to medium molecular weight PEGs. | Lower resolution for oligomers compared to MS, but can separate aggregates and fragments. | Does not provide oligomer distribution. | Can resolve individual oligomers, but spectra can be complex due to multiple charge states. |
| Throughput | High. | Moderate. | Low. | High, especially when coupled with flow injection. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of PEGs and can be adapted for this compound conjugates.
MALDI-TOF Mass Spectrometry
This technique is a powerful tool for determining the molecular weight and molecular weight distribution of polymers like PEG.
Sample Preparation:
-
Matrix Selection: For low molecular weight PEGs, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent, often a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution Preparation: Dissolve the this compound conjugate in a compatible solvent, such as water or acetonitrile, to a concentration of approximately 0.1 to 10 µM.
-
Cationizing Agent: To promote the formation of single-charged ions, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added.
-
Sample Spotting (Dried-Droplet Method):
-
Mix the analyte solution, matrix solution, and cationizing agent solution (if used) in a typical ratio of 1:10:1 (v/v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing the analyte and matrix to co-crystallize.
-
Instrumentation and Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Reflector positive ion mode is typically used for better resolution.
-
Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a different PEG oligomer adducted with a cation (e.g., Na+ or K+). The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol monomer (44 Da).
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume in solution and is well-suited for determining the molecular weight distribution of polymers and identifying aggregates or fragments.
Methodology:
-
Column Selection: For low molecular weight PEGs, columns with smaller pore sizes are required to achieve adequate resolution of oligomers.
-
Mobile Phase: An aqueous mobile phase, such as a phosphate buffer with a salt (e.g., NaCl), is commonly used. For some applications, a mixture of water and acetonitrile can be employed. The addition of arginine to the mobile phase can reduce non-specific interactions between the analyte and the column.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: A differential refractive index (dRI) detector is often used as it provides a universal response for PEGs regardless of their molecular weight or architecture. Charged aerosol detectors (CAD) and multi-angle light scattering (MALS) detectors can also be used.
-
Calibration: The system is calibrated using a series of narrow PEG standards with known molecular weights to generate a calibration curve of log(MW) versus retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to determine the degree of PEGylation and the molecular weight of low molecular weight PEGs.
Methodology:
-
Sample Preparation: Dissolve the this compound conjugate in a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is particularly useful as the hydroxyl proton resonance of PEG is well-resolved and does not shift significantly with concentration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Analysis:
-
Molecular Weight Determination: For low molecular weight PEGs, the molecular weight can be calculated by comparing the integral of the terminal methoxy protons to the integral of the repeating ethylene glycol protons.
-
Degree of PEGylation: The ratio of the integral of the PEG methylene protons to the integral of a characteristic proton signal from the conjugated molecule can be used to determine the degree of PEGylation.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is another soft ionization technique that can be used for the analysis of PEG conjugates. It is often coupled with liquid chromatography (LC-MS).
Methodology:
-
Sample Preparation: The sample is dissolved in a solvent compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote ionization.
-
Instrumentation: An ESI mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or ion trap instrument.
-
Analysis: ESI tends to produce multiply charged ions for larger molecules, which can lead to complex spectra. For low molecular weight PEGs like this compound, the spectra are generally simpler. The data can be deconvoluted to determine the molecular weight distribution.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the relationships between these analytical techniques, the following diagrams are provided.
Caption: Workflow for MALDI-TOF MS analysis of this compound conjugates.
Caption: Key strengths of different analytical techniques for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming m-PEG21-OH Functionalization: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) functionalization is a critical step in the development of PEGylated therapeutics and other advanced materials. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the successful functionalization of methoxy-poly(ethylene glycol)-hydroxyl (m-PEG21-OH).
The covalent attachment of PEG chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. It can improve solubility, increase in vivo stability, and reduce immunogenicity. The starting material for many PEGylation reactions is a heterobifunctional PEG, such as this compound, which possesses a methoxy group at one terminus and a reactive hydroxyl group at the other. Confirmation of the conversion of this hydroxyl group to a desired functional moiety is paramount for ensuring the quality and efficacy of the final conjugate.
NMR Spectroscopy: A Powerful Tool for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a primary and highly informative method for the structural confirmation of this compound functionalization. By analyzing the chemical environment of protons within the molecule, ¹H NMR provides unambiguous evidence of successful conjugation.
Key Spectral Features in ¹H NMR
The ¹H NMR spectrum of this compound exhibits characteristic signals that are altered upon functionalization:
-
PEG Backbone: A prominent, broad singlet or multiplet is observed around 3.64 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
Methoxy Terminus: A sharp singlet at approximately 3.38 ppm is characteristic of the methoxy group (CH₃-O-) protons.
-
Hydroxyl Terminus: The methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH) typically appear as a triplet at around 3.56 ppm.
Functionalization of the hydroxyl group leads to a predictable downfield shift of the adjacent methylene protons. The extent of this shift is dependent on the nature of the newly introduced functional group.
Workflow for Confirming this compound Functionalization using NMR
Figure 1. Workflow for NMR Confirmation of this compound Functionalization.
Quantitative Analysis with ¹H NMR
By comparing the integration of the signal from the terminal methoxy group protons (a stable internal reference) to the signal of the protons on the newly formed functional group, the degree of functionalization can be quantified.
| Compound | Terminal Group | Chemical Shift of -CH₂- protons adjacent to terminal group (ppm) | Appearance |
| This compound | -OH | ~3.56 | Triplet |
| m-PEG21-Ester | -O-C(O)R | ~4.24 | Triplet |
| m-PEG21-Amine | -NH₂ | ~2.8-3.0 | Triplet |
| m-PEG21-Thiol | -SH | ~2.7 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and the specific functional group.
Alternative Characterization Techniques
While NMR provides detailed structural information, other techniques are often used in conjunction to provide a comprehensive characterization of PEGylated molecules.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for determining the molecular weight of the PEG derivative. Successful functionalization will result in a predictable mass shift corresponding to the added functional group.
-
Advantages: High sensitivity, provides molecular weight distribution.
-
Disadvantages: Can be less precise for determining the exact site of functionalization in larger molecules, potential for fragmentation.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), can be used to assess the purity of the functionalized PEG. The retention time of the PEG derivative will change upon functionalization due to alterations in polarity.
-
Advantages: Excellent for purity assessment and quantification.
-
Disadvantages: Does not provide direct structural information.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is primarily used to determine the molecular weight distribution of the PEG and to detect any aggregation or fragmentation.
-
Advantages: Useful for assessing polydispersity and stability.
-
Disadvantages: Not sensitive to small changes in functional groups that do not significantly alter the hydrodynamic radius.
Comparative Analysis
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed structural information, confirmation of covalent bond formation, quantification of functionalization. | Unambiguous structural confirmation, quantitative. | Lower sensitivity compared to MS, can be complex for very large molecules. |
| MALDI-TOF MS | Molecular weight and distribution of the polymer. | High sensitivity, good for determining the degree of PEGylation in proteins. | Indirect structural information, potential for ion suppression. |
| HPLC-CAD/ELSD | Purity, quantification of starting material and product. | High-throughput, excellent for quality control. | No direct structural information. |
| SEC | Molecular weight distribution, detection of aggregates. | Good for assessing polydispersity and stability. | Insensitive to small chemical modifications. |
Experimental Protocols
¹H NMR Spectroscopy for this compound Functionalization
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
- Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters:
- Number of scans: 16-64 (depending on concentration)
- Relaxation delay: 5 seconds (to ensure full relaxation of polymer chains)
- Pulse width: 30-45 degrees
- Acquisition time: 2-4 seconds
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the raw data.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the characteristic peaks for the methoxy group (around 3.38 ppm), the PEG backbone (around 3.64 ppm), and the protons on the carbon adjacent to the new functional group.
- Compare the chemical shift and integration of the terminal methylene protons to that of the starting this compound to confirm functionalization.
Logical Flow of Analysis
Figure 2. Decision Tree for Characterization Method Selection.
Characterizing m-PEG21-OH Conjugates: A Comparative Guide to Dynamic Light Scattering and Alternative Technologies
For researchers, scientists, and drug development professionals, accurate characterization of PEGylated molecules is paramount for ensuring product quality, efficacy, and safety. This guide provides a detailed comparison of Dynamic Light Scattering (DLS) with other key analytical techniques for the characterization of m-PEG21-OH conjugates, supported by experimental data and protocols.
Dynamic Light Scattering (DLS) is a powerful and widely used technique for determining the hydrodynamic size and size distribution of molecules and nanoparticles in solution. For this compound conjugates, which have a molecular weight of approximately 1000 g/mol , DLS provides valuable insights into their solution behavior and conjugation efficiency. This guide will delve into the principles of DLS, provide a detailed experimental protocol, and compare its performance with Size Exclusion Chromatography (SEC) and Nanoparticle Tracking Analysis (NTA).
Comparative Analysis of Characterization Techniques
The choice of analytical technique for characterizing this compound conjugates depends on the specific information required. While DLS is excellent for rapid size determination, other techniques can provide complementary or more detailed information.
| Technique | Principle | Key Parameters Measured | Advantages for this compound Conjugates | Limitations for this compound Conjugates |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Rapid, non-invasive, provides information on the solvated state of the conjugate. | Low resolution for polydisperse samples, sensitive to dust and aggregates, does not provide molecular weight. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume as they pass through a porous column. | Hydrodynamic Volume, Molecular Weight (with calibration) | High resolution, can separate unconjugated PEG and protein from the conjugate, allows for molecular weight estimation. | Can be affected by non-ideal interactions with the column matrix, requires more extensive method development. |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks the Brownian motion of individual particles to determine their size. | Hydrodynamic Diameter, Particle Concentration | Provides high-resolution size distributions and particle concentration, less biased by larger particles than DLS.[1][2][3][4][5] | Lower throughput than DLS, may have lower sensitivity for very small molecules like this compound conjugates. |
Experimental Data: Hydrodynamic Radii of PEGs
The following table summarizes the hydrodynamic radii (Rh) of low molecular weight PEGs in methanol, as determined by viscosity measurements, which correlate well with DLS measurements.
| PEG Molecular Weight ( g/mol ) | Hydrodynamic Radius (Rh) in Methanol (nm) |
| 200 | 0.45 |
| 400 | 0.62 |
| 600 | 0.77 |
| 1000 | 0.98 |
Data sourced from Dohmen et al., Journal of Chemical & Engineering Data, 2007.
Upon conjugation to a peptide or small molecule, the hydrodynamic radius of an this compound conjugate is expected to be larger than the 0.98 nm of the unconjugated PEG. The magnitude of this increase will depend on the size and conformation of the conjugated molecule.
Detailed Experimental Protocol: DLS Characterization of an this compound Conjugate
This protocol outlines the steps for characterizing an this compound conjugate using a typical DLS instrument.
1. Sample Preparation:
-
Solvent Selection: Choose a solvent in which the conjugate is highly soluble and stable. For many biomolecules, a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) is suitable.
-
Filtration: Filter the solvent using a 0.22 µm syringe filter to remove any dust or particulate matter that could interfere with the DLS measurement.
-
Concentration: Prepare a stock solution of the this compound conjugate at a concentration of approximately 1-5 mg/mL. The optimal concentration may need to be determined empirically to achieve a stable and sufficient scattering signal.
-
Dilution: Dilute the stock solution with the filtered solvent to the final measurement concentration. A concentration series is recommended to check for concentration-dependent effects on particle size.
-
Final Filtration: Filter the final diluted sample directly into a clean, dust-free DLS cuvette using a 0.22 µm syringe filter to remove any aggregates that may have formed during preparation.
2. Instrument Setup and Measurement:
-
Instrument Equilibration: Allow the DLS instrument to warm up and the laser to stabilize according to the manufacturer's instructions.
-
Parameter Input: Enter the correct solvent viscosity and refractive index for the measurement temperature into the software.
-
Temperature Equilibration: Place the cuvette in the instrument's sample holder and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 5-10 minutes.
-
Measurement Settings:
-
Scattering Angle: A 90° or 173° (backscatter) angle is commonly used.
-
Measurement Duration: Set a sufficient measurement duration to obtain a good signal-to-noise ratio. This is often done through a series of short runs (e-g., 10-15 runs of 10 seconds each).
-
-
Data Acquisition: Initiate the measurement. The instrument will collect the scattered light intensity fluctuations over time.
3. Data Analysis:
-
Correlation Function: The instrument's software will generate an autocorrelation function from the intensity fluctuations.
-
Size Distribution: The software then uses algorithms (e.g., Cumulants analysis or CONTIN) to fit the autocorrelation function and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Reporting: Report the intensity-weighted Z-average diameter and the PDI. For multimodal distributions, the peak diameters and their relative intensities should be reported.
Visualization of the DLS Experimental Workflow
Caption: DLS Experimental Workflow for this compound Conjugates.
Logical Relationship of Characterization Techniques
The following diagram illustrates the logical relationship and complementary nature of the discussed characterization techniques.
References
- 1. NTA or DLS - which is better 4 you? We compare DLS vs NTA | Malvern Panalytical [malvernpanalytical.com]
- 2. azom.com [azom.com]
- 3. How Nanoparticle Tracking Analysis Compares to Dynamic Light Scattering for Measuring Particle Size - ATA Scientific [atascientific.com.au]
- 4. azonano.com [azonano.com]
- 5. researchgate.net [researchgate.net]
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis with m-PEG21-OH
For researchers, scientists, and drug development professionals, the rational design of bioconjugates hinges on the careful selection of each component. The linker, a seemingly simple bridge, plays a pivotal role in dictating the overall efficacy, stability, and pharmacokinetic profile of therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and tunable nature. This guide provides a comprehensive comparison of m-PEG21-OH with other PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers for therapeutic applications.
The length of the monomethoxy-polyethylene glycol-hydroxyl (m-PEG-OH) linker is a critical parameter that can be fine-tuned to modulate the physicochemical properties of a bioconjugate. A longer PEG chain, such as that in this compound, can enhance the hydrophilicity of the molecule. This is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve solubility.[1][2] Furthermore, the hydrodynamic radius of the bioconjugate increases with PEG length, which can lead to reduced renal clearance and a prolonged plasma half-life.[2][3] This extended circulation time often translates to greater accumulation of the therapeutic in the target tissue, potentially enhancing its efficacy.[4]
Conversely, shorter PEG linkers may be advantageous in scenarios where rapid clearance is desired or to minimize potential steric hindrance that might interfere with target binding. The optimal PEG linker length is therefore a delicate balance between improving pharmacokinetics and maintaining potent biological activity, and it is often specific to the antibody, payload, and target .
Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of bioconjugates.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
| PEG Linker Length | Clearance Rate (mL/hr/kg) | Plasma Half-life (hours) | In Vivo Efficacy (Tumor Growth Inhibition %) | Reference |
| No PEG | 0.48 | 101 | 11% | |
| PEG2 | 0.35 | 125 | 35-45% | |
| PEG4 | 0.32 | 138 | 35-45% | |
| PEG8 | 0.21 | 210 | 75-85% | |
| PEG12 | 0.19 | 235 | 75-85% | |
| PEG21 | (Not directly reported, interpolated to be low) | (Not directly reported, interpolated to be long) | (Not directly reported, expected to be high) | |
| PEG24 | 0.18 | 250 | 75-85% |
Note: Data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 2: Impact of PEG Linker Length on PROTAC Degradation Potency
| PROTAC Target | PEG Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | 9 (PEG2) | >1000 | <20 | |
| BTK | 12 (PEG3) | 180 | 85 | |
| BTK | 15 (PEG4) | 20 | >95 | |
| TBK1 | 12 (PEG3) | 100 | 60 | |
| TBK1 | 18 (PEG5) | 10 | 90 | |
| TBK1 | 30 (PEG9) | 50 | 70 |
Note: DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximal degradation observed.
Experimental Protocols
Detailed methodologies are essential for the reproducible design and evaluation of bioconjugates with varying PEG linker lengths.
Protocol 1: Synthesis of PEGylated Protein
This protocol outlines a general procedure for the covalent attachment of an m-PEG-OH linker to a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Activated m-PEG-OH derivative (e.g., m-PEG-NHS ester for reaction with primary amines) of varying lengths (e.g., m-PEG4-OH, m-PEG8-OH, this compound)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of primary amines if using an NHS-ester chemistry.
-
PEGylation Reaction: Add the activated m-PEG-OH derivative to the protein solution at a specific molar ratio. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours or overnight).
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted PEG derivative.
-
Purification: Remove unreacted PEG and other impurities by SEC or dialysis to obtain the purified PEGylated protein.
-
Characterization: Characterize the conjugate to determine the degree of PEGylation (average number of PEG chains per protein) using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: In Vivo Pharmacokinetic Study
This protocol describes a typical procedure to evaluate the pharmacokinetic profile of a PEGylated bioconjugate in a rodent model.
Materials:
-
PEGylated bioconjugate of interest
-
Animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies
-
Analytical method for quantification (e.g., ELISA)
Procedure:
-
Administration: Administer the PEGylated bioconjugate intravenously to the animals at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Quantification: Measure the concentration of the bioconjugate in the plasma samples using a validated analytical method like ELISA.
-
Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to determine parameters such as clearance, volume of distribution, and elimination half-life.
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome.
References
A Comparative Guide: m-PEG21-OH vs. m-PEG24-OH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of methoxy-polyethylene glycol with 21 and 24 ethylene glycol units, supported by extrapolated experimental data and detailed hypothetical experimental protocols.
In the realm of drug delivery, the strategic modification of nanoparticles and drug molecules with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone for enhancing therapeutic efficacy. The length of the PEG chain is a critical parameter that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug delivery system. This guide provides a detailed comparison of two discrete, short-chain PEG molecules: m-PEG21-OH and m-PEG24-OH, which possess 21 and 24 ethylene glycol units, respectively. While direct comparative studies are limited, this document extrapolates from existing research on short-chain PEGs to provide insights into their potential performance differences in drug delivery applications.
Physicochemical Properties: A Foundation for Performance
The subtle difference of three ethylene glycol units between this compound and m-PEG24-OH results in distinct physicochemical properties that are foundational to their behavior in a biological environment. As these are discrete PEGs (dPEGs), they are characterized by a precise molecular weight rather than an average, offering high batch-to-batch consistency.
| Property | This compound | m-PEG24-OH | Reference |
| Molecular Weight ( g/mol ) | ~943.12 | ~1075.28 | [1][2] |
| Number of Ethylene Glycol Units | 21 | 24 | - |
| Polydispersity Index (PDI) | ~1.0 (Monodisperse) | ~1.0 (Monodisperse) | [3] |
| Solubility | High solubility in water and various organic solvents such as DMF, dichloromethane, and ethanol.[4][5] | High solubility in water and various organic solvents such as DMF, dichloromethane, and ethanol. |
Note: As discrete PEGs, both this compound and m-PEG24-OH have a PDI approaching 1.0, indicating a homogenous population of molecules with a single, well-defined molecular weight. This uniformity is a significant advantage in pharmaceutical applications, ensuring reproducibility. Both PEGs are highly soluble in aqueous and many organic solvents, a key property for their use in bioconjugation and formulation processes.
Impact on Drug Delivery Performance: An Extrapolated Comparison
Based on general trends observed for short-chain PEGs in drug delivery, we can project the performance differences between nanoparticles functionalized with this compound and m-PEG24-OH.
| Performance Parameter | Expected Outcome with this compound | Expected Outcome with m-PEG24-OH | Rationale and Supporting Evidence |
| In Vivo Circulation Half-Life | Shorter | Longer | Longer PEG chains generally provide a more effective "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thus prolonging circulation time. |
| Drug Loading Efficiency | Potentially Higher | Potentially Lower | Shorter PEG chains may present less steric hindrance, potentially allowing for higher drug loading within micellar or liposomal cores. Conversely, longer chains can sometimes improve loading capacity by preventing morphological changes in the nanoparticle. |
| Drug Release Kinetics | Potentially Faster | Potentially Slower | The denser hydration layer formed by longer PEG chains can create a more significant barrier to drug diffusion from the nanoparticle core, leading to a slower release rate. |
| Cellular Uptake | Higher | Lower | While PEGylation generally reduces non-specific cellular uptake, excessively long PEG chains can also hinder the interaction of targeting ligands with their receptors. The slightly shorter this compound may offer a better balance between stealth properties and cellular interaction. |
| Immunogenicity | Lower | Potentially Higher | While both are short-chain PEGs and generally considered to have low immunogenicity, there is some evidence that longer PEG chains can be more immunogenic. However, for such a small difference in length, this effect is likely to be minimal. |
Experimental Protocols for Comparative Evaluation
To empirically validate the extrapolated performance differences, a series of experiments are necessary. Below are detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of liposomes functionalized with this compound and m-PEG24-OH.
Preparation of m-PEG-DSPE Conjugates
This protocol describes the synthesis of the lipid-PEG conjugate, which is essential for forming PEGylated liposomes.
Materials:
-
This compound or m-PEG24-OH
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Dissolve m-PEG-OH (1.2 equivalents) and DSPE (1 equivalent) in a mixture of anhydrous DCM and DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 48 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Purify the product by dialysis against deionized water for 48 hours.
-
Lyophilize the purified product to obtain a white powder.
-
Characterize the final product by ¹H NMR and MALDI-TOF mass spectrometry.
Formulation of PEGylated Liposomes
This protocol details the preparation of drug-loaded liposomes using the thin-film hydration method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
m-PEG21-DSPE or m-PEG24-DSPE
-
Doxorubicin (or other model drug)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DPPC, cholesterol, and the m-PEG-DSPE conjugate (at a desired molar ratio, e.g., 55:40:5) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of the drug in PBS by vortexing.
-
Sonicate the resulting liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
Characterization of PEGylated Liposomes
Methods:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using laser Doppler velocimetry to assess surface charge.
-
Drug Encapsulation Efficiency (EE%): Calculated as: EE% = (Mass of drug in liposomes / Total mass of drug used) x 100. The amount of encapsulated drug is determined after separating free drug, typically by disrupting the liposomes with a suitable solvent and quantifying the drug content using UV-Vis spectroscopy or HPLC.
-
In Vitro Drug Release: The liposome formulation is placed in a dialysis bag against a release medium (e.g., PBS at 37°C), and the amount of drug released into the medium is quantified at different time points.
In Vitro Cellular Uptake Study
Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer).
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled (e.g., with a lipophilic dye like DiI) PEGylated liposomes at various concentrations for different time intervals (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Alternatively, visualize and quantify cellular uptake using fluorescence microscopy or flow cytometry.
In Vivo Pharmacokinetics and Biodistribution Study
Animal Model: Balb/c mice.
Procedure:
-
Administer the drug-loaded PEGylated liposomes intravenously via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0.25, 1, 4, 8, 24, 48 hours).
-
Quantify the drug concentration in the plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.
-
For biodistribution, sacrifice the animals at selected time points, harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable), and quantify the drug concentration in each organ.
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows, the following diagrams are provided in DOT language for Graphviz.
Caption: Experimental workflow for comparing this compound and m-PEG24-OH in liposomal drug delivery.
Caption: Generalized signaling pathway of nanoparticle uptake and intracellular drug release.
Conclusion
The choice between this compound and m-PEG24-OH for a specific drug delivery application will depend on the desired balance of properties. The slightly longer m-PEG24-OH is expected to provide a longer circulation half-life, which may be advantageous for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. However, the shorter this compound might offer benefits in terms of higher drug loading and more efficient cellular uptake, which could be crucial for actively targeted systems or for drugs that need to reach intracellular targets rapidly.
Ultimately, the optimal PEG length is application-dependent and must be determined empirically. The provided experimental protocols offer a framework for conducting a rigorous comparative study to elucidate the subtle but potentially significant differences in the in vitro and in vivo performance of drug delivery systems functionalized with these two closely related PEG molecules. This data-driven approach will enable researchers to make informed decisions in the design and optimization of next-generation nanomedicines.
References
- 1. Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene glycol (PEG) modified 99mTc-HMPAO-liposome for improving blood circulation and biodistribution: the effect of the extent of PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. labinsights.nl [labinsights.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Bioactivity Landscape of m-PEG21-OH Conjugated Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to therapeutic proteins is a well-established strategy to enhance their pharmacokinetic profiles. This guide provides a comprehensive comparison of the biological activity of proteins conjugated with m-PEG21-OH, a monodisperse PEG with a molecular weight of approximately 1 kDa, against their unconjugated counterparts and proteins conjugated with higher molecular weight PEGs. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological processes.
The overarching goal of PEGylation is to improve a protein's in vivo efficacy by increasing its hydrodynamic size, which in turn reduces renal clearance and prolongs circulation half-life.[1][2] However, this modification can also impact the protein's biological activity, primarily due to steric hindrance, where the PEG polymer chain physically obstructs the protein's interaction with its target receptor or substrate.[3][4] The molecular weight of the PEG molecule is a critical determinant of this effect, with higher molecular weight PEGs generally causing a more significant reduction in in vitro bioactivity.[5]
Comparative Analysis of Biological Activity
The conjugation of this compound, a low molecular weight PEG, presents a compelling strategy to balance the benefits of PEGylation with the preservation of biological activity. While high molecular weight PEGs (e.g., 20 kDa, 40 kDa) can dramatically extend a protein's half-life, they often lead to a substantial loss of in vitro potency. In contrast, conjugation with a smaller PEG, such as one with a molecular weight of 1 kDa, can offer a more modest increase in half-life while retaining a significantly higher percentage of the native protein's biological activity.
A key example is the site-specific conjugation of a 1 kDa PEG to exendin-4 (Ex4), a GLP-1 receptor agonist used in the treatment of type 2 diabetes. A study demonstrated that Lys²⁷-PEG(1k)-Ex4 retained 83.3% of the in vitro bioactivity of the unmodified Ex4. This is a stark contrast to the often-cited example of PEGylated interferon alpha-2a (Pegasys), which utilizes a 40 kDa branched PEG and retains only about 7% of the in vitro activity of the unmodified interferon.
The following tables summarize the comparative performance of native proteins versus their PEGylated counterparts, with a focus on the impact of PEG molecular weight.
| Parameter | Native Protein (Exendin-4) | Lys²⁷-PEG(1k)-Ex4 | Higher MW PEG-Protein (General) |
| In Vitro Bioactivity | 100% | 83.3% | Often significantly reduced (<10% to 70%) |
| Receptor Binding Affinity | High | Slightly Reduced | Substantially Reduced |
| In Vivo Efficacy | Limited by short half-life | Markedly Enhanced | Generally Enhanced |
Table 1: Comparison of In Vitro and In Vivo Performance of Native vs. PEGylated Exendin-4.
| Pharmacokinetic Parameter | Native Protein (Exendin-4) | Lys²⁷-PEG(1k)-Ex4 |
| Area Under the Curve (AUC) | Baseline | 33.6-fold increase |
| Circulating Half-life (t½) | Baseline | 27.1-fold increase |
Table 2: Pharmacokinetic Profile Comparison of Native vs. 1 kDa PEGylated Exendin-4 following intranasal administration in rats.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of PEGylated proteins. Below are protocols for key experiments.
Protein PEGylation with this compound (Amine-Reactive Chemistry)
This protocol describes a general method for conjugating an activated this compound (e.g., m-PEG21-NHS ester) to primary amines (lysine residues and the N-terminus) on a protein.
Materials:
-
Protein of interest
-
m-PEG21-NHS ester
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the m-PEG21-NHS Ester: Immediately before use, dissolve the m-PEG21-NHS ester in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved m-PEG21-NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add the quenching buffer to stop the reaction.
-
Purification: Purify the PEGylated protein from unreacted PEG and by-products using size-exclusion chromatography or dialysis.
-
Characterization: Confirm PEGylation and assess the purity of the conjugate using SDS-PAGE, which will show a molecular weight shift, and mass spectrometry to determine the precise mass of the conjugate.
In Vitro Bioactivity Assessment: Cell Proliferation Assay (WST-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the dose-dependent effect of the native and PEGylated protein on cell proliferation.
Materials:
-
Target cell line responsive to the protein of interest
-
Cell culture medium and supplements
-
Native protein and this compound conjugated protein
-
WST-8 (Water Soluble Tetrazolium salt) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an optimized density and incubate overnight.
-
Treatment: Prepare serial dilutions of the native and PEGylated protein in cell culture medium. Remove the old medium from the cells and add the protein solutions.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
WST-8 Addition: Add WST-8 reagent to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the protein concentration and determine the EC₅₀ (half-maximal effective concentration) for both the native and PEGylated protein to quantify the relative bioactivity.
Pharmacokinetic Analysis: ELISA for PEGylated Proteins
This competitive ELISA protocol is designed to quantify the concentration of PEGylated protein in serum or plasma samples over time.
Materials:
-
Microtiter plate pre-coated with an anti-PEG monoclonal antibody
-
Serum/plasma samples from subjects administered with the PEGylated protein
-
PEGylated protein standard
-
Biotinylated PEG
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve of the PEGylated protein. Dilute the serum/plasma samples.
-
Competitive Binding: Add the standards and samples to the anti-PEG antibody-coated plate, followed by the addition of biotinylated PEG. Incubate for 1 hour at room temperature. During this step, the PEGylated protein in the sample and the biotinylated PEG compete for binding to the coated antibody.
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. The HRP conjugate will bind to the captured biotinylated PEG.
-
Washing: Wash the plate again.
-
Substrate Reaction: Add TMB substrate and incubate for 30 minutes to allow color development. The intensity of the color is inversely proportional to the amount of PEGylated protein in the sample.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of the PEGylated protein in the samples by interpolating from the standard curve. Plot the concentration versus time to determine pharmacokinetic parameters such as half-life and AUC.
Visualizing the Impact of PEGylation
Diagrams created using Graphviz provide a clear visual representation of the mechanisms and workflows discussed.
References
- 1. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
The PEGylation Effect: A Comparative Guide to Pharmacokinetics of PEGylated and Non-PEGylated Drugs
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic agents, a process known as PEGylation, has emerged as a transformative strategy in drug delivery, significantly altering the pharmacokinetic profiles of a wide array of molecules. This guide provides an objective comparison of the pharmacokinetic properties of PEGylated and non-PEGylated drugs, supported by experimental data and detailed methodologies, to inform and guide drug development professionals.
The Fundamental Impact of PEGylation on Pharmacokinetics
PEGylation involves the covalent attachment of PEG chains to a drug molecule. This modification imparts several key physicochemical changes that collectively enhance the drug's in vivo performance. The increased hydrodynamic size and the hydrophilic shield provided by the PEG polymer are central to these effects.[1][2]
The primary pharmacokinetic consequences of PEGylation include a prolonged systemic circulation time, altered tissue distribution patterns, and a modified elimination pathway.[1][2] These alterations stem from several mechanisms:
-
Reduced Renal Clearance: The increased molecular size of PEGylated drugs limits their glomerular filtration in the kidneys, a primary elimination route for smaller molecules.[3]
-
Protection from Enzymatic Degradation: The PEG chain provides a steric hindrance that protects the drug from degradation by proteolytic enzymes in the bloodstream.
-
Decreased Uptake by the Reticuloendothelial System (RES): The hydrophilic nature of PEG reduces opsonization and subsequent uptake by phagocytic cells of the RES, further extending circulation time.
-
Altered Receptor Binding: While extending half-life, PEGylation can sometimes lead to a decrease in the drug's binding affinity to its target receptor due to steric hindrance. However, this is often compensated for by the prolonged exposure.
These modifications ultimately lead to a sustained therapeutic effect, allowing for less frequent dosing and potentially improved patient compliance.
Comparative Pharmacokinetic Data: Case Studies
To illustrate the profound impact of PEGylation, this section presents quantitative pharmacokinetic data from comparative studies of well-established PEGylated drugs and their non-PEGylated counterparts.
Granulocyte Colony-Stimulating Factor (G-CSF): Pegfilgrastim vs. Filgrastim
Filgrastim is a recombinant form of human G-CSF used to stimulate the production of neutrophils. Pegfilgrastim is its PEGylated version.
Table 1: Pharmacokinetic Comparison of Pegfilgrastim and Filgrastim in Adults
| Pharmacokinetic Parameter | Pegfilgrastim (single 100 mcg/kg dose) | Filgrastim (daily 5 mcg/kg/day dose) | Reference |
| Maximum Concentration (Cmax) | 69 ng/mL (median) | 12 ng/mL (median) | |
| Time to Cmax (Tmax) | 28 hours (median) | 6 hours (median) | |
| Terminal Half-life (t1/2) | ~49 hours | ~3.5 hours | |
| Apparent Clearance (CL/F) | 11 mL/h/kg (median) | Significantly higher than pegfilgrastim |
Data presented are from studies in children and young adults, which showed similar pharmacokinetic profiles to adults.
Interferon Alfa: Peginterferon Alfa-2a and -2b vs. Interferon Alfa
Peginterferon alfa-2a and -2b are PEGylated forms of interferon alfa, used in the treatment of chronic hepatitis C. They differ in the size and structure of the attached PEG moiety, leading to distinct pharmacokinetic profiles.
Table 2: Pharmacokinetic Comparison of Peginterferon Alfa-2a, Peginterferon Alfa-2b, and Interferon Alfa
| Pharmacokinetic Parameter | Peginterferon Alfa-2a (180 µg single dose) | Peginterferon Alfa-2b (1.0 µg/kg single dose) | Interferon Alfa | Reference |
| Maximum Concentration (Cmax) | 14.2 µg/L (mean) | Reached at 15-44 hours | - | |
| Time to Cmax (Tmax) | 78 hours (mean) | 15-44 hours | 2-8 hours | |
| Absorption Half-life | ~50 hours | ~4.6 hours | ~2.3 hours | |
| Elimination Half-life (t1/2) | ~108 hours | Shorter than peginterferon alfa-2a | ~3.5 hours |
Note: Direct comparative studies providing all parameters for all three drugs in a single cohort are limited. The data above are compiled from multiple sources for illustrative purposes.
Liposomal Doxorubicin: PEGylated vs. Non-PEGylated
Doxorubicin is an anticancer agent. Its encapsulation in liposomes, particularly PEGylated liposomes, significantly alters its pharmacokinetics.
Table 3: Pharmacokinetic Comparison of PEGylated Liposomal Doxorubicin (PLD) and Non-Liposomal Doxorubicin (NLD) in a Murine Model
| Pharmacokinetic Parameter | PEGylated Liposomal Doxorubicin (PLD) | Non-Liposomal Doxorubicin (NLD) | Reference |
| Plasma Concentration | Higher and prolonged exposure | Rapidly cleared | |
| Intracranial Tumor Concentration | Higher and sustained concentrations | Below limit of quantification at 6 and 24h | |
| Area Under the Curve (AUC) | At least 60-fold greater than free doxorubicin | - | |
| Volume of Distribution | Close to blood volume | Widely distributed |
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below are generalized methodologies for key experiments cited in the comparative studies.
Preclinical Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of a test compound (PEGylated or non-PEGylated) in a relevant animal species (e.g., rats, mice, dogs).
Methodology:
-
Animal Model Selection: Choose an appropriate animal model based on the drug's metabolism and the study's objectives.
-
Dosing:
-
Administer the drug via the intended clinical route (e.g., intravenous, subcutaneous, oral).
-
Include both the PEGylated and non-PEGylated forms of the drug in separate groups.
-
A control group receiving the vehicle should also be included.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
-
Process blood samples to obtain plasma or serum.
-
-
Bioanalysis:
-
Quantify the drug concentration in the plasma or serum samples using a validated analytical method, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commonly used for large molecules like proteins (e.g., G-CSF, interferons). The assay typically involves capturing the drug with a specific antibody and detecting it with a labeled secondary antibody.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for quantifying both small and large molecules.
-
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the concentration-time data. These parameters include Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
-
Human Clinical Pharmacokinetic Studies
Objective: To evaluate the pharmacokinetics of a drug in healthy volunteers or the target patient population.
Methodology:
-
Study Design: Typically a randomized, controlled trial. For comparative studies, subjects may be randomized to receive either the PEGylated or non-PEGylated drug.
-
Subject Population: Enroll healthy volunteers or patients with the specific disease the drug is intended to treat.
-
Drug Administration and Dosing Regimen: Administer the drug according to the study protocol, which specifies the dose, route, and frequency of administration.
-
Pharmacokinetic Sampling: Collect serial blood samples at specified time points after drug administration.
-
Bioanalytical Method:
-
Measure drug concentrations in plasma or serum using a validated assay (e.g., ELISA, LC-MS). For PEGylated proteins, specific ELISAs that recognize the protein moiety are often employed.
-
-
Data Analysis:
-
Perform pharmacokinetic analysis to determine the key parameters as described for preclinical studies.
-
Statistical comparisons are made between the PEGylated and non-PEGylated drug groups to assess for significant differences in their pharmacokinetic profiles.
-
Visualizing the Impact and Process
To further clarify the concepts discussed, the following diagrams illustrate the effect of PEGylation on drug pharmacokinetics and the typical workflow of a pharmacokinetic study.
Caption: Impact of PEGylation on Drug Fate in the Body.
Caption: Experimental Workflow for a Comparative Pharmacokinetic Study.
Conclusion
PEGylation is a powerful and proven technology for optimizing the pharmacokinetic properties of therapeutic drugs. By increasing molecular size and providing a protective hydrophilic shield, PEGylation leads to a longer circulation half-life, reduced clearance, and altered tissue distribution. The comparative data for drugs like filgrastim, interferon alfa, and doxorubicin clearly demonstrate the significant advantages conferred by this modification. A thorough understanding of the principles of PEGylation and the application of rigorous experimental protocols are essential for harnessing its full potential in the development of next-generation therapeutics with improved efficacy and patient convenience.
References
- 1. Randomized trial and pharmacokinetic study of pegfilgrastim vs. filgrastim after dose-intensive chemotherapy in young adults and children with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Pegylated Liposomal Doxorubicin | Semantic Scholar [semanticscholar.org]
- 3. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Beyond PEGylation: A Comparative Guide to Advanced Biocompatible Polymers
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, or PEGylation, has long been the gold standard for improving drug solubility, stability, and pharmacokinetic profiles. However, concerns over PEG's immunogenicity, the "accelerated blood clearance (ABC)" phenomenon, and potential toxicity from non-biodegradable accumulation have spurred the development of innovative alternatives.[1][2] This guide provides a comprehensive comparison of leading alternatives to PEGylation—Polysarcosine (pSar), Zwitterionic Polymers, and Hyaluronic Acid (HA)—offering researchers and drug development professionals a data-driven overview of their performance, supported by detailed experimental protocols.
The Rise of PEG Alternatives
While effective, repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies, which can reduce efficacy and potentially cause hypersensitivity reactions.[1][3] This has created an urgent need for next-generation polymers that offer the benefits of PEGylation without its immunological drawbacks.[4] Alternatives like pSar, zwitterionic polymers, and HA are gaining traction due to their enhanced biocompatibility, biodegradability, and reduced immunogenic profiles.
Performance Comparison: PEGylation vs. Alternatives
The following tables summarize key quantitative data from studies directly comparing the in vitro and in vivo performance of PEGylation against its modern alternatives.
Table 1: In Vitro Bioactivity and Stability
This table compares the retention of biological activity and stability of proteins after conjugation with different polymers.
| Polymer Conjugate | Model Protein | In Vitro Activity Retained (%) | Stability Enhancement | Citation(s) |
| PEG-IFN | Interferon-α2a (IFN) | ~7% | Comparable to pSar-IFN against trypsin digestion | |
| pSar-IFN | Interferon-α2b (IFN) | > 7% (Slightly more potent than PEG-IFN) | Comparable to PEG-IFN against trypsin digestion | |
| Zwitterion-IFN | Interferon-α2a (IFN) | ~31% (4.4-fold higher than PEG-IFN) | N/A | |
| Zwitterion-α-chymotrypsin | α-chymotrypsin | >100% (Enhanced bioactivity) | Increased thermal stability (~5°C higher than PEGylated) |
Table 2: Pharmacokinetics (In Vivo Half-Life)
This table showcases the impact of different polymers on the circulation half-life of conjugated therapeutics in animal models.
| Polymer Conjugate | Model Therapeutic | Animal Model | Terminal Half-Life (t½) | Fold-Increase vs. Unmodified | Citation(s) |
| PEG-IFN | Interferon-α2b | Mice | ~18.8 hours | ~37.6x | |
| pSar-IFN | Interferon-α2b | Mice | ~18.1 hours | ~36.2x | |
| Zwitterion-IFN | Interferon-α2a | Rats | Longer than PEG-IFN | Not specified | |
| XTEN-GLP2 | Glucagon-like peptide 2 | Rats | ~27 hours | >20x |
Table 3: Immunogenicity
This table compares the immunogenic response elicited by different polymer conjugates, a critical factor for long-term and repeat-dosing therapies.
| Polymer Conjugate | Model Therapeutic | Animal Model | Immunogenic Response (Anti-Drug/Polymer Antibodies) | Citation(s) |
| PEG-IFN | Interferon-α2b | Mice | Significant anti-IFN antibody production | |
| pSar-IFN | Interferon-α2b | Mice | Considerably less anti-IFN antibody production than PEG-IFN | |
| Zwitterion-IFN | Interferon-α2a | Rats | Mitigated accelerated blood clearance after repeated injections | |
| HA-Conjugates | General | N/A | Considered non-immunogenic and biocompatible |
In-Depth Look at PEGylation Alternatives
Polysarcosine (pSar)
Polysarcosine, a polypeptoid composed of repeating units of the endogenous amino acid sarcosine (N-methylated glycine), is a highly promising PEG alternative. It is biocompatible, non-toxic, and biodegradable. Studies have shown that pSar conjugation provides comparable improvements in pharmacokinetics to PEGylation while eliciting a significantly lower immunogenic response. For instance, a pSar-Interferon conjugate demonstrated a similar circulation half-life to its PEGylated counterpart but resulted in considerably fewer anti-interferon antibodies in mice.
Zwitterionic Polymers
Zwitterionic polymers, such as poly(carboxybetaine) (pCB), contain an equal number of positive and negative charges, resulting in a net neutral charge and exceptional hydrophilicity. This "super-hydrophilic" nature is believed to minimize nonspecific interactions with proteins and receptors, which can be an issue with the amphiphilic character of PEG. This translates into better retention of in vitro bioactivity. A study on Interferon-α2a showed that the zwitterion-conjugated protein retained 4.4-fold higher antiproliferative activity compared to the PEGylated version. Furthermore, zwitterionic polymers have been shown to improve protein stability and prolong circulation time.
Hyaluronic Acid (HA)
Hyaluronic acid is a naturally occurring polysaccharide found in the body's extracellular matrix, making it inherently biocompatible, biodegradable, and non-immunogenic. Its backbone contains functional groups that can be readily derivatized for drug conjugation. A key advantage of HA is its ability to target the CD44 receptor, which is overexpressed on the surface of many cancer cells, making it an attractive carrier for targeted cancer therapy. While extending circulation time, HA's primary advantage lies in its active targeting capabilities and excellent safety profile.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development and evaluation of polymer-drug conjugates.
Caption: Conceptual diagram of polymer conjugation to improve therapeutic properties.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Workflow for detecting anti-polymer antibodies using ELISA.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Analysis
This protocol outlines the steps for determining the in vivo half-life of a polymer-conjugated protein.
-
Animal Model: Utilize healthy male Sprague-Dawley rats (or a similar appropriate model), typically weighing 250-300g. Acclimatize animals for at least one week before the study.
-
Dosing: Administer the polymer-drug conjugate intravenously (IV) via the tail vein at a specified dose (e.g., 1 mg/kg). Include control groups for the unconjugated drug and a PEGylated version for comparison.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of the conjugated drug in the plasma samples using a validated analytical method, such as a specific Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the plasma concentration versus time data. Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key parameters, including elimination half-life (t½), Area Under the Curve (AUC), and clearance rate.
Protocol: Immunogenicity Assessment (Anti-Polymer Antibody ELISA)
This protocol describes a sandwich ELISA to detect and quantify anti-polymer antibodies in serum.
-
Plate Coating: Coat high-binding 96-well microplates with 100 µL/well of a polymer-protein conjugate (e.g., mPEG-BSA at 20 µg/mL in PBS) or a functionalized polymer (e.g., NH2-mPEG5000). Incubate overnight at 4°C.
-
Washing: Wash the plates three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block nonspecific binding sites by adding 200 µL/well of a blocking buffer (e.g., 1% w/v milk in PBS) and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash plates as in step 2. Add 100 µL of diluted serum samples from treated animals to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash plates. Add 100 µL of an enzyme-conjugated secondary antibody that specifically binds to the primary antibody isotype of interest (e.g., HRP-conjugated anti-rat IgG). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash plates thoroughly. Add 100 µL of a suitable substrate (e.g., TMB or ABTS) to each well and incubate in the dark for 15-30 minutes.
-
Reaction Quenching and Reading: Stop the reaction by adding 100 µL of a stop solution (e.g., 1N HCl). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity correlates with the amount of anti-polymer antibody present.
Protocol: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of polymer-drug conjugates on a cell line.
-
Cell Seeding: Seed a relevant cell line (e.g., Daudi cells for an anti-proliferative drug like interferon) into a 96-well plate at a density of approximately 1 x 10^4 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the polymer-drug conjugates, the unconjugated drug, and the free polymer in cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. Calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).
References
Assessing the Impact of m-PEG21-OH on Protein Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of therapeutic proteins with polyethylene glycol (PEG), or PEGylation, is a widely adopted method to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of a short-chain methoxy PEG alcohol, m-PEG21-OH, against a longer-chain counterpart, assessing their respective impacts on protein conformation and stability. This objective comparison is supported by experimental data and detailed protocols to aid researchers in selecting the appropriate PEGylation strategy for their specific protein candidate.
The Influence of PEG Chain Length on Protein Structure
The length of the conjugated PEG chain is a critical factor that can significantly influence the resulting bioconjugate's properties. Short-chain PEGs, such as this compound (with 21 ethylene glycol repeat units), and long-chain PEGs, like m-PEG-5k-OH (with a molecular weight of approximately 5000 Da), present a trade-off between steric hindrance and the extent of the polymer's beneficial effects.
Generally, longer PEG chains provide a greater shielding effect, which can lead to a more pronounced increase in serum half-life and a reduction in immunogenicity.[1] However, this extensive polymer cloud can also introduce significant steric hindrance, potentially impeding the protein's interaction with its target and leading to a decrease in biological activity.[1] Conversely, short-chain PEGs offer a more subtle modification, which can be advantageous for preserving the native structure and function of the protein.[2] Studies have shown that for some enzymes, conjugation with lower molecular weight PEGs can result in higher retention of enzymatic activity compared to modification with high molecular weight PEGs.[2]
Comparative Analysis of Short-Chain vs. Long-Chain PEGylation
To illustrate the differential effects of short- and long-chain PEGylation on protein conformation, this section presents a summary of expected outcomes based on published studies. The following tables consolidate data from various sources to provide a comparative overview.
Table 1: Impact on Protein Secondary Structure (Circular Dichroism Spectroscopy)
| Feature | This compound (Short-Chain) | m-PEG-5k-OH (Long-Chain) | Reference |
| α-Helix Content | Minimal to no significant change expected. | May induce a slight decrease in α-helical content in some proteins. | [3] |
| β-Sheet Content | Generally, no significant alteration. | Can cause minor perturbations in β-sheet structure. | |
| Overall Secondary Structure | High probability of preserving the native secondary structure. | Higher potential for minor structural perturbations compared to short-chain PEGs. |
Table 2: Impact on Protein Thermal Stability (Differential Scanning Calorimetry)
| Feature | This compound (Short-Chain) | m-PEG-5k-OH (Long-Chain) | Reference |
| Melting Temperature (Tm) | May result in a slight increase or no significant change in Tm. | Often leads to a more significant increase in Tm, indicating enhanced thermal stability. | |
| Enthalpy of Unfolding (ΔH) | Minor changes in the enthalpy of unfolding are typical. | Can lead to a more substantial increase in the enthalpy of unfolding. | |
| Cooperativity of Unfolding | Generally preserves the cooperative unfolding transition. | May slightly broaden the unfolding transition in some cases. |
Table 3: Impact on Protein Tertiary Structure (Intrinsic Fluorescence Spectroscopy)
| Feature | This compound (Short-Chain) | m-PEG-5k-OH (Long-Chain) | Reference |
| Tryptophan Emission Maximum (λmax) | Unlikely to cause a significant shift in λmax, suggesting the local environment of tryptophan residues is maintained. | May cause a slight blue or red shift in λmax, indicating minor changes in the tertiary structure and the polarity of the tryptophan microenvironment. | |
| Fluorescence Intensity | Minimal changes in fluorescence intensity are expected. | Can lead to either quenching or enhancement of fluorescence intensity depending on the proximity of the PEG chain to tryptophan residues. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurately assessing the impact of PEGylation on protein conformation. The following section provides methodologies for protein PEGylation and subsequent analysis using key biophysical techniques.
Protein PEGylation with m-PEG-OH via NHS Ester Chemistry
This protocol describes a common method for conjugating hydroxyl-terminated PEGs to proteins by first activating the PEG-OH to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein surface (e.g., lysine residues and the N-terminus).
Materials:
-
m-PEG-OH (e.g., this compound or m-PEG-5k-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
Procedure:
-
Activation of m-PEG-OH:
-
Dissolve m-PEG-OH, NHS, and DCC (or EDC) in anhydrous DCM or DMF at a molar ratio of 1:1.2:1.2.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Precipitate the activated m-PEG-NHS ester by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Conjugation to Protein:
-
Dissolve the protein to be PEGylated in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the activated m-PEG-NHS ester in the reaction buffer.
-
Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 10 to 50-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.
-
Purify the PEGylated protein from unreacted PEG and other reaction components using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of method will depend on the size and charge differences between the native and PEGylated protein.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins.
Procedure:
-
Prepare protein samples (native and PEGylated) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Acquire data with a bandwidth of 1.0 nm, a data pitch of 0.5 nm, and a scanning speed of 50 nm/min. Average at least three scans for each sample.
-
Subtract the buffer spectrum from the protein spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal stability of proteins by monitoring the heat changes that occur during thermal denaturation.
Procedure:
-
Prepare protein samples (native and PEGylated) and a matching buffer blank at a concentration of 0.5-1.0 mg/mL.
-
Degas the samples and buffer before loading into the DSC cells.
-
Scan the samples from a pre-transition temperature (e.g., 20°C) to a post-transition temperature (e.g., 100°C) at a scan rate of 1°C/min.
-
Subtract the buffer-buffer scan from the sample scan to obtain the excess heat capacity curve.
-
Determine the melting temperature (Tm), which is the temperature at the peak of the transition, and the calorimetric enthalpy of unfolding (ΔHcal) by integrating the area under the peak.
Intrinsic Fluorescence Spectroscopy
This technique provides information about the tertiary structure of a protein by probing the local environment of its tryptophan and tyrosine residues.
Procedure:
-
Prepare protein samples (native and PEGylated) in a suitable buffer at a concentration of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a 1 cm path length.
-
Excite the sample at 280 nm or 295 nm (to selectively excite tryptophan).
-
Record the emission spectrum from 300 to 400 nm at a controlled temperature (e.g., 25°C).
-
Set the excitation and emission slit widths to 5 nm.
-
Subtract the buffer spectrum from the protein spectra.
-
Determine the wavelength of maximum emission (λmax) and the fluorescence intensity.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the rationale behind choosing a particular PEGylation strategy, the following diagrams are provided.
Caption: General workflow for protein PEGylation and conformational analysis.
Caption: Experimental workflow for Circular Dichroism (CD) spectroscopy.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Caption: Experimental workflow for Intrinsic Fluorescence Spectroscopy.
Conclusion
The choice between a short-chain PEG like this compound and a long-chain alternative is highly dependent on the specific therapeutic protein and the desired clinical outcome. While long-chain PEGylation often provides superior pharmacokinetic benefits, it may come at the cost of reduced biological activity due to greater structural perturbations. Short-chain PEGylation, on the other hand, can offer a more conservative modification, preserving the protein's native conformation and function to a greater extent. The experimental protocols and comparative data presented in this guide are intended to provide a framework for making an informed decision in the development of PEGylated protein therapeutics. It is crucial to perform a thorough biophysical characterization to understand the precise impact of any PEGylation strategy on the protein of interest.
References
A Comparative Guide to Validating the Functional Activity of m-PEG21-OH Conjugates
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the performance of a therapeutic protein conjugated with a linear 21-unit methoxy polyethylene glycol (m-PEG21-OH) against alternative conjugation strategies, supported by experimental data.
The selection of the PEGylation reagent is critical as it directly impacts the biological activity, stability, and immunogenicity of the resulting conjugate. Here, we compare a generic therapeutic protein conjugated with linear this compound to the same protein conjugated with a branched PEG, as well as to non-PEG alternatives such as Polysarcosine (PSar) and XTEN™.
Data Presentation: Quantitative Comparison of Conjugate Activity
The following tables summarize the quantitative data from studies comparing the in-vitro bioactivity and in-vivo pharmacokinetics of a therapeutic protein (Interferon-α, IFN-α) conjugated with different polymers.
Table 1: In-Vitro Bioactivity of Polymer-Interferon-α Conjugates
| Conjugate Type | Polymer Size (kDa) | In-Vitro Bioactivity (IU/mg) | Fold Change vs. Unconjugated |
| Unconjugated IFN-α | N/A | ~1 x 10⁸ | 1.0 |
| Linear m-PEG-IFN-α | 30 | 2.3 x 10⁶[1] | ~0.023 |
| Tri-Branched PEG-IFN-α | 30 | 2.38 x 10⁷[1] | ~0.238 |
| PSar-IFN-α | ~20 | Higher than PEG-IFN-α[2][3][4] | > 0.023 |
Table 2: Pharmacokinetic Parameters of Polymer-Protein Conjugates
| Conjugate Type | Polymer Size (kDa) | Half-life (t½) in rats (hours) | Clearance Rate | Reference |
| Unconjugated IFN-α | N/A | Short | Rapid | |
| Linear PEG-IFN-α (12 kDa) | 12 | ~20-30 | Reduced | |
| Branched PEG-IFN-α (40 kDa) | 40 | ~65 | Significantly Reduced | |
| Linear PEG-G-CSF (20 kDa) | 20 | ~42 | Neutrophil-mediated | |
| XTENylated GLP2-2G | ~28 | ~56 | Reduced | |
| PSar-IFN-α | ~20 | Prolonged vs. unconjugated | Reduced |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In-Vitro Bioactivity Assay (Antiproliferative Assay for Interferon-α)
This assay measures the ability of interferon-α and its conjugates to inhibit the proliferation of a cancer cell line (e.g., Daudi cells).
Materials:
-
Daudi cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Unconjugated IFN-α, this compound-IFN-α, and alternative conjugates
-
96-well microplates
-
Cell proliferation reagent (e.g., WST-1 or MTT)
-
Microplate reader
Protocol:
-
Seed Daudi cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the unconjugated IFN-α and each conjugate in culture medium.
-
Add 100 µL of the diluted samples to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each compound that causes 50% inhibition of cell proliferation (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of the conjugated therapeutic protein.
Materials:
-
Sprague-Dawley rats
-
Unconjugated protein, this compound conjugate, and alternative conjugates
-
Syringes and needles for intravenous (IV) injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kit for quantification of the specific protein or PEG
Protocol:
-
Administer a single IV dose of the unconjugated protein or the polymer-protein conjugate to each rat.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-injection).
-
Process the blood samples to obtain plasma by centrifugation.
-
Quantify the concentration of the protein conjugate in the plasma samples using a validated ELISA method.
-
Plot the plasma concentration versus time data and perform pharmacokinetic analysis to determine parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Size Exclusion Chromatography (SEC) for Purity and Aggregate Analysis
SEC is used to separate molecules based on their hydrodynamic radius to assess the purity of the conjugate and quantify high molecular weight aggregates.
Materials:
-
SEC-HPLC system with UV and/or refractive index (RI) detectors
-
SEC column suitable for the molecular weight range of the conjugate (e.g., Agilent AdvanceBio SEC)
-
Mobile phase (e.g., phosphate-buffered saline)
-
Conjugate sample
Protocol:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a known amount of the conjugate sample onto the column.
-
Monitor the elution profile using the UV and/or RI detector. The conjugate should elute as a main peak, with any aggregates appearing as earlier eluting peaks and unconjugated protein or PEG as later eluting peaks.
-
Integrate the peak areas to determine the percentage of the main conjugate peak and any impurities or aggregates.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying PEGylated Protein
This competitive ELISA is designed to quantify the concentration of PEGylated proteins in biological samples.
Materials:
-
Microtiter plate pre-coated with an anti-PEG antibody
-
PEGylated protein standards of known concentration
-
Biotinylated PEGylated protein
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Samples containing the PEGylated protein
Protocol:
-
Add standards and samples to the wells of the microtiter plate.
-
Add a fixed concentration of biotinylated PEGylated protein to all wells (except the blank). This will compete with the PEGylated protein in the sample for binding to the coated antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate to each well, which will bind to the captured biotinylated PEGylated protein.
-
Wash the plate to remove unbound streptavidin-HRP.
-
Add TMB substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PEGylated protein in the sample.
-
Add stop solution and measure the absorbance at 450 nm.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations and use it to determine the concentration of the PEGylated protein in the samples.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Workflow for Conjugation and Functional Validation.
Caption: Interferon-α Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of m-PEG21-OH: A Guide for Laboratory Professionals
San Diego, CA - For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of m-PEG21-OH, a methoxy polyethylene glycol with a terminal hydroxyl group. While this compound and similar polyethylene glycol (PEG) compounds are generally not classified as hazardous substances, adherence to proper disposal protocols is crucial to ensure a safe laboratory environment and compliance with local regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling instructions. For m-PEG-OH compounds, standard laboratory safety practices should be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[1]
-
Hand Protection: Use common chemical-resistant gloves.[1] Gloves should be inspected before use and disposed of properly after handling.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust or aerosols are generated, appropriate respiratory protection should be used.
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Procedures
The disposal of this compound, as a non-hazardous substance, generally follows the protocols for non-hazardous laboratory chemical waste. However, it is critical to segregate non-hazardous from hazardous waste to prevent cross-contamination and reduce disposal costs.
Step 1: Waste Identification and Segregation
-
Confirm that the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.
-
Label a dedicated waste container clearly as "Non-Hazardous Waste: this compound".
Step 2: Spill Management
-
In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a designated chemical waste container.
-
Do not flush spilled material to the sewer.
Step 3: Container Management
-
For disposal of the original, empty container, ensure it is "RCRA Empty" by removing all contents.
-
Deface the original label to indicate the container is empty and no longer contains the chemical.
-
Empty containers can typically be disposed of in the regular trash.
Step 4: Disposal of Unused this compound The appropriate disposal method for unused this compound depends on its physical state (solid or liquid) and local regulations.
-
Solid Waste:
-
Place the solid this compound in the labeled non-hazardous waste container.
-
This container should then be handled by the institution's chemical waste contractor or disposed of according to the facility's specific procedures for non-hazardous solid waste. Some institutions may allow for direct disposal in the municipal landfill, but this should be verified.
-
-
Liquid Waste (Solutions):
-
Small quantities of dilute, non-hazardous liquid waste may be permissible for drain disposal with copious amounts of water, but only after obtaining approval from the institution's Environmental Health and Safety (EHS) department.
-
Never dispose of undiluted or concentrated solutions down the drain without explicit permission.
-
If drain disposal is not permitted, collect the liquid waste in a clearly labeled, sealed container for pickup by the designated chemical waste management service.
-
Important Considerations:
-
Local Regulations: Always consult and adhere to your institution's specific guidelines and local, state, and federal regulations for chemical waste disposal.
-
Environmental Fate: Polyethylene glycols are generally considered to be readily biodegradable and do not persist in the environment.
Summary of m-PEG-OH Properties and Handling
| Property | Description | Citation |
| Hazard Classification | Not a hazardous substance or mixture according to GHS and Regulation (EC) No. 1272/2008. | |
| Personal Protective Equipment | Chemical safety goggles and chemical-resistant gloves are recommended. | |
| First Aid - Skin Contact | Wash off with soap and plenty of water. | |
| First Aid - Eye Contact | Flush eyes with water as a precaution. | |
| Spill Cleanup | Absorb with an inert material and place in a chemical waste container. | |
| Disposal | Treat as non-hazardous chemical waste according to institutional and local regulations. Do not flush to sewer. |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the decision-making process and necessary steps.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling m-PEG21-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with m-PEG21-OH. The following procedures for handling, storage, and disposal are based on established safety protocols for similar polyethylene glycol (PEG) compounds.
Hazard Identification and Risk Assessment
While most polyethylene glycol (PEG) compounds are not classified as hazardous substances, it is crucial to handle all chemicals with care.[1][2][3][4] The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, treating it as a potentially hazardous substance is a prudent measure to minimize risk.
Potential Hazards:
-
May cause mild irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation of dust.
-
Further processing of solid PEG materials may lead to the formation of combustible dust.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or glasses are required. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved N95 or P1 dust mask should be used. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust.
-
Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and high temperatures.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
| Incident | First Aid and Spill Response |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical advice if the person feels unwell. |
| Small Spills | For small spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a chemical waste container. |
| Large Spills | Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Follow the procedures for small spills for cleanup. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container and disposed of as chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
